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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Lys(ivDde) Protecting Group for Advanced Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl (ivDde) protecting group for the lysine (B107600...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl (ivDde) protecting group for the lysine (B10760008) (Lys) side chain. It details its applications in solid-phase peptide synthesis (SPPS), particularly for the creation of complex peptide architectures such as branched and cyclic peptides, and its utility in the development of peptide-drug conjugates and biological probes.

Core Concepts and Advantages

The ivDde group is an essential tool in modern peptide chemistry, primarily utilized in orthogonal protection strategies within Fluorenylmethyloxycarbonyl (Fmoc)-based SPPS.[1][2] Its key feature is its stability to the basic conditions used for Fmoc-group removal (e.g., piperidine) and the acidic conditions for final peptide cleavage from the resin (e.g., trifluoroacetic acid, TFA).[3][4] This orthogonality allows for the selective deprotection of the lysine's ε-amino group on the solid support, enabling site-specific modifications without affecting the rest of the peptide chain.[1][2]

The ivDde group is a more sterically hindered version of the Dde protecting group, which provides enhanced stability and reduces the risk of intramolecular migration that can be observed with the Dde group during prolonged synthesis.[5][6]

Quantitative Data

The efficiency of ivDde group removal can be influenced by several factors, including the concentration of the deprotecting agent, reaction time, and the number of treatments. The following tables summarize key quantitative data related to the deprotection of the ivDde group.

Table 1: Optimization of ivDde Deprotection Conditions
Condition NumberHydrazine (B178648) Concentration (%)Reaction Time (minutes per repetition)Number of RepetitionsDeprotection Efficiency
1233Low (~10-20%)
2253Moderate (~50%)
3234Moderate (~50%)
4433Near Complete

Data adapted from a study by Biotage, where deprotection efficiency was estimated by the relative peak areas in analytical HPLC chromatograms.[7]

Experimental Protocols

Synthesis of Fmoc-L-Lys(ivDde)-OH

While Fmoc-L-Lys(ivDde)-OH is commercially available, the following protocol outlines a general laboratory synthesis approach.

Materials:

  • Nα-Fmoc-L-lysine hydrochloride

  • Trialkylchlorosilane (e.g., Trimethylsilyl chloride)

  • 2-(1-hydroxy-3-methylbutenyl)-5,5-dimethyl-1,3-cyclohexanedione

  • Organic solvents (e.g., Dichloromethane (DCM), Dioxane, Ethanol)

  • Hydrochloric acid (HCl)

  • N,N-diisopropylethylamine (DIPEA)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Silylation of Fmoc-L-lysine: Nα-Fmoc-L-lysine hydrochloride is reacted with a trialkylchlorosilane in an appropriate organic solvent to form the corresponding silyl (B83357) ester. This protects the carboxylic acid group during the subsequent reaction.

  • Addition Reaction: The Nα-Fmoc-L-lysine silyl ester is then reacted with 2-(1-hydroxy-3-methylbutenyl)-5,5-dimethyl-1,3-cyclohexanedione. This reaction forms the ivDde protected lysine derivative. The reaction is typically carried out at room temperature for several hours.

  • Hydrolysis: The silyl ester is hydrolyzed by the addition of water and acidification to a pH of 2-3, yielding the crude Fmoc-L-Lys(ivDde)-OH.

  • Purification: The crude product is purified by silica gel column chromatography to yield the final, highly pure product. The structure and purity should be confirmed by analytical techniques such as NMR and mass spectrometry.

Incorporation of Fmoc-L-Lys(ivDde)-OH into a Peptide Sequence during SPPS

Materials:

  • Fmoc-protected amino acids

  • Fmoc-L-Lys(ivDde)-OH

  • Solid-phase synthesis resin (e.g., Rink Amide resin)

  • N,N-Dimethylformamide (DMF)

  • 20% (v/v) Piperidine (B6355638) in DMF

  • Coupling reagents (e.g., HCTU, DIC)

  • Activator (e.g., Oxyma, HOBt)

  • DIPEA

Procedure:

  • Resin Preparation: Swell the resin in DMF in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc group from the N-terminus of the growing peptide chain. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • In a separate vial, dissolve the next Fmoc-protected amino acid (or Fmoc-L-Lys(ivDde)-OH) and an activating agent (e.g., HCTU) in DMF.

    • Add DIPEA to the solution to pre-activate the amino acid.

    • Add the activated amino acid solution to the resin and agitate for the required coupling time (typically 1-2 hours).

    • Perform a Kaiser test to ensure complete coupling.

  • Washing: Wash the resin with DMF to remove excess reagents and byproducts.

  • Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

Selective Deprotection of the ivDde Group On-Resin

Materials:

  • Peptidyl-resin containing a Lys(ivDde) residue

  • 2-10% (v/v) Hydrazine monohydrate in DMF

  • DMF

Procedure:

  • Resin Preparation: Wash the fully assembled peptidyl-resin with DMF.

  • ivDde Deprotection:

    • Prepare a fresh solution of 2-5% hydrazine monohydrate in DMF.[3] For challenging sequences, a higher concentration (e.g., 10%) may be required.[8]

    • Add the hydrazine solution to the resin (approximately 25 mL per gram of resin).[5]

    • Agitate the mixture at room temperature for 3-10 minutes.

    • Drain the solution.

    • Repeat the hydrazine treatment 2-4 more times to ensure complete deprotection.[5][7]

  • Washing: Wash the resin extensively with DMF to remove all traces of hydrazine. The resin is now ready for the subsequent on-resin modification of the deprotected lysine side chain.

Visualizations of Workflows and Pathways

Orthogonal Protection Strategy in SPPS

Orthogonal_Protection_in_SPPS cluster_SPPS_Cycle SPPS Cycle cluster_Orthogonal_Deprotection Orthogonal Deprotection cluster_Final_Cleavage Final Cleavage Start Start Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Fmoc_Deprotection Amino_Acid_Coupling Amino Acid Coupling (e.g., HCTU/DIPEA) Fmoc_Deprotection->Amino_Acid_Coupling Wash Wash (DMF) Amino_Acid_Coupling->Wash Incorporate_Lys_ivDde Incorporate Fmoc-Lys(ivDde)-OH Amino_Acid_Coupling->Incorporate_Lys_ivDde Wash->Fmoc_Deprotection Repeat for next amino acid Selective_ivDde_Deprotection Selective ivDde Deprotection (2-5% Hydrazine/DMF) Wash->Selective_ivDde_Deprotection Incorporate_Lys_ivDde->Wash On_Resin_Modification On-Resin Modification (e.g., Branching, Labeling) Selective_ivDde_Deprotection->On_Resin_Modification Final_Cleavage Final Cleavage (e.g., TFA cocktail) On_Resin_Modification->Final_Cleavage

Caption: Orthogonal protection strategy in SPPS using Lys(ivDde).

Synthesis of a Branched Peptide

Branched_Peptide_Synthesis Start Start with Resin Synthesize_Main_Chain Synthesize Main Peptide Chain using Fmoc-SPPS Start->Synthesize_Main_Chain Incorporate_Lys_ivDde Incorporate Fmoc-Lys(ivDde)-OH at Branch Point Synthesize_Main_Chain->Incorporate_Lys_ivDde Complete_Main_Chain Complete Synthesis of Main Chain Incorporate_Lys_ivDde->Complete_Main_Chain ivDde_Deprotection Selective ivDde Deprotection (Hydrazine/DMF) Complete_Main_Chain->ivDde_Deprotection Synthesize_Branch_Chain Synthesize Branch Peptide Chain from Lys ε-amino group ivDde_Deprotection->Synthesize_Branch_Chain Final_Cleavage Final Cleavage and Deprotection (TFA cocktail) Synthesize_Branch_Chain->Final_Cleavage Branched_Peptide Purified Branched Peptide Final_Cleavage->Branched_Peptide

Caption: Workflow for the synthesis of a branched peptide.

The Ubiquitination Signaling Pathway

Ubiquitination_Pathway cluster_activation Activation cluster_conjugation Conjugation cluster_ligation Ligation cluster_fate Fate of Ubiquitinated Substrate Ub Ubiquitin (Ub) E1 E1 (Ub-activating enzyme) Ub->E1 E1_Ub E1~Ub Thioester E1->E1_Ub adenylation & thiolation AMP_PPi AMP + PPi E1->AMP_PPi E2 E2 (Ub-conjugating enzyme) E1_Ub->E2 transthiolation ATP ATP ATP->E1 E2_Ub E2~Ub Thioester E2->E2_Ub E3 E3 (Ub ligase) E2_Ub->E3 Ub_Substrate Ubiquitinated Substrate E3->Ub_Substrate isopeptide bond formation Substrate Substrate Protein (with Lys residue) Substrate->E3 Proteasome 26S Proteasome Ub_Substrate->Proteasome Degradation DUBs Deubiquitinating Enzymes (DUBs) Ub_Substrate->DUBs Recycling DUBs->Ub DUBs->Substrate

References

Exploratory

Lys(ivDde): A Technical Guide to an Orthogonal Protecting Group in Peptide Chemistry

For Researchers, Scientists, and Drug Development Professionals This in-depth technical guide provides a comprehensive overview of the chemical properties, structure, and applications of Lys(ivDde), a critical tool in mo...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties, structure, and applications of Lys(ivDde), a critical tool in modern peptide synthesis and modification. The strategic use of the 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl (ivDde) protecting group for the epsilon-amino function of lysine (B10760008) enables sophisticated peptide engineering, including the synthesis of branched peptides, cyclic peptides, and site-specific conjugations.

Core Concepts: The Power of Orthogonal Protection

In solid-phase peptide synthesis (SPPS), protecting groups are essential for preventing unwanted side reactions at the various functional groups of amino acids. The ivDde group is a cornerstone of orthogonal protection strategies.[1] This means it can be selectively removed under conditions that do not affect other protecting groups, such as the acid-labile Boc, Trt, and tBu groups, or the base-labile Fmoc group.[1] The ivDde group's stability to the reagents used for Fmoc and acid-mediated cleavage allows for the specific deprotection of the lysine side chain while the peptide remains anchored to the solid support.[2][3]

Chemical Structure and Properties

The most commonly utilized form of Lys(ivDde) in chemical synthesis is N-α-Fmoc-N-ε-ivDde-L-lysine, or Fmoc-Lys(ivDde)-OH. This derivative incorporates the fluorenylmethyloxycarbonyl (Fmoc) group on the α-amino group for peptide chain elongation and the ivDde group on the ε-amino side chain for orthogonal protection.[1][4]

The ivDde group is a more hindered variant of the Dde protecting group, which provides enhanced stability and reduces the risk of migration to other free amines within the peptide sequence during synthesis.[5][6]

Physicochemical Properties of Fmoc-Lys(ivDde)-OH
PropertyValue
Molecular Formula C₃₄H₄₂N₂O₆[2][5][7]
Molecular Weight 574.71 g/mol [7]
CAS Number 204777-78-6[2][5][7]
Appearance White to off-white powder
Solubility Soluble in DMF, NMP, and DMSO[1][4]
Storage Temperature -10 to -25°C
Stability Profile of Protecting Groups
Protecting GroupStable ToLabile To
Fmoc Acidic conditions (e.g., TFA)Basic conditions (e.g., 20% piperidine (B6355638) in DMF)[1][5]
ivDde Acidic conditions (e.g., TFA), Basic conditions (e.g., piperidine)[2][5]2-5% Hydrazine (B178648) in DMF, Hydroxylamine[1][6]
Boc, tBu, Trt Basic conditions (e.g., piperidine), HydrazineAcidic conditions (e.g., TFA)[1]

Reaction Pathway: Protection and Deprotection of Lysine

The following diagram illustrates the orthogonal protection and deprotection strategy for a lysine residue within a peptide chain using the Fmoc/ivDde combination.

G cluster_spps Solid-Phase Peptide Synthesis (SPPS) cluster_deprotection Orthogonal Deprotection & Modification cluster_cleavage Final Cleavage Peptide_Resin Peptide-Resin (...-Lys-...) Fmoc_Lys_ivDde Fmoc-Lys(ivDde)-OH Peptide_Lys_ivDde Peptide-Resin (...-Lys(ivDde)-...) Fmoc_Lys_ivDde->Peptide_Lys_ivDde Coupling Peptide_Lys_NH2 Peptide-Resin (...-Lys(NH2)-...) Peptide_Lys_ivDde->Peptide_Lys_NH2 2% Hydrazine in DMF Modification Site-Specific Modification (e.g., Labeling, Branching) Peptide_Lys_NH2->Modification Modified_Peptide Modified Peptide-Resin Modification->Modified_Peptide Final_Peptide Final Modified Peptide Modified_Peptide->Final_Peptide TFA Cleavage Cocktail

Caption: Orthogonal protection and modification workflow using Lys(ivDde).

Experimental Protocols

Incorporation of Fmoc-Lys(ivDde)-OH into a Peptide Sequence via SPPS

This protocol outlines the manual solid-phase peptide synthesis steps for coupling Fmoc-Lys(ivDde)-OH.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-Lys(ivDde)-OH

  • Other Nα-Fmoc-protected amino acids

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • HOBt (Hydroxybenzotriazole)

  • 0.4 M NMM (N-Methylmorpholine) in DMF

  • 20% (v/v) piperidine in DMF

  • DMF (N,N-Dimethylformamide)

Procedure:

  • Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc group from the N-terminal amino acid of the growing peptide chain.

  • Washing: Wash the resin thoroughly with DMF (5-7 times).

  • Coupling Reaction:

    • In a separate vessel, dissolve 4 equivalents of Fmoc-Lys(ivDde)-OH, 3.8 equivalents of HBTU, and 4 equivalents of HOBt in DMF.

    • Add 8 equivalents of 0.4 M NMM in DMF to activate the amino acid.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation.[8]

  • Washing: Wash the resin with DMF (5-7 times).

  • Repeat: Repeat the deprotection and coupling steps for subsequent amino acids in the sequence.

Selective Cleavage of the ivDde Protecting Group

This protocol details the on-resin removal of the ivDde group to expose the lysine side-chain amine.

Materials:

  • Peptide-resin containing a Lys(ivDde) residue

  • Hydrazine monohydrate

  • DMF

Procedure:

  • Reagent Preparation: Prepare a fresh solution of 2% (v/v) hydrazine monohydrate in DMF.[3][6] Note: Higher concentrations of hydrazine (e.g., 5%) can be used, sometimes in combination with microwave heating, to expedite the process, but should be used with caution as they may cause peptide cleavage at Glycine residues or conversion of Arginine to Ornithine.[6][9]

  • Resin Treatment:

    • Swell the peptide-resin in DMF.

    • Drain the DMF and add the 2% hydrazine solution to the resin (approximately 25 mL per gram of resin).[6]

    • Allow the mixture to react at room temperature with gentle agitation. The reaction time can vary from 3 to 15 minutes per treatment.[5][6]

  • Repeat Treatment: Filter the resin and repeat the hydrazine treatment two more times to ensure complete removal of the ivDde group.[5][6]

  • Monitoring (Optional): The cleavage can be monitored by spectrophotometry, as the indazole byproduct absorbs strongly at 290 nm.[3]

  • Washing: After the final treatment, wash the resin thoroughly with DMF (5-7 times) to remove all traces of hydrazine and the cleavage byproducts.[6] The exposed ε-amino group is now ready for site-specific modification.

Optimization of ivDde Cleavage

The efficiency of ivDde removal can be influenced by several factors. A study optimizing these conditions on a model peptide (ACP-K(ivDde)) provided the following insights:

Hydrazine Conc.Reaction Time (per treatment)Number of TreatmentsObserved ivDde Removal
2%3 min3Incomplete (~50%)[10]
2%5 min3Marginal increase from 3 min[10]
2%3 min4Incomplete[10]
4%3 min3Nearly complete[10]

These results suggest that for challenging sequences, increasing the hydrazine concentration may be more effective than extending the reaction time or the number of treatments.[10]

Experimental Workflow Diagram

The following diagram outlines a typical experimental workflow for synthesizing a branched peptide using Fmoc-Lys(ivDde)-OH.

G start Start: Rink Amide Resin spps1 1. SPPS of First Peptide Chain (Incorporate Fmoc-Lys(ivDde)-OH) start->spps1 ivdde_deprotection 2. Selective ivDde Removal (2% Hydrazine in DMF) spps1->ivdde_deprotection wash1 3. DMF Wash ivdde_deprotection->wash1 spps2 4. SPPS of Second Peptide Chain (on Lysine ε-NH2) wash1->spps2 wash2 5. DMF Wash spps2->wash2 final_cleavage 6. Global Deprotection and Cleavage from Resin (TFA Cocktail) wash2->final_cleavage purification 7. Purification (RP-HPLC) final_cleavage->purification analysis 8. Analysis (Mass Spectrometry) purification->analysis end End: Purified Branched Peptide analysis->end

Caption: Workflow for the synthesis of a branched peptide using Lys(ivDde).

Conclusion

Lys(ivDde) and its Fmoc-protected derivative are indispensable tools for advanced peptide chemistry. The orthogonality of the ivDde group provides a robust and reliable method for site-specific modifications, enabling the creation of complex peptide architectures with diverse functionalities. A thorough understanding of its chemical properties and the optimization of its cleavage conditions are paramount to the successful synthesis of sophisticated peptide-based therapeutics, diagnostics, and research probes.

References

Foundational

An In-depth Technical Guide to the Orthogonal Protection of Lysine with ivDde

For Researchers, Scientists, and Drug Development Professionals The strategic use of orthogonal protecting groups is a cornerstone of modern peptide and protein chemistry, enabling the synthesis of complex biomolecules w...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic use of orthogonal protecting groups is a cornerstone of modern peptide and protein chemistry, enabling the synthesis of complex biomolecules with high precision. Among the arsenal (B13267) of protective groups available, the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde) group for the side chain of lysine (B10760008) offers a unique combination of stability and selective cleavage, making it an invaluable tool for advanced applications such as the synthesis of branched peptides, antibody-drug conjugates, and other modified proteins. This technical guide provides a comprehensive overview of the mechanism of Lys(ivDde) orthogonal protection, including detailed experimental protocols, quantitative data, and visual representations of key processes.

The Core Principle of Orthogonality: The Role of Lys(ivDde)

In solid-phase peptide synthesis (SPPS), the concept of orthogonality is paramount. It refers to the use of multiple classes of protecting groups within a single molecule, where each class can be removed under specific conditions without affecting the others.[1] The most common strategy in SPPS is the use of the base-labile fluorenylmethyloxycarbonyl (Fmoc) group for the temporary protection of the α-amino group of the growing peptide chain. The side chains of trifunctional amino acids are typically protected with acid-labile groups (e.g., tert-butyl, trityl), which are removed during the final cleavage of the peptide from the solid support with strong acids like trifluoroacetic acid (TFA).

The ivDde group provides a third layer of orthogonality. It is stable to the basic conditions (e.g., piperidine (B6355638) in DMF) used for Fmoc removal and the acidic conditions (e.g., TFA) used for final cleavage.[2] This unique stability allows for the selective deprotection of the ε-amino group of a specific lysine residue on the solid support, enabling site-specific modifications while the rest of the peptide remains fully protected.

Chemical Structure and Deprotection Mechanism

The ivDde protecting group is introduced to the ε-amino group of lysine to form Lys(ivDde). Its steric hindrance contributes to its stability, particularly in comparison to the closely related Dde group, making it less prone to side reactions such as migration.[1][3]

The selective cleavage of the ivDde group is achieved through hydrazinolysis, typically using a dilute solution of hydrazine (B178648) (NH₂NH₂) in a solvent like N,N-dimethylformamide (DMF).[3][4] The reaction proceeds via a nucleophilic attack of hydrazine on the dicarbonyl system of the ivDde group, leading to the formation of a stable heterocyclic byproduct and the liberation of the free ε-amino group of lysine.

An alternative deprotection reagent is hydroxylamine (B1172632) (NH₂OH), which can also cleave the ivDde group under mild conditions.[2]

Quantitative Data on Lys(ivDde) Deprotection

The efficiency of ivDde deprotection is influenced by several factors, including the concentration of the deprotecting agent, reaction time, and the sequence and structure of the peptide.

Table 1: Optimization of Hydrazine-Mediated ivDde Deprotection
Hydrazine Concentration (%)Reaction Time per Cycle (min)Number of CyclesDeprotection Efficiency (%)Reference
233Low (incomplete)[5]
253~50[5]
234~50[5]
433Near Complete[5]
5Not SpecifiedNot SpecifiedEffective[6]

Data adapted from an optimization study on a model peptide. Efficiency was estimated from HPLC analysis.

Table 2: Purity of Branched Peptides Synthesized Using Fmoc-Lys(ivDde)-OH
PeptideSynthesis MethodPurity (%)Reference
Lactoferricin-Lactoferrampin ChimeraMicrowave-enhanced SPPS77[7]
Histone H2B (118-126) - Ubiquitin (47-76) ConjugateMicrowave-enhanced SPPS75[7]
Tetra-branched Antifreeze Peptide AnalogueMicrowave-enhanced SPPS71[7]

Experimental Protocols

Protocol 1: On-Resin Deprotection of the ivDde Group with Hydrazine

This protocol describes the selective removal of the ivDde protecting group from a peptide synthesized on a solid support.

Materials:

  • Peptide-resin containing a Lys(ivDde) residue

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Hydrazine monohydrate

  • Deprotection solution: 2-5% (v/v) hydrazine monohydrate in DMF

  • Washing solvent: DMF

  • Reaction vessel with a filter

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.

  • Initial Wash: Wash the resin thoroughly with DMF (3 x resin volume) to remove any residual solvents or reagents from previous steps.

  • Deprotection:

    • Add the hydrazine deprotection solution to the resin (approximately 25 mL per gram of resin).[3]

    • Agitate the mixture at room temperature for 3-5 minutes.[3][5]

    • Drain the deprotection solution.

    • Repeat the deprotection step 2-4 more times for a total of 3-5 cycles to ensure complete removal.[3]

  • Washing: Wash the resin extensively with DMF (5-7 x resin volume) to remove the deprotection reagent and the cleaved protecting group byproducts.

  • Monitoring (Optional but Recommended): The progress of the deprotection can be monitored by collecting the filtrate after each deprotection cycle and measuring its UV absorbance at 290 nm.[4] The cleavage of the ivDde group releases a chromophoric indazole byproduct that absorbs at this wavelength. The reaction is considered complete when the absorbance of the filtrate returns to baseline.

  • Proceed to Next Step: The resin with the deprotected lysine side chain is now ready for the next step in the synthesis, such as coupling of another amino acid, a label, or a linker.

Protocol 2: On-Resin Deprotection of the ivDde Group with Hydroxylamine

This protocol provides an alternative method for ivDde removal using hydroxylamine, which can be advantageous in certain contexts.

Materials:

  • Peptide-resin containing a Lys(ivDde) residue

  • N-Methyl-2-pyrrolidone (NMP)

  • Hydroxylamine hydrochloride

  • Imidazole (B134444)

  • Deprotection solution: 1.8 M hydroxylamine hydrochloride and 1.4 M imidazole in NMP/DCM (5:1)[8] or a solution of hydroxylamine hydrochloride (1 equiv. based on Dde content) and imidazole (0.75 equiv. based on Dde content) in NMP.[3]

  • Washing solvent: DMF

  • Reaction vessel with a filter

Procedure:

  • Resin Swelling and Washing: Swell and wash the peptide-resin as described in Protocol 1.

  • Deprotection:

    • Add the hydroxylamine deprotection solution to the resin.

    • Agitate the mixture at room temperature. Reaction times can vary from 30 minutes to 3 hours.[3][8]

    • Drain the deprotection solution.

  • Washing: Wash the resin thoroughly with DMF (5-7 x resin volume).

  • Proceed to Next Step: The resin is now ready for subsequent synthetic transformations.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Orthogonal_Protection_Scheme cluster_Peptide Protected Peptide on Solid Support cluster_Deprotection Orthogonal Deprotection Steps Peptide_Chain Growing Peptide Chain Lys_ivDde Lys(ivDde) Fmoc_AA Fmoc-AA-OH Hydrazine Hydrazine/DMF Lys_ivDde->Hydrazine ivDde removal Solid_Support Solid Support Piperidine Piperidine/DMF Fmoc_AA->Piperidine Fmoc removal TFA TFA Cleavage Solid_Support->TFA Final Cleavage

Caption: Orthogonal deprotection strategy in Fmoc-SPPS using Lys(ivDde).

Caption: Mechanism of ivDde deprotection by hydrazine. (Note: Image URLs are placeholders and would need to be replaced with actual chemical structure images for rendering).

SPPS_Workflow start Start: Resin Swelling fmoc_deprotection Fmoc Deprotection (20% Piperidine/DMF) start->fmoc_deprotection wash1 DMF Wash fmoc_deprotection->wash1 coupling Amino Acid Coupling (Fmoc-AA-OH, Activator) repeat_synthesis Repeat for Peptide Elongation coupling->repeat_synthesis wash1->coupling repeat_synthesis->fmoc_deprotection Yes ivdde_deprotection ivDde Deprotection (2-5% Hydrazine/DMF) repeat_synthesis->ivdde_deprotection No wash2 DMF Wash ivdde_deprotection->wash2 side_chain_modification Side Chain Modification (e.g., Coupling of Label) wash2->side_chain_modification wash3 DMF Wash side_chain_modification->wash3 final_cleavage Final Cleavage (TFA Cocktail) wash3->final_cleavage end Purified Peptide final_cleavage->end

Caption: Experimental workflow for branched peptide synthesis using Lys(ivDde).

Conclusion

The Lys(ivDde) orthogonal protection strategy is a powerful and versatile tool in the field of peptide and protein chemistry. Its stability to standard Fmoc-SPPS conditions and its selective removal with hydrazine or hydroxylamine allow for the precise, site-specific modification of peptides on a solid support. This capability is crucial for the development of sophisticated therapeutic and diagnostic agents. A thorough understanding of the deprotection mechanism, optimization of reaction conditions, and careful execution of experimental protocols are essential for the successful application of this valuable technology.

References

Exploratory

The Strategic Application of Fmoc-Lys(ivDde)-OH in Solid-Phase Peptide Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of advanced peptide synthesis, the ability to introduce site-specific modifications and create complex architectures such as b...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of advanced peptide synthesis, the ability to introduce site-specific modifications and create complex architectures such as branched or cyclic peptides is paramount for the development of novel therapeutics, diagnostics, and research tools.[1] Fmoc-L-Lys(ivDde)-OH, a derivative of the amino acid lysine (B10760008), has emerged as a cornerstone reagent in Solid-Phase Peptide Synthesis (SPPS) for achieving these sophisticated designs.[2][3] Its utility lies in the orthogonal protection of the lysine side chain, which allows for selective deprotection and subsequent modification without disturbing other protecting groups on the peptide backbone.[4]

This technical guide provides an in-depth overview of Fmoc-Lys(ivDde)-OH, its properties, and its application in SPPS. It offers detailed experimental protocols, a summary of quantitative data from various synthetic applications, and visual workflows to aid in the design and execution of complex peptide synthesis strategies.

Core Concepts: The Orthogonal Advantage of the ivDde Group

Fmoc-Lys(ivDde)-OH is characterized by two key protecting groups: the base-labile fluorenylmethyloxycarbonyl (Fmoc) group on the α-amino group and the hydrazine-sensitive 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde) group on the ε-amino group of the lysine side chain.[4] The orthogonality of the ivDde group is its defining feature; it is stable under the basic conditions (e.g., piperidine) used for Fmoc group removal and the acidic conditions (e.g., trifluoroacetic acid) used for final peptide cleavage from the resin.[5] This stability allows for the selective deprotection of the lysine side chain at any desired step of the synthesis, paving the way for a multitude of applications.

Key Properties of Fmoc-Lys(ivDde)-OH:

PropertyDescription
Molecular Formula C₃₄H₄₂N₂O₆
Molecular Weight 574.7 g/mol
Solubility Soluble in common SPPS solvents such as dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP).[4]
α-Amino Protection Fmoc group, removed by treatment with a mild base, typically 20% piperidine (B6355638) in DMF.[4]
ε-Amino Protection ivDde group, selectively cleaved by a solution of hydrazine (B178648) in DMF.[5]
Stability The ivDde group is stable to the reagents used for Fmoc deprotection and acid-labile side-chain protecting groups (e.g., Boc, Trt, tBu).[4]

Applications in Solid-Phase Peptide Synthesis

The unique properties of Fmoc-Lys(ivDde)-OH make it an invaluable tool for a range of advanced SPPS applications:

  • Synthesis of Branched Peptides: The ε-amino group of lysine can be deprotected on-resin to serve as an anchor point for the synthesis of a second peptide chain, leading to the formation of branched peptides.[6] This is particularly useful for creating synthetic vaccines, multivalent ligands, and drug delivery systems.[7]

  • Site-Specific Labeling and Conjugation: The selective deprotection of the lysine side chain allows for the site-specific attachment of various molecules, including fluorescent dyes, biotin, polyethylene (B3416737) glycol (PEG) chains, and cytotoxic drugs for the development of antibody-drug conjugates (ADCs).[4]

  • Synthesis of Cyclic Peptides: The deprotected lysine side chain can be used to form a cyclic structure by reacting with the N-terminus or another side chain on the peptide.

  • Epitope Mapping: It enables the synthesis of peptide libraries where different peptide sequences are grown from a common lysine scaffold.

Experimental Protocols

The following are detailed methodologies for the key experimental steps involving Fmoc-Lys(ivDde)-OH in SPPS.

Protocol 1: Standard Fmoc-SPPS of a Branched Peptide

This protocol outlines the manual synthesis of a branched peptide on a Rink Amide resin.

1. Resin Preparation:

  • Swell the Rink Amide resin in DMF for 30-60 minutes in a reaction vessel.

2. Main Peptide Chain Elongation:

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.

  • Washing: Thoroughly wash the resin with DMF (5 times), DCM (3 times), and DMF (3 times).

  • Amino Acid Coupling: In a separate vessel, pre-activate the desired Fmoc-protected amino acid (3-5 equivalents relative to the resin loading) with a coupling reagent such as HBTU/HOBt (3-5 equivalents) and a base like DIPEA (6-10 equivalents) in DMF for 1-2 minutes. Add the activated amino acid solution to the deprotected resin and agitate for 30-60 minutes.

  • Monitoring: Monitor the coupling reaction using a qualitative method like the Kaiser test to ensure completion.

  • Repeat: Repeat the deprotection, washing, and coupling steps for each amino acid in the main peptide chain, incorporating Fmoc-Lys(ivDde)-OH at the desired branching point.

3. Selective ivDde Group Deprotection:

  • After the assembly of the main chain is complete, wash the resin with DMF (5 times).

  • Prepare a 2-5% solution of hydrazine monohydrate in DMF.[6][8]

  • Treat the resin with the hydrazine solution for 3-15 minutes at room temperature. This step should be repeated 2-3 times to ensure complete deprotection.[9] For sterically hindered or aggregated peptides, a higher concentration of hydrazine (up to 10%) and longer reaction times may be necessary.[10][11]

  • Thoroughly wash the resin with DMF (5 times) to remove residual hydrazine.

4. Branched Peptide Chain Elongation:

  • Synthesize the second peptide chain on the deprotected ε-amino group of the lysine residue by repeating the amino acid coupling steps outlined in section 2.

5. Final Cleavage and Deprotection:

  • Wash the resin with DCM (5 times) and dry it under vacuum.

  • Prepare a cleavage cocktail appropriate for the peptide's amino acid composition. A common cocktail is 95% TFA, 2.5% TIS (triisopropylsilane), and 2.5% H₂O.

  • Add the cleavage cocktail to the dried resin and allow the reaction to proceed for 2-4 hours at room temperature.

  • Filter the resin and collect the filtrate. Precipitate the crude peptide by adding cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

  • Dry the crude peptide pellet.

Protocol 2: Microwave-Enhanced SPPS of a Branched Peptide

Microwave irradiation can significantly accelerate the synthesis of branched peptides.[6]

1. Reagents and Resin:

  • Use a suitable resin such as Rink Amide ProTide LL resin.[6]

  • Prepare solutions of Fmoc-amino acids, DIC (N,N'-Diisopropylcarbodiimide), and Oxyma Pure in DMF.[6]

2. Synthesis on an Automated Microwave Peptide Synthesizer:

  • Deprotection: Perform Fmoc deprotection using 20% piperidine and 0.1 M Oxyma Pure in DMF under microwave irradiation.[6]

  • Coupling: Carry out coupling reactions using a 5-fold excess of Fmoc-amino acid with 1.0 M DIC and 1.0 M Oxyma Pure in DMF under microwave irradiation.[6] Incorporate Fmoc-Lys(ivDde)-OH at the branching point.

  • ivDde Deprotection: Use a solution of 5% hydrazine in DMF to remove the ivDde group under microwave conditions.[6]

  • Branched Chain Synthesis: Synthesize the branched chain using the same microwave-assisted deprotection and coupling cycles.

  • Cleavage: Perform the final cleavage from the resin using a cleavage cocktail such as 92.5:2.5:2.5:2.5 TFA/H₂O/TIS/DODT (dithiothreitol).[6]

Quantitative Data Presentation

The following table summarizes quantitative data from the synthesis of various branched peptides using Fmoc-Lys(ivDde)-OH, highlighting the efficiency of both standard and microwave-assisted methods.

PeptideSynthesis MethodScaleSynthesis TimePurityReference
Lactoferricin-lactoferrampin antimicrobial peptide (LF Chimera)Microwave-enhanced SPPS0.1 mmol< 5 hours77%[6]
Histone H2B-1A fragment conjugated to a ubiquitin fragmentMicrowave-enhanced SPPS0.1 mmol< 5 hours75%[6]
Tetra-branched antifreeze peptide analogMicrowave-enhanced SPPS0.1 mmol< 5 hours71%[6]
Ub(47-76)-H2B(118-126)Conventional room temperature SPPS-> 53 hours10-20% (isolated yield)[6]
Dendrimeric antifreeze peptideConventional room temperature SPPS-> 72 hours40% (isolated yield)[6]

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate the key experimental workflows for the synthesis of branched peptides using Fmoc-Lys(ivDde)-OH.

SPPS_Workflow cluster_main Main Chain Synthesis cluster_branch Branch Point Modification cluster_final Final Steps Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Wash1 Washing Fmoc_Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA, Coupling Reagents) Wash1->Coupling Repeat_Main Repeat for each AA in Main Chain Coupling->Repeat_Main Incorporate_Lys Incorporate Fmoc-Lys(ivDde)-OH Repeat_Main->Incorporate_Lys ivDde_Deprotection Selective ivDde Deprotection (2-5% Hydrazine/DMF) Incorporate_Lys->ivDde_Deprotection Wash2 Washing ivDde_Deprotection->Wash2 Branch_Coupling Amino Acid Coupling (for Branch Chain) Wash2->Branch_Coupling Repeat_Branch Repeat for each AA in Branch Chain Branch_Coupling->Repeat_Branch Final_Cleavage Final Cleavage & Deprotection (TFA Cocktail) Repeat_Branch->Final_Cleavage Purification Purification Final_Cleavage->Purification

Caption: Standard SPPS workflow for branched peptide synthesis.

Microwave_SPPS_Workflow cluster_synthesis Microwave-Assisted Synthesis Cycle cluster_branching Branching cluster_end Final Processing Start Start with Resin MW_Deprotection MW Fmoc Deprotection Start->MW_Deprotection MW_Coupling MW Amino Acid Coupling MW_Deprotection->MW_Coupling Cycle Repeat Cycle MW_Coupling->Cycle Incorporate_Lys_MW Incorporate Fmoc-Lys(ivDde)-OH Cycle->Incorporate_Lys_MW MW_ivDde_Deprotection MW ivDde Deprotection (5% Hydrazine/DMF) Incorporate_Lys_MW->MW_ivDde_Deprotection Branch_Synthesis MW Branch Chain Synthesis MW_ivDde_Deprotection->Branch_Synthesis Cleavage_MW Final Cleavage Branch_Synthesis->Cleavage_MW Purify_MW Purification Cleavage_MW->Purify_MW

Caption: Microwave-enhanced SPPS workflow for rapid synthesis.

Conclusion

Fmoc-Lys(ivDde)-OH is a powerful and versatile reagent that has significantly expanded the capabilities of solid-phase peptide synthesis. Its orthogonal ivDde protecting group allows for the precise and efficient synthesis of complex peptides with branched structures and site-specific modifications. The detailed protocols and comparative data presented in this guide are intended to equip researchers and drug development professionals with the necessary knowledge to effectively utilize Fmoc-Lys(ivDde)-OH in their synthetic endeavors, ultimately accelerating the discovery and development of novel peptide-based molecules.

References

Foundational

The Orthogonal Guardian: An In-depth Technical Guide to the Stability of Lys(ivDde)

For Researchers, Scientists, and Drug Development Professionals The strategic use of protecting groups is a cornerstone of modern peptide synthesis and the development of complex bioconjugates. Among these, the 1-(4,4-di...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic use of protecting groups is a cornerstone of modern peptide synthesis and the development of complex bioconjugates. Among these, the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde) group, used for the protection of the ε-amino group of lysine (B10760008) (Lys), offers a unique combination of stability and selective cleavage. This technical guide provides a comprehensive overview of the stability of Lys(ivDde) under both acidic and basic conditions, details experimental protocols for its removal, and presents quantitative data where available.

Core Stability Profile of Lys(ivDde)

The ivDde protecting group is renowned for its stability under the typical acidic and basic conditions encountered during Fmoc-based solid-phase peptide synthesis (SPPS).[1][2][3] This orthogonality is the primary reason for its widespread adoption in the synthesis of complex peptides, such as those requiring side-chain modification, branching, or cyclization.[4][5][6]

Acidic Stability: The ivDde group is stable to the strong acidic conditions used for the final cleavage of the peptide from the resin, which commonly involves trifluoroacetic acid (TFA).[2][3] This allows for the retention of the ivDde group on the peptide post-cleavage, enabling further solution-phase modifications if required.

Basic Stability: The ivDde group is also resistant to the basic conditions used for the removal of the Fmoc protecting group from the α-amino group of the growing peptide chain, which is typically accomplished using a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF).[2][3] The steric hindrance provided by the ivDde group also reduces the likelihood of side reactions, such as the migration of the protecting group, which can be an issue with the related Dde group.[3]

Selective Cleavage of the ivDde Group

While stable to common acids and bases in peptide synthesis, the ivDde group can be selectively and efficiently removed under specific, mild conditions. This selective deprotection is most commonly achieved using a dilute solution of hydrazine (B178648).[1][6]

The cleavage mechanism involves the reaction of hydrazine with the enone system of the ivDde group, leading to the formation of a stable indazole byproduct and the liberation of the free amine on the lysine side chain.[6][7] This reaction is typically fast and clean, allowing for the unmasking of the lysine side chain for subsequent modifications.

The workflow for the selective deprotection of Lys(ivDde) on a solid support is depicted below.

G cluster_workflow Experimental Workflow for Lys(ivDde) Deprotection resin Peptide-Resin with Lys(ivDde) wash1 Wash with DMF resin->wash1 deprotection Treat with Hydrazine Solution wash1->deprotection wash2 Wash with DMF deprotection->wash2 modification Subsequent On-Resin Modification wash2->modification cleavage Final Cleavage from Resin modification->cleavage

Caption: A typical workflow for the on-resin deprotection of the Lys(ivDde) group.

The chemical transformation at the core of this process is illustrated in the following diagram.

G cluster_mechanism ivDde Cleavage Mechanism Lys_ivDde Lys(ivDde) Hydrazine + Hydrazine (NH2NH2) Lys_ivDde->Hydrazine Products Lys-NH2 + Indazole Byproduct Hydrazine->Products

Caption: The reaction of Lys(ivDde) with hydrazine to yield the deprotected lysine.

Quantitative Analysis of Deprotection Conditions

The efficiency of ivDde removal is dependent on the concentration of hydrazine, the reaction time, and the number of treatments. While the group is generally stable in non-hydrazine-containing basic solutions, the specific conditions for its removal have been optimized.

ParameterConditionObservationReference
Hydrazine Concentration 2% in DMFStandard and widely used concentration for efficient deprotection.[3][6]
4% in DMFCan lead to more complete removal, especially for difficult sequences.[8]
>5% in DMFMay be required for stubborn residues but can risk side reactions.[3]
Reaction Time 3-5 minutesA short reaction time is often sufficient for complete removal.[8][9]
Number of Treatments 2-3 repetitionsMultiple short treatments are generally more effective than a single long one.[6][9]

It is important to note that incomplete deprotection can occur, particularly in long or aggregated peptide sequences, or when the Lys(ivDde) residue is located near the C-terminus.[6][7] In such cases, optimizing the hydrazine concentration, reaction time, and number of treatments is crucial for achieving complete removal.

Experimental Protocols

The following are generalized protocols for the removal of the ivDde protecting group from a peptide synthesized on a solid support.

Standard Hydrazine-Mediated Deprotection
  • Resin Preparation: Swell the peptide-resin in DMF.

  • Deprotection Solution: Prepare a 2% (v/v) solution of hydrazine monohydrate in DMF.

  • Treatment: Add the 2% hydrazine solution to the resin and agitate for 3-5 minutes at room temperature.[9]

  • Filtration: Remove the deprotection solution by filtration.

  • Repetition: Repeat the treatment with the hydrazine solution two more times.[9]

  • Washing: Thoroughly wash the resin with DMF to remove the indazole byproduct and excess hydrazine.[9]

  • Monitoring (Optional): The cleavage can be monitored by UV spectrophotometry by detecting the absorbance of the indazole byproduct at approximately 290 nm.[3][7]

Alternative Deprotection with Hydroxylamine (B1172632)

In some cases, particularly when full orthogonality with Fmoc chemistry is critical, a solution of hydroxylamine can be used as an alternative to hydrazine.[5]

  • Deprotection Solution: Prepare a solution of hydroxylamine hydrochloride and imidazole (B134444) in a suitable solvent like NMP.

  • Treatment: Add the hydroxylamine solution to the resin and agitate.

  • Washing: Thoroughly wash the resin with DMF.

Conclusion

The Lys(ivDde) protecting group offers an exceptional level of stability under the standard acidic and basic conditions of Fmoc-based solid-phase peptide synthesis. Its selective and efficient removal with dilute hydrazine provides a crucial orthogonal tool for the synthesis of complex, modified peptides. A thorough understanding of its stability profile and the optimization of deprotection protocols are essential for leveraging the full potential of this versatile protecting group in research and drug development.

References

Exploratory

Solubility Profile of Fmoc-Lys(ivDde)-OH in DMF and DMSO: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth analysis of the solubility of Fmoc-Lys(ivDde)-OH (B557028) in two common solvents used in solid-phase peptide synt...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility of Fmoc-Lys(ivDde)-OH (B557028) in two common solvents used in solid-phase peptide synthesis (SPPS), Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO). Understanding the solubility characteristics of this protected amino acid is crucial for optimizing peptide synthesis protocols and ensuring efficient coupling reactions.

Core Properties of Fmoc-Lys(ivDde)-OH

Fmoc-Lys(ivDde)-OH is a derivative of the amino acid L-lysine, featuring two key protecting groups. The base-labile Fluorenylmethyloxycarbonyl (Fmoc) group protects the α-amino group, while the 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl (ivDde) group provides orthogonal protection for the ε-amino group of the lysine (B10760008) side chain. This orthogonal protection strategy allows for the selective deprotection of the side chain to enable specific modifications such as branching, cyclization, or the attachment of labels.[1][2] The ivDde group is notable for its stability to the piperidine (B6355638) solutions used for Fmoc removal, and it can be selectively cleaved using hydrazine (B178648) or hydroxylamine.[1][2]

Quantitative Solubility Data

Fmoc-Lys(ivDde)-OH is generally characterized as being soluble in polar organic solvents like DMF and DMSO.[1] This solubility is a critical property for its application in SPPS.[1][2] The following table summarizes the available quantitative solubility data for Fmoc-Lys(ivDde)-OH in DMF. While specific quantitative data for DMSO was not found in the immediate literature, it is consistently referenced as a suitable solvent.

SolventConcentrationObservationMolar Concentration (approx.)
DMF1 mmole in 2 mLClearly Soluble[3][4]0.5 M
DMF100 mg in 0.5 mLSoluble[5]~0.35 M

Molecular Weight of Fmoc-Lys(ivDde)-OH is approximately 574.7 g/mol .[1]

Experimental Protocol: Determination of Solubility

The following is a generalized protocol for determining the solubility of Fmoc-Lys(ivDde)-OH in a given solvent, based on common laboratory practices for protected amino acids.

Objective: To determine the saturation solubility of Fmoc-Lys(ivDde)-OH in DMF and DMSO at a specified temperature.

Materials:

  • Fmoc-Lys(ivDde)-OH

  • Anhydrous DMF

  • Anhydrous DMSO

  • Vials with magnetic stir bars

  • Magnetic stir plate

  • Analytical balance

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system

Methodology:

  • Preparation of Stock Solutions: Prepare a high-concentration stock solution of Fmoc-Lys(ivDde)-OH in the solvent of interest (DMF or DMSO).

  • Equilibration: Add an excess amount of Fmoc-Lys(ivDde)-OH to a known volume of solvent in a sealed vial. Allow the suspension to stir at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation of Saturated Solution: After equilibration, cease stirring and allow the undissolved solid to settle. Alternatively, centrifuge the sample to pellet the excess solid.

  • Sample Dilution: Carefully withdraw a known aliquot of the clear supernatant (the saturated solution) and dilute it with a known volume of the solvent.

  • Quantification by HPLC: Analyze the diluted sample by a calibrated HPLC method to determine the concentration of Fmoc-Lys(ivDde)-OH.

  • Calculation: Based on the dilution factor and the measured concentration, calculate the original concentration of the saturated solution. This value represents the solubility of the compound at that temperature.

Logical Workflow for Solubility Determination

The following diagram illustrates the logical workflow for the experimental determination of Fmoc-Lys(ivDde)-OH solubility.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess Fmoc-Lys(ivDde)-OH B Add known volume of solvent (DMF or DMSO) A->B C Seal vial and stir at constant temperature (24-48h) B->C D Cease stirring and allow solid to settle / Centrifuge C->D E Withdraw aliquot of clear supernatant D->E F Dilute supernatant with known volume of solvent E->F G Analyze by calibrated HPLC F->G H Calculate original concentration G->H I Result H->I Solubility Determined

Caption: Experimental workflow for determining the solubility of Fmoc-Lys(ivDde)-OH.

Conclusion

Fmoc-Lys(ivDde)-OH exhibits good solubility in DMF, a property essential for its effective use in solid-phase peptide synthesis. While quantitative data for DMSO is less specific in the available literature, it is widely regarded as a suitable solvent. The provided experimental protocol and workflow offer a standardized approach for researchers to precisely determine the solubility of this and other protected amino acids in various solvents, thereby aiding in the optimization of peptide synthesis and modification strategies.

References

Foundational

understanding orthogonal protecting groups in peptide synthesis

An In-depth Technical Guide to Orthogonal Protecting Groups in Peptide Synthesis For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive exploration of orthogonal protecting gr...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Orthogonal Protecting Groups in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive exploration of orthogonal protecting groups in peptide synthesis, a cornerstone of modern peptide chemistry. We will delve into the core principles of orthogonality, compare the major protecting group strategies, provide detailed experimental protocols, and present quantitative data to inform the rational design of synthetic peptide routes.

The Core Principle of Orthogonality

In the complex, multi-step process of peptide synthesis, reactive functional groups on amino acids that are not intended to participate in the peptide bond formation must be temporarily masked. This is achieved through the use of protecting groups (PGs). The principle of orthogonality is fundamental to this process and refers to the use of multiple, distinct classes of protecting groups within a single synthetic strategy. Each class of protecting group can be selectively removed under specific chemical conditions that do not affect the other classes.

This selective deprotection is crucial for:

  • Stepwise Peptide Chain Elongation: Allowing for the sequential addition of amino acids in the correct order.

  • Synthesis of Complex Peptides: Enabling the creation of branched peptides, cyclic peptides, and peptides with post-translational modifications.

A typical orthogonal strategy in Solid-Phase Peptide Synthesis (SPPS) involves three main classes of protecting groups:

  • Temporary Nα-amino Protecting Group: Protects the N-terminus of the growing peptide chain and is removed at the beginning of each coupling cycle.

  • Permanent Side-Chain Protecting Groups: Protect the reactive side chains of trifunctional amino acids throughout the synthesis and are typically removed in the final step of cleaving the peptide from the solid support.

  • Auxiliary Orthogonal Protecting Groups: Used for specific side-chain modifications, such as cyclization or branching, and can be removed without affecting the temporary or permanent protecting groups.

The logical flow of a standard SPPS cycle is illustrated below.

SPPS_Cycle start Start with Resin-Bound Protected Amino Acid deprotection Nα-Deprotection (e.g., 20% Piperidine (B6355638)/DMF for Fmoc) start->deprotection wash1 Wash (e.g., DMF, DCM) deprotection->wash1 Remove temporary Nα-protecting group coupling Amino Acid Coupling (Activated AA + Base) wash1->coupling wash2 Wash (e.g., DMF, DCM) coupling->wash2 Form new peptide bond end_cycle End of Cycle wash2->end_cycle Peptide chain is one residue longer

Caption: General workflow for one cycle of solid-phase peptide synthesis (SPPS).

Core Orthogonal Strategies: Fmoc/tBu vs. Boc/Bzl

Two primary orthogonal strategies have dominated the field of SPPS: the Fmoc/tBu and the Boc/Bzl approaches. The choice between them is dictated by the target peptide's characteristics, such as length, sequence, and the presence of sensitive modifications.

The Fmoc/tBu Strategy

This is the most widely used strategy in modern SPPS. It is a fully orthogonal system.

  • Nα-Protection: The base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group.

  • Side-Chain Protection: Acid-labile groups such as tert-butyl (tBu), trityl (Trt), and tert-butyloxycarbonyl (Boc).

  • Deprotection Scheme:

    • Fmoc Removal: Accomplished with a mild base, typically a solution of 20% piperidine in N,N-dimethylformamide (DMF).

    • Final Cleavage: A strong acid, such as trifluoroacetic acid (TFA), is used to simultaneously cleave the peptide from the resin and remove the side-chain protecting groups.

The Boc/Bzl Strategy

This is the classical approach to SPPS and is considered a "quasi-orthogonal" strategy as it relies on graded acid lability.

  • Nα-Protection: The acid-labile tert-butyloxycarbonyl (Boc) group.

  • Side-Chain Protection: Benzyl (Bzl)-based protecting groups, which are also acid-labile but require stronger acidic conditions for removal.

  • Deprotection Scheme:

    • Boc Removal: A moderately strong acid, such as neat TFA or TFA in dichloromethane (B109758) (DCM), is used in each cycle.

    • Final Cleavage: A very strong acid, such as anhydrous hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA), is required to cleave the peptide from the resin and remove the Bzl-based side-chain protecting groups.

Quantitative Comparison of Fmoc/tBu and Boc/Bzl Strategies

Direct, side-by-side quantitative comparisons are not abundant in the literature, but data from the synthesis of challenging peptides, such as the aggregation-prone amyloid-beta (Aβ) (1-42), provide insights.

FeatureFmoc/tBu StrategyBoc/Bzl Strategy
α-Amino Deprotection Base-labile (e.g., 20% piperidine in DMF)Acid-labile (e.g., TFA in DCM)
Side-Chain Protection Acid-labile (e.g., tBu, Trt)Strong acid-labile (e.g., Bzl, Tos)
Final Cleavage Strong acid (e.g., 95% TFA)Very strong acid (e.g., HF, TFMSA)
Orthogonality Fully orthogonalQuasi-orthogonal (graded acid lability)
Typical Crude Purity (Aβ 1-42) Can be lower due to aggregation during synthesisGenerally higher for hydrophobic peptides like Aβ (1-42)
Common Side Reactions Aspartimide formation, aggregation during synthesis, piperidine adduct formationAlkylation of sensitive residues (Trp, Met) by carbocations during Boc deprotection
Advantages Milder conditions, automation-friendly, suitable for acid-sensitive modifications (e.g., phosphorylation)Effective for long or hydrophobic sequences prone to aggregation
Disadvantages Aggregation can be an issue with certain sequencesHarsh final cleavage conditions (HF), requires specialized equipment

Auxiliary Orthogonal Protecting Groups for Complex Peptides

For the synthesis of non-linear or modified peptides, a third layer of orthogonality is required. This is achieved using auxiliary protecting groups on the side chains of certain amino acids. These groups must be removable under conditions that leave both the Nα-Fmoc/Boc group and the other side-chain protecting groups intact.

Alloc (Allyloxycarbonyl)

The Alloc group is orthogonal to both Fmoc/tBu and Boc/Bzl strategies. It is particularly useful for on-resin cyclization and branching.

  • Removal Conditions: The Alloc group is cleaved using a palladium(0) catalyst, such as Pd(PPh₃)₄, in the presence of a scavenger like phenylsilane (B129415).

  • Cleavage Yield: With microwave assistance, Alloc groups can be removed with >98% purity in two 5-minute deprotections at 38°C.

Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) and ivDde

The Dde group is stable under the basic conditions of Fmoc removal and the acidic conditions of Boc removal and final cleavage.

  • Removal Conditions: Dde is typically removed with a 2% solution of hydrazine (B178648) monohydrate in DMF.

  • Stability and Side Reactions: The Dde group has been observed to undergo migration to an unprotected lysine (B10760008) side chain during piperidine-mediated Fmoc deprotection. This can be minimized by using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) for Fmoc removal over a short reaction time. Newer deprotection conditions using hydroxylamine (B1172632) have been developed to be fully orthogonal to Fmoc.

Summary of Common Orthogonal Protecting Groups
Protecting GroupAbbreviationChemical LabilityTypical Deprotection Reagent(s)Orthogonal To
Nα-Amino
FmocFmocBase-labile20% piperidine in DMFBoc, Bzl, tBu, Z, Alloc
BocBocAcid-labileTFA in DCMFmoc, Z, Bzl, Alloc
Z (Cbz)ZHydrogenolysis, strong acidH₂/Pd, HBr/AcOH, HFFmoc, Boc, tBu, Alloc
Side-Chain
tert-ButyltBuStrong acid-labile95% TFAFmoc, Z, Alloc, Dde
BenzylBzlVery strong acid-labile, hydrogenolysisHF, TFMSA, H₂/PdFmoc, Alloc, Dde
AllyloxycarbonylAllocPalladium(0)-catalyzed cleavagePd(PPh₃)₄, scavenger (e.g., phenylsilane)Fmoc, Boc, tBu, Bzl, Dde
DdeDdeHydrazine-labile2% hydrazine in DMFFmoc, Boc, tBu, Bzl, Alloc

Experimental Protocols

Protocol 1: Standard Fmoc-SPPS Cycle

This protocol outlines the essential steps for adding a single amino acid to a growing peptide chain on a solid support.

  • Resin Swelling: Swell the resin (e.g., Rink Amide resin) in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5-10 minutes at room temperature.

    • Drain the solution.

    • Repeat the piperidine treatment for another 5-10 minutes.

  • Washing: Wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min) to remove residual piperidine and byproducts.

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate the Fmoc-protected amino acid (3-5 equivalents) with a suitable coupling reagent (e.g., HBTU/HOBt or HATU) and a base (e.g., DIPEA) in DMF for a few minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Monitor the reaction completion using a colorimetric test (e.g., Kaiser test).

  • Washing: Wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min). The cycle can now be repeated for the next amino acid.

Protocol 2: Selective Deprotection of Lys(Alloc) and On-Resin Cyclization

This protocol describes the synthesis of a side-chain-to-side-chain cyclized (lactam) peptide.

Cyclization_Workflow start Synthesize Linear Peptide on Resin using Fmoc-SPPS incorporate Incorporate Fmoc-Lys(Alloc)-OH and Fmoc-Asp(OAll)-OH start->incorporate deprotect_n N-terminal Boc protection incorporate->deprotect_n Complete linear sequence wash1 Wash deprotect_n->wash1 alloc_removal Selective Alloc/OAll Removal (Pd(PPh₃)₄, Scavenger) wash1->alloc_removal wash2 Wash alloc_removal->wash2 Expose side-chain -NH₂ and -COOH cyclize On-Resin Cyclization (Coupling Reagent, Base) wash2->cyclize wash3 Wash cyclize->wash3 Form lactam bridge cleavage Final Cleavage and Side-Chain Deprotection (e.g., 95% TFA) wash3->cleavage end_product Purified Cyclic Peptide cleavage->end_product

Caption: Workflow for the synthesis of a side-chain to side-chain cyclized peptide.

Procedure:

  • Linear Peptide Synthesis: Synthesize the linear peptide sequence on a suitable resin using the standard Fmoc-SPPS protocol (Protocol 1). Incorporate Fmoc-Lys(Alloc)-OH and an amino acid with a complementary side chain for cyclization, such as Fmoc-Asp(OAll)-OH, at the desired positions.

  • N-terminal Protection: After the final amino acid is coupled, protect the N-terminal α-amino group with a Boc group by reacting the resin with Boc₂O.

  • Washing: Wash the resin thoroughly with DMF and DCM.

  • Selective Alloc Deprotection:

    • Swell the resin in DCM.

    • Add a solution of Pd(PPh₃)₄ (0.25 equivalents) and phenylsilane (15 equivalents) in DCM.

    • Agitate the mixture at room temperature for 30 minutes. Repeat this step.

  • Washing: Wash the resin extensively with DCM, DMF, and a chelating agent solution (e.g., 0.5% sodium diethyldithiocarbamate (B1195824) in DMF) to remove palladium residues, followed by more DMF and DCM washes.

  • On-Resin Cyclization:

    • Swell the resin in DMF.

    • Add a coupling reagent (e.g., HATU, 3 equivalents) and a base (e.g., DIPEA, 6 equivalents) in DMF.

    • Agitate at room temperature for 2-24 hours, monitoring the reaction by HPLC analysis of a small cleaved sample.

  • Final Cleavage and Deprotection: Wash the resin and proceed with the standard final cleavage protocol using a TFA-based cocktail to release the cyclized peptide and remove the remaining side-chain protecting groups.

Protocol 3: Synthesis of a Branched Peptide using Lys(Dde)

This protocol details the use of the Dde group to synthesize a branched peptide where a second peptide chain is grown from the side chain of a lysine residue.

Branched_Peptide_Workflow start Synthesize Main Peptide Chain (Fmoc-SPPS) incorporate Incorporate Fmoc-Lys(Dde)-OH start->incorporate complete_main Complete Main Chain Synthesis (Nα-Fmoc remains) incorporate->complete_main wash1 Wash complete_main->wash1 dde_removal Selective Dde Removal (2% Hydrazine/DMF) wash1->dde_removal Expose Lys ε-NH₂ wash2 Wash dde_removal->wash2 branch_synthesis Synthesize Branch Chain (Fmoc-SPPS) wash2->branch_synthesis Start second peptide chain synthesis cleavage Final Cleavage and Side-Chain Deprotection (e.g., 95% TFA) branch_synthesis->cleavage end_product Purified Branched Peptide cleavage->end_product

Exploratory

The ivDde Protecting Group: A Technical Guide for Advanced Peptide Synthesis

For researchers, scientists, and drug development professionals, the strategic selection of protecting groups is paramount to the successful synthesis of complex peptides. The 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of protecting groups is paramount to the successful synthesis of complex peptides. The 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl (ivDde) group has emerged as a critical tool in solid-phase peptide synthesis (SPPS), offering a unique orthogonality that enables the creation of sophisticated peptide architectures such as branched, cyclic, and side-chain modified peptides.

This technical guide provides a comprehensive overview of the key features of the ivDde protecting group, including its chemical properties, deprotection protocols, and applications in advanced peptide synthesis.

Core Features of the ivDde Protecting Group

The ivDde group is prized for its distinct stability profile, which allows for its selective removal without affecting other common protecting groups used in peptide synthesis. This orthogonality is the cornerstone of its utility.

Key characteristics include:

  • Orthogonality: The ivDde group is stable to the basic conditions used for Fmoc group removal (e.g., piperidine) and the acidic conditions used for Boc group removal and cleavage from many resins (e.g., trifluoroacetic acid, TFA)[1][2]. This allows for a multi-dimensional protecting group strategy, essential for complex peptide design.

  • Cleavage Mechanism: The ivDde group is selectively cleaved under mild conditions using hydrazine[1][2][3]. The reaction proceeds via a nucleophilic attack by hydrazine (B178648) on the enone system of the ivDde group, leading to the formation of a stable pyrazolinone derivative and the release of the free amine. This cleavage can often be monitored by UV spectrophotometry due to the formation of a chromophoric indazole byproduct[2].

  • Reduced Migration: Compared to its predecessor, the Dde group, the more sterically hindered ivDde group exhibits a reduced tendency for intramolecular migration from a side-chain amine to a newly deprotected α-amino group[4][5]. This increased stability minimizes the formation of isomeric impurities, simplifying purification. However, migration can still occur in some contexts, particularly with residues like 2,3-diaminopropionic acid (Dap)[4].

  • Applications: The primary application of the ivDde group is in the synthesis of peptides with complex architectures. It is commonly used to protect the side-chain amine of lysine (B10760008) (Fmoc-Lys(ivDde)-OH), allowing for the assembly of the linear peptide chain, followed by the selective deprotection of the lysine side chain for on-resin modification[6][7]. This enables the synthesis of branched peptides, the attachment of labels or cargo molecules, and the formation of cyclic peptides through side-chain lactamization.

Quantitative Data: ivDde Deprotection Conditions

The efficient removal of the ivDde group is crucial for the successful synthesis of the target peptide. The following table summarizes typical deprotection conditions found in the literature. It is important to note that optimization may be required depending on the specific peptide sequence and solid support.

ParameterConditionNotes
Reagent Hydrazine monohydrateThe most common reagent for ivDde cleavage.
Concentration 2-10% (v/v) in DMF2% is the standard starting concentration[2][8]. Higher concentrations (up to 10%) may be necessary for difficult sequences or when removal is sluggish[5]. Increasing the hydrazine concentration to 4% has been shown to significantly improve deprotection efficiency in some cases.
Solvent N,N-Dimethylformamide (DMF)The standard solvent for SPPS and ivDde removal.
Reaction Time 3-10 minutes per treatmentShorter, repeated treatments are generally more effective than a single long treatment.
Number of Treatments 2-4 repetitionsMultiple treatments ensure complete removal of the protecting group.
Monitoring UV Spectrophotometry (at 290 nm)The release of the indazole byproduct allows for real-time monitoring of the deprotection reaction[2].

Experimental Protocols

The following protocols provide a general framework for the on-resin deprotection of the ivDde group in the context of Fmoc-based SPPS.

Materials
  • Peptidyl-resin containing an ivDde-protected amino acid

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Hydrazine monohydrate

  • Shaking vessel or automated peptide synthesizer

  • Filtration apparatus

Standard Deprotection Protocol
  • Resin Swelling: Swell the peptidyl-resin in DMF for 30-60 minutes.

  • Preparation of Deprotection Solution: Prepare a fresh solution of 2% (v/v) hydrazine monohydrate in DMF.

  • First Hydrazine Treatment: Drain the DMF from the resin and add the 2% hydrazine/DMF solution (typically 10-15 mL per gram of resin). Agitate the mixture at room temperature for 3-5 minutes.

  • Filtration: Drain the deprotection solution from the resin.

  • Repeat Treatments: Repeat steps 3 and 4 two to three more times to ensure complete deprotection.

  • Washing: Wash the resin thoroughly with DMF (3-5 times) to remove residual hydrazine and the cleavage byproducts.

  • Confirmation of Deprotection (Optional): A qualitative test (e.g., Kaiser test) can be performed to confirm the presence of the free primary amine.

  • Further Synthesis: The resin is now ready for the next coupling step or on-resin modification.

Protocol for Difficult Deprotections

In cases where the standard protocol results in incomplete deprotection, the following modifications can be considered:

  • Increase Hydrazine Concentration: Increase the hydrazine concentration to 4% or higher (up to 10%).

  • Increase Reaction Time: Extend the duration of each hydrazine treatment to 10 minutes.

  • Increase Number of Treatments: Increase the number of hydrazine treatments to four or more.

Visualizing Key Processes

To further elucidate the core concepts, the following diagrams illustrate the cleavage mechanism of the ivDde group and a typical experimental workflow for the synthesis of a branched peptide.

ivDde_Cleavage_Mechanism ivDde_amine R-NH-ivDde free_amine R-NH₂ ivDde_amine->free_amine Hydrazine in DMF hydrazine + H₂N-NH₂ indazole_byproduct + Indazole Byproduct

ivDde Cleavage Mechanism

Branched_Peptide_Synthesis_Workflow start Start with solid support elongate Elongate linear peptide chain (Fmoc-SPPS) start->elongate incorporate_lys Incorporate Fmoc-Lys(ivDde)-OH elongate->incorporate_lys complete_linear Complete linear peptide synthesis incorporate_lys->complete_linear remove_ivdde Selectively remove ivDde group (2% Hydrazine in DMF) complete_linear->remove_ivdde branch_synthesis Synthesize branch peptide on lysine side chain (Fmoc-SPPS) remove_ivdde->branch_synthesis cleave Cleave branched peptide from resin and remove side-chain protecting groups (TFA) branch_synthesis->cleave end Purified branched peptide cleave->end

Workflow for Branched Peptide Synthesis using Fmoc-Lys(ivDde)-OH

References

Foundational

The ivDde Protecting Group: A Deep Dive into its Discovery, Development, and Application in Peptide Synthesis

For Immediate Release A comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic use of the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde) protect...

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic use of the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde) protecting group in complex peptide synthesis.

The strategic manipulation of protecting groups is fundamental to the successful synthesis of complex peptides. Among the arsenal (B13267) of tools available to peptide chemists, the ivDde group has emerged as a cornerstone for the construction of branched, cyclic, and otherwise modified peptides. This guide provides an in-depth exploration of the discovery and development of the ivDde protecting group, offering detailed experimental protocols, quantitative data, and logical workflows to empower researchers in their synthetic endeavors.

Introduction: The Need for Orthogonal Protection

The synthesis of peptides with intricate architectures, such as those containing multiple chains or cyclic structures, necessitates the use of orthogonal protecting groups. This principle, a cornerstone of modern peptide chemistry, allows for the selective removal of one type of protecting group in the presence of others, enabling site-specific modifications on a resin-bound peptide. The 9-fluorenylmethoxycarbonyl (Fmoc) strategy for solid-phase peptide synthesis (SPPS) is a prime example of an orthogonal system, where the base-labile Fmoc group is removed from the α-amine of the growing peptide chain, while acid-labile protecting groups on amino acid side chains remain intact.

The advent of the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) group provided an additional layer of orthogonality, as it could be cleaved under conditions that left both Fmoc and acid-labile groups untouched. However, the Dde group exhibited some limitations, including a propensity for migration to unprotected amines. This spurred the development of a more robust alternative.

Discovery and Development of the ivDde Group

The ivDde protecting group was introduced in 1998 through a collaboration between scientists at Novabiochem® and researchers at the University of Nottingham.[1] This more sterically hindered analogue of the Dde group was designed to overcome the issue of intramolecular migration observed with its predecessor. The ivDde group proved to be significantly more stable to the piperidine (B6355638) solutions used for Fmoc group removal during SPPS, making it a more reliable tool for complex synthetic strategies.[2]

The key characteristics of the ivDde group are its stability to both acidic (e.g., trifluoroacetic acid - TFA) and basic (e.g., 20% piperidine in DMF) conditions, and its selective removal with a dilute solution of hydrazine (B178648) in a polar aprotic solvent like N,N-dimethylformamide (DMF).[1] This unique cleavage mechanism provides the desired orthogonality for multi-step, on-resin modifications.

Quantitative Data and Comparative Analysis

The selection of a protecting group strategy is often guided by quantitative metrics of stability, cleavage efficiency, and potential side reactions. The following tables summarize key quantitative data for the ivDde protecting group and offer a comparison with its precursor, the Dde group.

ParameterConditionStability/EfficiencyReference
Stability to Fmoc Deprotection 20% Piperidine in DMFHigh[1]
Stability to Acid TFAHigh[1]
Deprotection Condition 2% Hydrazine in DMFEffective[1]
Optimized Deprotection 4% Hydrazine in DMFNearly complete removal[3]
Monitoring of Deprotection UV SpectrophotometryChromophoric indazole byproduct absorbs at 290 nm[1]

Table 1: Key Properties of the ivDde Protecting Group

FeatureDdeivDde
Structure 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl
Stability to Piperidine Prone to migration and partial loss in long synthesesMore stable, less prone to migration
Cleavage Conditions 2% Hydrazine in DMF2-10% Hydrazine in DMF
Cleavage Difficulty Easier to removeCan be more difficult to remove, sometimes requiring harsher conditions
Orthogonality Orthogonal to Boc and Fmoc strategiesOrthogonal to Boc and Fmoc strategies

Table 2: Comparison of Dde and ivDde Protecting Groups [2]

Experimental Protocols

Detailed and reliable experimental protocols are crucial for the successful application of the ivDde protecting group. The following sections provide step-by-step methodologies for the incorporation of Fmoc-Lys(ivDde)-OH into a peptide sequence and the subsequent selective deprotection of the ivDde group.

Protocol for Incorporation of Fmoc-Lys(ivDde)-OH in SPPS

This protocol outlines the standard procedure for coupling Fmoc-Lys(ivDde)-OH to a growing peptide chain on a solid support.

Materials:

  • Fmoc-Lys(ivDde)-OH

  • Peptide synthesis resin with a free N-terminal amine

  • Coupling reagents (e.g., HBTU, HOBt, or DIC, Oxyma Pure)

  • Base (e.g., N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM))

  • N,N-dimethylformamide (DMF)

  • Piperidine solution (20% in DMF) for Fmoc deprotection

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.

  • Fmoc Deprotection (if necessary): If the N-terminus of the resin-bound peptide is Fmoc-protected, treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the Fmoc deprotection byproducts.

  • Coupling Activation: In a separate vessel, dissolve Fmoc-Lys(ivDde)-OH (3-5 equivalents relative to the resin loading), coupling reagents (e.g., HBTU/HOBt or DIC/Oxyma Pure, 3-5 equivalents), and a base (e.g., DIPEA or NMM, 6-10 equivalents) in DMF. Allow the mixture to pre-activate for 2-5 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the washed resin. Agitate the mixture at room temperature for 1-2 hours. Microwave-assisted coupling can significantly reduce the reaction time.[4]

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and byproducts.

  • Capping (Optional): To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride (B1165640) and DIPEA in DMF) for 10-15 minutes.

  • Washing: Wash the resin with DMF and then dichloromethane (B109758) (DCM) before proceeding to the next cycle of amino acid coupling.

Protocol for Selective Deprotection of the ivDde Group

This protocol describes the on-resin cleavage of the ivDde group to expose the lysine (B10760008) side-chain amine for further modification.

Materials:

  • Peptide-resin containing a Lys(ivDde) residue

  • Hydrazine monohydrate

  • N,N-dimethylformamide (DMF)

Procedure:

  • Resin Preparation: Ensure the N-terminus of the peptide is protected (e.g., with a Boc group if the final peptide is desired with a protected N-terminus, as hydrazine can also remove the Fmoc group). Swell the resin in DMF.

  • Deprotection Solution Preparation: Prepare a fresh 2-4% (v/v) solution of hydrazine monohydrate in DMF.

  • Deprotection Reaction: Treat the peptide-resin with the hydrazine/DMF solution. Agitate the mixture at room temperature. The reaction time can vary from 10 minutes to several hours depending on the sequence and steric hindrance. Multiple treatments are often necessary for complete removal. A typical procedure involves 3 treatments of 3-5 minutes each.[3]

  • Monitoring: The progress of the deprotection can be monitored by UV spectrophotometry by detecting the release of the chromophoric indazole byproduct at 290 nm.[1] A qualitative ninhydrin (B49086) test on a small sample of resin beads can also indicate the presence of the free amine.

  • Washing: Once the deprotection is complete, wash the resin thoroughly with DMF (5-7 times) to remove hydrazine and the cleavage byproduct. The resin is now ready for the subsequent on-resin modification of the lysine side chain.

Visualization of a Key Application: Synthesis of a Branched Peptide

The synthesis of branched peptides is a primary application of the ivDde protecting group. The following diagram, generated using the DOT language, illustrates the logical workflow for constructing a branched peptide on a solid support using Fmoc-Lys(ivDde)-OH.

Branched_Peptide_Synthesis cluster_main_chain Main Chain Elongation cluster_modification Side Chain Modification cluster_final Final Steps start Start with Resin elongate1 Elongate Peptide Chain (Standard Fmoc-SPPS) start->elongate1 incorporate_lys Incorporate Fmoc-Lys(ivDde)-OH elongate1->incorporate_lys elongate2 Continue Main Chain Elongation incorporate_lys->elongate2 deprotect_ivdde Selective ivDde Deprotection (2% Hydrazine/DMF) elongate2->deprotect_ivdde wash1 Wash deprotect_ivdde->wash1 elongate_branch Elongate Branch Chain (Fmoc-SPPS) wash1->elongate_branch final_deprotect Final Deprotection and Cleavage from Resin elongate_branch->final_deprotect branched_peptide Purified Branched Peptide final_deprotect->branched_peptide

Caption: Workflow for the synthesis of a branched peptide using the ivDde protecting group.

Conclusion

The discovery and development of the ivDde protecting group have significantly expanded the capabilities of solid-phase peptide synthesis. Its enhanced stability over the Dde group and its clean, orthogonal deprotection make it an invaluable tool for the creation of complex peptide architectures. By understanding the fundamental principles of its use and adhering to optimized experimental protocols, researchers can confidently employ the ivDde group to advance their work in drug discovery, proteomics, and materials science. The continued exploration of novel applications for this versatile protecting group promises to further push the boundaries of peptide chemistry.

References

Exploratory

A Technical Guide to Fmoc-Lys(ivDde)-OH: A Key Reagent in Advanced Peptide Synthesis

This technical guide provides an in-depth overview of N-α-Fmoc-N-ε-[1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl]-L-lysine, commonly known as Fmoc-Lys(ivDde)-OH. This reagent is a cornerstone in modern soli...

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of N-α-Fmoc-N-ε-[1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl]-L-lysine, commonly known as Fmoc-Lys(ivDde)-OH. This reagent is a cornerstone in modern solid-phase peptide synthesis (SPPS), particularly for the creation of complex peptides, including branched, cyclic, and site-specifically modified peptides. This document is intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry.

Core Properties of Fmoc-Lys(ivDde)-OH

Fmoc-Lys(ivDde)-OH is a derivative of the amino acid lysine (B10760008) where the α-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and the ε-amino group of the side chain is protected by an ivDde group.[1] The ivDde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl) protecting group is a key feature, offering orthogonal protection that is stable under the basic conditions used for Fmoc removal and acidic conditions for resin cleavage.[1][2]

Quantitative Data Summary

The key quantitative properties of Fmoc-Lys(ivDde)-OH are summarized in the table below for easy reference.

PropertyValue
Molecular Formula C₃₄H₄₂N₂O₆[1][2][3]
Molecular Weight 574.7 g/mol [1][2]
CAS Number 204777-78-6[1][2][3]

Applications in Peptide Synthesis

The primary application of Fmoc-Lys(ivDde)-OH is in Fmoc-based solid-phase peptide synthesis (SPPS).[1] The orthogonal nature of the ivDde protecting group allows for the selective deprotection of the lysine side chain while the peptide is still attached to the solid support. This enables a variety of modifications, including:

  • Branched Peptides: The ε-amino group of lysine can serve as an attachment point for a second peptide chain.[1]

  • Cyclic Peptides: The lysine side chain can be used to form a lactam bridge with the C-terminus or another side chain.[2]

  • Site-Specific Labeling: Fluorescent dyes, biotin, or other labels can be conjugated to the lysine side chain.[1]

  • PEGylation: The attachment of polyethylene (B3416737) glycol (PEG) chains to improve the pharmacokinetic properties of therapeutic peptides.[4]

Experimental Protocols

The following are detailed methodologies for the key steps involving Fmoc-Lys(ivDde)-OH in SPPS.

Fmoc Group Removal

The Fmoc group protecting the α-amino group is removed to allow for the coupling of the next amino acid in the peptide sequence.

  • Reagent: 20% piperidine (B6355638) in dimethylformamide (DMF).[2][5]

  • Procedure:

    • Wash the resin-bound peptide with DMF.

    • Treat the resin with the 20% piperidine in DMF solution for 5 minutes.[2]

    • Drain the solution.

    • Repeat the treatment with 20% piperidine in DMF for another 5 minutes.[2]

    • Wash the resin thoroughly with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct.

ivDde Group Removal

The ivDde group is selectively removed from the lysine side chain to allow for modification.

  • Reagent: 2% hydrazine (B178648) in DMF.[2][5]

  • Procedure:

    • Wash the resin-bound peptide with DMF.

    • Treat the resin with the 2% hydrazine in DMF solution. The reaction time can vary, but a common protocol involves treating for 3 minutes and repeating this step three times.[2] In cases where the removal is sluggish, concentrations up to 10% hydrazine have been used.

    • The removal of the ivDde group can be monitored by UV spectrophotometry, as the indazole byproduct absorbs strongly at 290 nm.[2][5]

    • Wash the resin thoroughly with DMF to remove the hydrazine and the cleavage byproduct.

Visualizing the Workflow

The following diagrams illustrate the logical workflow of using Fmoc-Lys(ivDde)-OH in SPPS.

SPPS_Workflow start Resin-Bound Peptide with N-terminal Fmoc couple Couple Fmoc-Lys(ivDde)-OH start->couple wash1 Wash (DMF) couple->wash1 deprotect_fmoc Fmoc Deprotection (20% Piperidine/DMF) wash1->deprotect_fmoc wash2 Wash (DMF) deprotect_fmoc->wash2 couple_next Couple Next Fmoc-AA-OH wash2->couple_next repeat Repeat for Peptide Elongation couple_next->repeat repeat->deprotect_fmoc Continue Elongation deprotect_ivdde Selective ivDde Deprotection (2% Hydrazine/DMF) repeat->deprotect_ivdde Elongation Complete modify Side-Chain Modification deprotect_ivdde->modify cleave Cleave from Resin (e.g., TFA) modify->cleave end Modified Peptide cleave->end

Caption: Workflow for peptide synthesis and modification using Fmoc-Lys(ivDde)-OH.

Orthogonal_Deprotection cluster_peptide Resin-Bound Peptide with Fmoc-Lys(ivDde) cluster_fmoc Fmoc Removal cluster_ivdde ivDde Removal Peptide Fmoc-NH-...-Lys(ivDde)-...-Resin Fmoc_Reagent 20% Piperidine in DMF Peptide->Fmoc_Reagent ivDde_Reagent 2% Hydrazine in DMF Peptide->ivDde_Reagent Fmoc_Product H₂N-...-Lys(ivDde)-...-Resin Fmoc_Reagent->Fmoc_Product ivDde_Product Fmoc-NH-...-Lys(NH₂)-...-Resin ivDde_Reagent->ivDde_Product

Caption: Orthogonal deprotection strategy for Fmoc-Lys(ivDde)-OH.

References

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of Branched Peptides Using Fmoc-Lys(ivDde)-OH

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive guide for the synthesis of branched peptides utilizing the orthogonally protected lysine (B10760008) derivat...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis of branched peptides utilizing the orthogonally protected lysine (B10760008) derivative, Fmoc-Lys(ivDde)-OH. This methodology is pivotal for creating complex peptide architectures, including synthetic vaccines, multivalent ligands, and drug delivery systems.

The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde) group serves as a key protecting group for the ε-amino function of the lysine side chain.[1] Its stability to the standard basic conditions used for Nα-Fmoc group removal (e.g., piperidine) and its selective cleavage under mild hydrazinolytic conditions allow for the precise and efficient construction of peptide branches.[2][3] This orthogonal strategy is a cornerstone of modern solid-phase peptide synthesis (SPPS) for producing complex, modified peptides.[4][5]

Key Applications

  • Branched Peptides: Enables the synthesis of peptides with a second peptide chain branching from the lysine ε-amino group. This is valuable for developing synthetic vaccines (e.g., multiple antigen peptides - MAPs), drug delivery conjugates, and multivalent ligands with enhanced binding affinity.[3][4]

  • Peptide Conjugation: Facilitates the site-specific attachment of various molecules, such as fluorophores, biotin, polyethylene (B3416737) glycol (PEG), or cytotoxic drugs, to the lysine side chain.[4][6]

  • Cyclic Peptides: The selective deprotection of the lysine side chain can be utilized in the formation of side-chain-to-side-chain or side-chain-to-terminus cyclic peptides, which can improve peptide stability and biological activity.[7]

Data Presentation: Synthesis of Branched Peptides

The use of Fmoc-Lys(ivDde)-OH in conjunction with microwave-enhanced SPPS allows for the rapid and efficient synthesis of high-purity branched peptides.[8][9]

Peptide NameDescriptionSynthesis Time (Microwave SPPS)PurityReference
LF ChimeraAntimicrobial peptide (Lactoferricin-Lactoferrampin)< 5 hours77%[8][9]
Ub(47-76)-H2B(118-126)Histone H2B fragment conjugated to a ubiquitin fragment< 5 hours75%[8][9]
Antifreeze Peptide AnalogTetra-branched antifreeze peptide< 5 hours71%[8][9]

Experimental Protocols

This section details the step-by-step methodology for the solid-phase synthesis of a branched peptide using Fmoc-Lys(ivDde)-OH on a Rink Amide resin.

Synthesis of the Main Peptide Chain
  • Resin Swelling: Swell the Rink Amide resin in N,N-dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine (B6355638) in DMF to the resin and agitate for 5-10 minutes.

    • Drain the solution and repeat the piperidine treatment for another 5-10 minutes.

    • Wash the resin extensively with DMF.

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate the Fmoc-amino acid (3-5 equivalents) with a coupling reagent such as HBTU (3-5 equivalents) and an additive like HOBt (3-5 equivalents) in the presence of a base (e.g., N-methylmorpholine or diisopropylethylamine) in DMF for 2-5 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture for 30-60 minutes at room temperature. Microwave irradiation can be used to accelerate the coupling and improve efficiency.[8]

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).

    • Wash the resin with DMF.

  • Chain Elongation: Repeat steps 2 and 3 for each amino acid in the main peptide sequence, incorporating Fmoc-Lys(ivDde)-OH at the desired branching point.

Selective ivDde Deprotection
  • Resin Preparation: After the final Fmoc deprotection of the main chain, wash the resin thoroughly with DMF.

  • ivDde Removal:

    • Prepare a fresh solution of 2-5% hydrazine (B178648) monohydrate in DMF.[8][10]

    • Add the hydrazine solution to the resin (approximately 25 mL per gram of resin).[10]

    • Allow the mixture to react at room temperature. The reaction time can vary from 3 to 15 minutes, and multiple treatments may be necessary for complete deprotection.[10][11] A common protocol involves three treatments of 3 minutes each.[10]

    • Wash the resin extensively with DMF to remove all traces of hydrazine.[5]

Synthesis of the Branched Peptide Chain
  • Amino Acid Coupling: Following the selective deprotection of the lysine ε-amino group, synthesize the branch peptide chain by repeating the coupling steps outlined in section 1.3.

  • Chain Elongation: Continue the cycle of Fmoc deprotection and amino acid coupling until the desired branched peptide sequence is assembled.

Cleavage and Deprotection
  • Resin Washing and Drying: After the synthesis is complete, wash the peptidyl-resin with DMF, followed by dichloromethane (B109758) (DCM), and dry it under vacuum.

  • Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the peptide sequence and side-chain protecting groups used. A common cocktail is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS).[8]

  • Cleavage Reaction: Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-4 hours at room temperature.

  • Peptide Precipitation: Filter the resin and precipitate the cleaved peptide by adding it to cold diethyl ether.

  • Purification and Lyophilization: Centrifuge the precipitated peptide, wash it with cold diethyl ether, and then purify it using reverse-phase high-performance liquid chromatography (RP-HPLC). Lyophilize the purified fractions to obtain the final branched peptide.

Visualizations

Experimental Workflow

G cluster_0 Main Chain Synthesis cluster_1 Branching cluster_2 Finalization A Resin Swelling B Fmoc Deprotection (20% Piperidine/DMF) A->B C Amino Acid Coupling (including Fmoc-Lys(ivDde)-OH) B->C C->B Repeat for each AA D Selective ivDde Deprotection (2-5% Hydrazine/DMF) C->D E Fmoc Deprotection of Branch AA D->E F Branch Chain Amino Acid Coupling E->F F->E Repeat for each branch AA G Final Cleavage from Resin (TFA Cocktail) F->G H Precipitation & Purification (RP-HPLC) G->H I Lyophilization H->I J Final Product I->J Branched Peptide

Caption: Workflow for the solid-phase synthesis of a branched peptide.

Signaling Pathway of Orthogonal Deprotection

G cluster_0 Main Chain Elongation cluster_1 Branch Point Creation Peptide Peptidyl-Resin α-NH-Fmoc ε-NH-ivDde (Lys) Piperidine 20% Piperidine in DMF Peptide:f0->Piperidine Hydrazine 2-5% Hydrazine in DMF Peptide:f1->Hydrazine Peptide_deprotected_alpha Peptidyl-Resin α-NH2 ε-NH-ivDde (Lys) Piperidine->Peptide_deprotected_alpha Removes Fmoc Next_AA Next Amino Acid Coupling Peptide_deprotected_alpha->Next_AA Couple next AA Peptide_deprotected_epsilon Peptidyl-Resin α-NH-Fmoc ε-NH2 (Lys) Hydrazine->Peptide_deprotected_epsilon Removes ivDde Branch_AA Branch Amino Acid Coupling Peptide_deprotected_epsilon->Branch_AA Couple branch AA

Caption: Orthogonality of Fmoc and ivDde protecting groups.

References

Application

Application Note: Protocol for Selective Deprotection of Lys(ivDde)

Audience: Researchers, scientists, and drug development professionals involved in solid-phase peptide synthesis (SPPS) and the creation of complex peptide architectures. Introduction: The 1-(4,4-dimethyl-2,6-dioxocyclohe...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals involved in solid-phase peptide synthesis (SPPS) and the creation of complex peptide architectures.

Introduction: The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde) group is a crucial amine-protecting group used in orthogonal solid-phase peptide synthesis (SPPS).[1][2] Its stability to the basic conditions required for Fmoc-group removal (e.g., piperidine) and acidic conditions for resin cleavage (e.g., TFA) makes it an ideal choice for site-specific modifications.[2][3][4] The ivDde group can be selectively cleaved using a dilute solution of hydrazine (B178648), typically in DMF.[2] This allows for the unmasking of the lysine (B10760008) side-chain amine for subsequent modifications such as branching, cyclization, or conjugation while the peptide remains attached to the solid support.[2][5] The more hindered nature of ivDde compared to its predecessor, Dde, provides enhanced stability during prolonged syntheses and reduces the risk of premature cleavage or group migration.

Principle of Deprotection

The selective removal of the ivDde group is achieved through hydrazinolysis. The reaction involves the nucleophilic attack of hydrazine on the ivDde group, leading to its cleavage from the lysine ε-amino group. This reaction releases the deprotected lysine side-chain and forms a stable, chromophoric indazole byproduct, which can be monitored spectrophotometrically around 290 nm to track the reaction's progress.[2][6]

G cluster_reactants Reactants cluster_products Products Lys_ivDde Lys(ivDde)-Peptide-Resin Lys_Free Lys(NH₂)-Peptide-Resin Lys_ivDde->Lys_Free  Deprotection Indazole Indazole Byproduct (Chromophoric) Lys_ivDde->Indazole  Cleavage Hydrazine Hydrazine (NH₂NH₂) Hydrazine->Lys_Free Hydrazine->Indazole

Caption: Chemical principle of Lys(ivDde) deprotection via hydrazinolysis.

Data Presentation: Deprotection Conditions

The efficiency of ivDde removal can be influenced by hydrazine concentration, reaction time, and the number of treatments. The following table summarizes various reported conditions and outcomes.

Hydrazine Conc.SolventReaction Time (per treatment)No. of TreatmentsScale/ResinOutcome/PuritySource
2% (w/v)DMF3 minutes3Peptide-resin (25 ml/g)Standard general protocol[1][7]
2% (v/v)DMF3 minutes5Peptide-resinComplete removal confirmed by UV[8]
2%DMF3 minutes3ACP-K(ivDde) peptide~50% deprotection[9]
2%DMF5 minutes3ACP-K(ivDde) peptideMarginal increase vs. 3 min[9]
4%DMF3 minutes3ACP-K(ivDde) peptideNear complete deprotection[9]
5%DMFNot specifiedNot specifiedgp41 peptide variant93% final peptide purity[5]
5%DMFNot specifiedNot specifiedLF-Chimera peptideEffective removal for branching[10]
Up to 10%DMFNot specifiedNot specifiedNot specifiedUsed for difficult/sluggish removals

Note: It is important to consider that higher concentrations of hydrazine (>2%) may risk side reactions, such as peptide cleavage at Glycine residues or the conversion of Arginine to Ornithine.[1]

Experimental Protocols

Standard Protocol for ivDde Deprotection

This protocol is suitable for most standard peptide sequences.

Materials:

  • Peptide-resin containing a Lys(ivDde) residue

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Hydrazine monohydrate

  • Reaction vessel with a filter

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF (approx. 10-15 mL per gram of resin) for 30 minutes. Drain the solvent.

  • Deprotection Solution Preparation: Prepare a fresh 2% (v/v) solution of hydrazine monohydrate in DMF. Caution: Hydrazine is highly toxic and corrosive. Handle with appropriate personal protective equipment in a fume hood.

  • First Hydrazine Treatment: Add the 2% hydrazine solution to the resin (approx. 25 mL per gram of resin).[1][7] Agitate gently at room temperature for 3 minutes.[1][7]

  • Filtration: Drain the reaction solution from the resin. The filtrate can be collected to monitor the release of the indazole byproduct by UV spectrophotometry at 290 nm.[2][8]

  • Repeat Treatments: Repeat steps 3 and 4 two more times for a total of three treatments to ensure complete removal.[1][7]

  • Washing: After the final treatment, thoroughly wash the resin with DMF (5-6 times) to remove all traces of hydrazine and the cleaved byproduct.[1][7]

  • The resin is now ready for the subsequent reaction at the deprotected lysine side-chain.

Protocol for Difficult or Sluggish Deprotection

For sequences where ivDde removal is observed to be slow or incomplete (e.g., due to peptide aggregation or proximity to the C-terminus), the following modifications can be applied.[2]

  • Increase Hydrazine Concentration: Cautiously increase the hydrazine concentration to 4-5%.[5][9][10] In very difficult cases, up to 10% has been reported, but the risk of side reactions increases.

  • Increase Number of Treatments: Instead of increasing concentration, increase the number of 3-minute treatments to 5 or more, monitoring the UV absorbance of the filtrate after each treatment until no further indazole release is detected.[8]

  • Increase Reaction Time: Extend the reaction time for each treatment to 5-10 minutes.

Visualized Workflow

The following diagram illustrates the standard experimental workflow for the selective deprotection of Lys(ivDde).

G cluster_loop Repeat 2x (Total 3 cycles) start Start: Peptide-Resin with Lys(ivDde) swell 1. Swell Resin in DMF start->swell prep 2. Prepare 2% Hydrazine in DMF swell->prep add_hydrazine 3. Add Hydrazine Solution to Resin prep->add_hydrazine react 4. Agitate for 3 minutes add_hydrazine->react filter_wash 5. Filter and Collect Filtrate react->filter_wash add_hydrazine_loop Add Fresh Hydrazine filter_wash->add_hydrazine_loop react_loop Agitate for 3 minutes add_hydrazine_loop->react_loop filter_loop Filter react_loop->filter_loop final_wash 6. Wash Resin with DMF (5-6 times) filter_loop->final_wash end_product End: Resin with Deprotected Lys(NH₂) final_wash->end_product

Caption: Experimental workflow for the selective deprotection of Lys(ivDde).

References

Method

Application Notes and Protocols for Site-Specific Protein Modification and Bioconjugation using Lys(ivDde)

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive guide to utilizing the orthogonally protected amino acid, Lys(ivDde), for precise, site-specific modificatio...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing the orthogonally protected amino acid, Lys(ivDde), for precise, site-specific modification of peptides and proteins. The protocols detailed below are essential for advanced bioconjugation strategies, including the development of peptide-drug conjugates, diagnostic probes, and novel biomaterials.

Introduction to Lys(ivDde) Chemistry

The 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl (ivDde) group is a protecting group for the ε-amino function of lysine (B10760008). Its primary advantage lies in its orthogonality to the widely used Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl) protecting groups in solid-phase peptide synthesis (SPPS).[1][2] This orthogonality allows for the selective deprotection of the Lys(ivDde) side chain under mild conditions, typically with hydrazine (B178648), without affecting other protecting groups on the peptide backbone or other side chains.[1][3][4] This feature enables the introduction of specific modifications at a predetermined lysine residue.

Key Features of Lys(ivDde):

  • Orthogonal Protection: Stable to the basic conditions used for Fmoc removal (e.g., piperidine) and the acidic conditions for Boc and resin cleavage (e.g., trifluoroacetic acid - TFA).[4][5]

  • Mild Deprotection: The ivDde group is selectively cleaved using a dilute solution of hydrazine in a suitable solvent like dimethylformamide (DMF).[3][4]

  • Versatility: Enables a wide range of site-specific modifications, including PEGylation, fluorescent labeling, biotinylation, and the synthesis of branched or cyclic peptides.[6][7]

Applications in Bioconjugation and Drug Development

The ability to selectively unmask a reactive amine at a specific position within a peptide or protein sequence is a powerful tool in modern drug development and biological research.

  • Peptide-Drug Conjugates (PDCs): The exposed lysine side chain can be conjugated to cytotoxic drugs, creating targeted therapeutic agents.

  • Diagnostic Probes: Fluorescent dyes or imaging agents can be attached for use in diagnostic assays and cellular imaging.[7]

  • Modified Pharmacokinetics: Conjugation of polyethylene (B3416737) glycol (PEG) chains (PEGylation) can enhance the solubility, stability, and circulation half-life of therapeutic peptides and proteins.[8][9]

  • Branched Peptides: The deprotected lysine side chain can serve as an anchor point for the synthesis of a second peptide chain, leading to the creation of branched peptides with unique biological activities.[2][5]

Experimental Protocols

Protocol 1: On-Resin Deprotection of the ivDde Group

This protocol describes the standard procedure for the selective removal of the ivDde protecting group from a peptide synthesized on a solid support.

Materials:

  • Peptide-resin containing a Lys(ivDde) residue

  • N,N-Dimethylformamide (DMF)

  • Hydrazine monohydrate

  • Shaking vessel

  • Sintered glass funnel for washing the resin

Procedure:

  • Swell the peptide-resin in DMF for 30 minutes.

  • Prepare a 2% (v/v) solution of hydrazine monohydrate in DMF. For each gram of resin, prepare approximately 25 mL of the hydrazine solution.

  • Drain the DMF from the swollen resin.

  • Add the 2% hydrazine/DMF solution to the resin.

  • Agitate the mixture at room temperature for 3-5 minutes.[1][3]

  • Drain the hydrazine solution.

  • Repeat the hydrazine treatment (steps 4-6) two to four more times to ensure complete deprotection.[10]

  • Wash the resin thoroughly with DMF (5-7 times) to remove residual hydrazine and the cleaved protecting group by-product.

  • The resin is now ready for the subsequent on-resin modification.

Monitoring Deprotection: The removal of the ivDde group can be monitored spectrophotometrically by measuring the absorbance of the filtrate at 290 nm, as the indazole by-product of the cleavage is chromophoric.[10][11]

Protocol 2: Synthesis of a Branched Peptide

This protocol outlines the synthesis of a branched peptide using Fmoc-Lys(ivDde)-OH as the branching point.

Materials:

  • Solid-phase peptide synthesis (SPPS) resin (e.g., Rink Amide resin)

  • Fmoc-protected amino acids

  • Fmoc-Lys(ivDde)-OH

  • Coupling reagents (e.g., HBTU, HOBt, or DIC, Oxyma)

  • N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)

  • Piperidine solution in DMF (e.g., 20%)

  • Hydrazine solution in DMF (e.g., 5%)[2]

  • Cleavage cocktail (e.g., TFA/H₂O/TIS, 95:2.5:2.5)

Procedure:

  • Main Chain Synthesis: Synthesize the main peptide chain on the resin using standard Fmoc-SPPS chemistry. Incorporate Fmoc-Lys(ivDde)-OH at the desired branching position.

  • N-terminal Protection: After the completion of the main chain, if the N-terminal α-amino group is to remain unmodified during the branch synthesis, it should be protected with a Boc group.

  • ivDde Deprotection: Selectively remove the ivDde group from the lysine side chain using the hydrazine deprotection protocol described in Protocol 1. A 5% hydrazine solution in DMF can also be utilized for this step.[2]

  • Branch Synthesis: Synthesize the second peptide chain (the branch) on the deprotected ε-amino group of the lysine residue using standard Fmoc-SPPS cycles.

  • Final Deprotection and Cleavage: Once the branch synthesis is complete, remove the N-terminal Fmoc group of the branch. Cleave the fully synthesized branched peptide from the resin and remove all remaining side-chain protecting groups using a suitable cleavage cocktail.

  • Purification: Purify the crude branched peptide by reversed-phase high-performance liquid chromatography (RP-HPLC).

Protocol 3: Site-Specific Fluorescent Labeling

This protocol details the attachment of a fluorescent dye to a specific lysine residue after ivDde deprotection.

Materials:

  • Peptide-resin with a single deprotected lysine ε-amino group (from Protocol 1)

  • Amine-reactive fluorescent dye (e.g., NHS ester or isothiocyanate derivative of the dye)

  • Anhydrous DMF

  • DIPEA or other non-nucleophilic base

  • Shaking vessel

Procedure:

  • Wash the peptide-resin with the deprotected lysine side chain extensively with DMF.

  • Dissolve the amine-reactive fluorescent dye (typically 2-5 equivalents relative to the resin loading) in anhydrous DMF.

  • Add the dye solution to the resin.

  • Add DIPEA (2-5 equivalents) to the reaction mixture to facilitate the coupling.

  • Agitate the mixture at room temperature for 2-12 hours, protected from light. The reaction time will depend on the specific dye and peptide sequence.

  • Monitor the coupling reaction for completion (e.g., using the Kaiser test on a small sample of resin beads).

  • Once the reaction is complete, drain the dye solution and wash the resin thoroughly with DMF, followed by dichloromethane (B109758) (DCM), to remove any unreacted dye and by-products.

  • The fluorescently labeled peptide can then be cleaved from the resin and purified.

Quantitative Data Summary

The efficiency of ivDde deprotection and subsequent bioconjugation can be influenced by several factors. The following tables summarize key quantitative data from the literature.

Table 1: Conditions for ivDde Deprotection
Reagent Concentration Treatment Time Number of Treatments
Hydrazine monohydrate in DMF2% (v/v)3-5 minutes3-5
Hydrazine monohydrate in DMF4% (v/v)3 minutes3
Hydrazine monohydrate in DMF5% (v/v)Not specifiedNot specified
Hydroxylamine/imidazole in NMPNot specified30-60 minutes1

Note: Higher concentrations of hydrazine (up to 10%) have been employed in cases of difficult deprotection. However, concentrations above 2% may risk side reactions.[3] Incomplete deprotection is a known issue, especially if the ivDde group is located near the C-terminus or within an aggregated peptide sequence.[4] Increasing the number of treatments or the hydrazine concentration can improve the deprotection yield.[12]

Table 2: Purity and Yield of Branched Peptides Synthesized using Lys(ivDde)
Peptide Synthesis Method Purity/Yield
Lactoferricin-lactoferrampin chimeraMicrowave-enhanced SPPS77% purity
Histone H2B-ubiquitin conjugateMicrowave-enhanced SPPS75% purity
Tetra-branched antifreeze peptide analogMicrowave-enhanced SPPS71% purity

Mandatory Visualizations

G cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Modification Site-Specific Modification Resin Resin Attach_Fmoc_AA Attach_Fmoc_AA Resin->Attach_Fmoc_AA 1. Start Fmoc_Deprotection Fmoc_Deprotection Attach_Fmoc_AA->Fmoc_Deprotection 2. Couple Couple_Next_AA Couple_Next_AA Fmoc_Deprotection->Couple_Next_AA 3. Deprotect Repeat_Cycle Repeat_Cycle Couple_Next_AA->Repeat_Cycle 4. Couple Incorporate_Lys_ivDde Incorporate_Lys_ivDde Couple_Next_AA->Incorporate_Lys_ivDde At desired position Repeat_Cycle->Fmoc_Deprotection Repeat n times ivDde_Deprotection ivDde_Deprotection Incorporate_Lys_ivDde->ivDde_Deprotection 5. Selective Deprotection (2% Hydrazine/DMF) Bioconjugation Bioconjugation ivDde_Deprotection->Bioconjugation 6. Expose ε-NH2 Cleavage_Purification Cleavage from Resin & Purification Bioconjugation->Cleavage_Purification 7. Attach Molecule (e.g., PEG, Dye, Drug)

Caption: Workflow for site-specific peptide modification using Lys(ivDde).

G Start Start: Peptide on Resin with Lys(ivDde) Swell_Resin Swell_Resin Start->Swell_Resin 1. Swell in DMF Hydrazine_Treatment Hydrazine_Treatment Swell_Resin->Hydrazine_Treatment 2. Add 2% Hydrazine/DMF Agitate Agitate Hydrazine_Treatment->Agitate 3. Room Temperature Monitor Deprotection Complete? Agitate->Monitor 4. 3-5 minutes Repeat_Hydrazine Repeat 2-4 times Monitor->Repeat_Hydrazine No Wash_Resin Wash_Resin Monitor->Wash_Resin Yes Repeat_Hydrazine->Hydrazine_Treatment Ready Ready for On-Resin Conjugation Wash_Resin->Ready 5. Wash with DMF

Caption: Protocol for the selective deprotection of the ivDde group.

G cluster_main Main Peptide Chain Synthesis cluster_branch Branch Peptide Chain Synthesis Resin Resin AA1 AA1 Resin->AA1 AA2 AA2 AA1->AA2 Lys_ivDde Fmoc-Lys(ivDde)-OH AA2->Lys_ivDde AA_n AA_n Lys_ivDde->AA_n ivDde_Deprotection ivDde_Deprotection AA_n->ivDde_Deprotection 1. Deprotect Lys side chain Branch_Synthesis Branch_Synthesis ivDde_Deprotection->Branch_Synthesis 2. Synthesize branch Branch_AA1 Branch_AA1 Branch_Synthesis->Branch_AA1 Branch_AA2 Branch_AA2 Branch_AA1->Branch_AA2 Branch_AA_m Branch_AA_m Branch_AA2->Branch_AA_m Final_Cleavage Branched Peptide Branch_AA_m->Final_Cleavage 3. Cleave & Purify

Caption: Logical workflow for the synthesis of a branched peptide.

References

Application

Application of Lys(ivDde) in Cyclic Peptide Synthesis: A Detailed Guide for Researchers

For researchers, scientists, and drug development professionals, the synthesis of cyclic peptides represents a pivotal strategy for enhancing therapeutic potential. Cyclization can significantly improve peptide stability...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of cyclic peptides represents a pivotal strategy for enhancing therapeutic potential. Cyclization can significantly improve peptide stability, receptor affinity, and bioavailability. A key component in the successful synthesis of these complex molecules is the use of orthogonal protecting groups, with 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde) protection of lysine (B10760008) (Lys) side chains offering a versatile and robust method for on-resin cyclization.

This application note provides a comprehensive overview, detailed experimental protocols, and quantitative data for the use of Fmoc-Lys(ivDde)-OH in the solid-phase synthesis of cyclic peptides, particularly focusing on the formation of a side-chain to side-chain lactam bridge.

Principle and Advantages of the Lys(ivDde) Strategy

The ivDde group is an orthogonal protecting group that is stable to the basic conditions used for Fmoc-deprotection (e.g., piperidine) and the acidic conditions used for final cleavage from the resin (e.g., trifluoroacetic acid, TFA).[1] Its selective removal is achieved under mild conditions using a dilute solution of hydrazine (B178648) in N,N-dimethylformamide (DMF).[2] This orthogonality is the cornerstone of its application in cyclic peptide synthesis, allowing for the selective deprotection of the lysine side-chain amine while the peptide remains anchored to the solid support and other side-chain protecting groups remain intact.[3]

The primary advantages of using Lys(ivDde) for on-resin cyclization include:

  • Orthogonality: Compatibility with standard Fmoc-based solid-phase peptide synthesis (SPPS).[1]

  • Mild Deprotection: The ivDde group is removed under gentle conditions, minimizing potential side reactions.[2]

  • On-Resin Manipulation: Cyclization is performed on the solid support, which can minimize intermolecular side reactions due to the pseudo-dilution effect and simplify purification.[4]

  • Versatility: This strategy can be applied to synthesize a wide variety of cyclic peptides with different ring sizes and compositions.

A common strategy for forming a side-chain to side-chain lactam bridge involves the use of Fmoc-Lys(ivDde)-OH in conjunction with an amino acid bearing a complementary selectively cleavable protecting group on its carboxylic acid side chain, such as Asp-OAll or Glu-OAll, where "All" represents the allyl group. After selective deprotection of both side chains, an intramolecular amide bond can be formed.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of a model cyclic peptide, cyclo-[Lys-Arg-Gly-Asp]-Phe, using a side-chain to side-chain cyclization strategy between Lys and Asp.

Materials and Reagents
  • Fmoc-L-Lys(ivDde)-OH

  • Fmoc-L-Arg(Pbf)-OH

  • Fmoc-Gly-OH

  • Fmoc-L-Asp(OAll)-OH

  • Fmoc-L-Phe-OH

  • Rink Amide resin

  • N,N-Dimethylformamide (DMF)

  • Piperidine (B6355638)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Oxyma Pure

  • Hydrazine monohydrate

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Phenylsilane (PhSiH₃)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (H₂O)

  • Diethyl ether

Protocol 1: Linear Peptide Synthesis (Solid-Phase)
  • Resin Swelling: Swell Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes.

    • Drain the solution.

    • Repeat the 20% piperidine treatment for another 15 minutes.

    • Wash the resin thoroughly with DMF (5 times).

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate the first Fmoc-amino acid (Fmoc-Phe-OH, 4 equivalents) with DIC (4 equivalents) and Oxyma Pure (4 equivalents) in DMF for 5 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete reaction), repeat the coupling step.

    • Wash the resin with DMF (5 times).

  • Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the sequence: Fmoc-L-Asp(OAll)-OH, Fmoc-Gly-OH, Fmoc-L-Arg(Pbf)-OH, and Fmoc-L-Lys(ivDde)-OH.

Protocol 2: On-Resin Side-Chain Deprotection
  • Allyl Group Removal (Asp Side-Chain):

    • Wash the peptide-resin with DCM (5 times).

    • Prepare a solution of Pd(PPh₃)₄ (0.25 equivalents) and PhSiH₃ (25 equivalents) in DCM.

    • Add the solution to the resin and agitate under a nitrogen or argon atmosphere for 2 hours.

    • Wash the resin with DCM (5 times) and DMF (5 times).

  • ivDde Group Removal (Lys Side-Chain):

    • Prepare a 2% solution of hydrazine monohydrate in DMF.

    • Add the hydrazine solution to the resin.

    • Agitate for 3 minutes.

    • Drain the solution.

    • Repeat the hydrazine treatment two more times.[2]

    • Wash the resin thoroughly with DMF (5 times).

Protocol 3: On-Resin Cyclization (Lactam Bridge Formation)
  • Cyclization Cocktail Preparation: Prepare a solution of a coupling agent such as HATU (3 equivalents) and a base like N,N-diisopropylethylamine (DIPEA) (6 equivalents) in DMF.

  • Cyclization Reaction:

    • Add the cyclization cocktail to the resin.

    • Agitate the mixture at room temperature for 2-4 hours.

    • Monitor the reaction by taking a small sample of resin, cleaving the peptide, and analyzing by LC-MS.

  • Washing: Once the cyclization is complete, wash the resin thoroughly with DMF (5 times) and DCM (5 times).

Protocol 4: Cleavage and Deprotection
  • Resin Drying: Dry the resin under vacuum for at least 1 hour.

  • Cleavage Cocktail: Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% H₂O.

  • Cleavage Reaction:

    • Add the cleavage cocktail to the resin.

    • Agitate at room temperature for 2-3 hours.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide and decant the ether.

    • Wash the peptide pellet with cold diethyl ether.

  • Drying: Dry the crude cyclic peptide under vacuum.

Protocol 5: Purification and Analysis
  • Purification: Purify the crude cyclic peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Analysis: Characterize the purified cyclic peptide by analytical RP-HPLC and mass spectrometry to confirm its purity and identity.

Quantitative Data Summary

The efficiency of on-resin cyclization can be influenced by factors such as the peptide sequence, ring size, and reaction conditions. The following table summarizes representative quantitative data from literature for on-resin cyclization, providing a benchmark for expected outcomes.

Peptide SequenceCyclization MethodCoupling ReagentCyclization Time (h)Overall Yield (%)Purity (%)Reference
c(RGDfK)Side-chain to side-chainHATU1646>95[5]
c(RGDfK) derivativeSide-chain to side-chainNot specifiedNot specified90 (crude)Not specified[5]
RGDS derivativeThiol-Michael additionDBU (catalyst)113.8>95[4]

Note: The yields and purities are highly dependent on the specific peptide sequence and experimental conditions.

Visualizing the Workflow

The following diagrams illustrate the key workflows in the synthesis of cyclic peptides using the Lys(ivDde) strategy.

experimental_workflow cluster_SPPS Linear Peptide Synthesis (SPPS) cluster_deprotection On-Resin Deprotection cluster_cyclization On-Resin Cyclization cluster_final Final Steps Resin Rink Amide Resin Fmoc_Deprotection Fmoc Deprotection (Piperidine/DMF) Resin->Fmoc_Deprotection Amino_Acid_Coupling Amino Acid Coupling (DIC/Oxyma) Fmoc_Deprotection->Amino_Acid_Coupling Chain_Elongation Repeat for each Amino Acid Amino_Acid_Coupling->Chain_Elongation Linear_Peptide Resin-Bound Linear Peptide Chain_Elongation->Linear_Peptide Allyl_Removal Allyl Removal (Pd(PPh₃)₄/PhSiH₃) Linear_Peptide->Allyl_Removal ivDde_Removal ivDde Removal (2% Hydrazine/DMF) Allyl_Removal->ivDde_Removal Cyclization Lactam Bridge Formation (HATU/DIPEA) ivDde_Removal->Cyclization Cleavage Cleavage from Resin (TFA) Cyclization->Cleavage Purification RP-HPLC Purification Cleavage->Purification Final_Product Pure Cyclic Peptide Purification->Final_Product

Figure 1: Overall workflow for cyclic peptide synthesis.

cyclization_pathway start Resin-Bound Linear Peptide with Protected Lys(ivDde) and Asp(OAll) deprotect_asp Selective Deprotection of Asp(OAll) (Pd(PPh₃)₄, PhSiH₃) start->deprotect_asp deprotect_lys Selective Deprotection of Lys(ivDde) (2% Hydrazine in DMF) deprotect_asp->deprotect_lys cyclize On-Resin Cyclization (e.g., HATU, DIPEA) deprotect_lys->cyclize end Resin-Bound Cyclic Peptide cyclize->end

References

Method

Application Notes: Site-Specific Fluorescent Labeling of Peptides Using Lys(ivDde)

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive guide to the site-specific fluorescent labeling of peptides utilizing the orthogonally protected lysine (B10...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the site-specific fluorescent labeling of peptides utilizing the orthogonally protected lysine (B10760008) derivative, Lys(ivDde). This method allows for the precise incorporation of a fluorescent probe at a specific lysine residue within a peptide sequence, enabling a wide range of applications in biological research and drug development.[1][2][3]

The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl (ivDde) protecting group is stable to standard Fmoc and Boc solid-phase peptide synthesis (SPPS) conditions but can be selectively removed on-resin using a dilute hydrazine (B178648) solution.[1][2] This orthogonality provides a powerful tool for creating complex, site-specifically labeled peptides for use in applications such as Fluorescence Resonance Energy Transfer (FRET) assays, protein binding studies, and cellular imaging.[4][5][6][7]

Data Presentation

Table 1: Optimization of ivDde Protecting Group Removal

This table summarizes the efficiency of ivDde deprotection from a model peptide under various conditions. The data is based on analytical HPLC analysis comparing the peak areas of the protected and deprotected peptide.[8] Near complete removal was achieved with 4% hydrazine.[8]

Condition IDHydrazine Conc. (%)Reaction Time (min)IterationsDeprotection Efficiency (%)
1233Low (incomplete)[8]
2253~50[8]
3234~50[8]
4433Near Complete (>95)[8]
55Not SpecifiedNot SpecifiedEffective for difficult sequences[9]
Table 2: Common Amine-Reactive Fluorescent Dyes for Peptide Labeling

This table lists commonly used fluorescent dyes that can be conjugated to the deprotected lysine amine. The choice of dye depends on the specific application and required spectral properties.

FluorophoreExcitation (nm)Emission (nm)Reactive Group
5-Carboxyfluorescein (5-FAM)492517NHS Ester[10]
Fluorescein isothiocyanate (FITC)490520Isothiocyanate
Tetramethylrhodamine (TAMRA)543572NHS Ester[6]
Cyanine3 (Cy3)550570NHS Ester
Cyanine5 (Cy5)650670NHS Ester
Alexa Fluor 488495519NHS Ester
ATTO 488501523NHS Ester

Experimental Protocols

Protocol 1: On-Resin ivDde Deprotection

This protocol describes the selective removal of the ivDde protecting group from a peptide synthesized on a solid support.

Materials:

  • Peptide-resin containing a Lys(ivDde) residue

  • N,N-Dimethylformamide (DMF)

  • Hydrazine monohydrate

  • Deprotection Solution: 2-4% hydrazine monohydrate in DMF (v/v)[2][8]

Procedure:

  • Swell the peptide-resin in DMF for 30 minutes.

  • Drain the DMF.

  • Add the deprotection solution to the resin (approximately 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 3-5 minutes.[2][8]

  • Drain the deprotection solution.

  • Repeat steps 3-5 for a total of 3-4 iterations.[8] For challenging sequences or incomplete removal, increasing the hydrazine concentration to 4% is recommended.[8]

  • Wash the resin thoroughly with DMF (5 x 10 mL).

  • The resin is now ready for on-resin fluorescent labeling.

Protocol 2: On-Resin Fluorescent Labeling of the Deprotected Lysine

This protocol details the conjugation of an amine-reactive fluorescent dye to the deprotected lysine side chain.

Materials:

  • Peptide-resin with a deprotected lysine residue

  • Amine-reactive fluorescent dye (e.g., NHS ester)

  • N,N-Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA)

Procedure:

  • Dissolve the amine-reactive fluorescent dye (1.5-2 equivalents relative to the resin substitution) in DMF.

  • Add DIPEA to the dye solution (2-3 equivalents).

  • Add the dye solution to the swelled peptide-resin.

  • Agitate the mixture at room temperature for 2-4 hours, or overnight for challenging couplings. Protect the reaction from light.

  • Drain the labeling solution.

  • Wash the resin thoroughly with DMF (5 x 10 mL) to remove excess dye and reagents.

  • Wash the resin with dichloromethane (B109758) (DCM) (3 x 10 mL).

  • Dry the resin under vacuum.

Protocol 3: Cleavage, Purification, and Analysis

This protocol describes the final cleavage of the labeled peptide from the resin, its purification, and subsequent analysis.

Materials:

  • Labeled peptide-resin

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS))

  • Cold diethyl ether

  • Reversed-phase high-performance liquid chromatography (RP-HPLC) system

  • Mass spectrometer (e.g., ESI-MS)

Procedure:

  • Add the cleavage cocktail to the dried peptide-resin.

  • Incubate at room temperature for 2-3 hours with occasional agitation.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

  • Dry the crude peptide pellet.

  • Purify the labeled peptide by RP-HPLC using a suitable gradient of acetonitrile (B52724) and water containing 0.1% TFA.

  • Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

Mandatory Visualizations

experimental_workflow cluster_synthesis Solid-Phase Peptide Synthesis cluster_deprotection Selective Deprotection cluster_labeling Fluorescent Labeling cluster_finalization Final Processing start Start with Resin spps Fmoc-SPPS with Fmoc-Lys(ivDde)-OH start->spps deprotect On-Resin ivDde Removal (2-4% Hydrazine in DMF) spps->deprotect labeling On-Resin Labeling with Amine-Reactive Dye deprotect->labeling cleavage Cleavage from Resin labeling->cleavage purification RP-HPLC Purification cleavage->purification analysis MS & HPLC Analysis purification->analysis final_product Purified Labeled Peptide analysis->final_product

Caption: Experimental workflow for site-specific fluorescent labeling of peptides.

FRET_Assay_Pathway cluster_components Assay Components cluster_reaction Enzymatic Reaction cluster_readout Signal Readout peptide FRET Peptide Substrate (Donor & Quencher Labeled) no_cleavage Intact Peptide: Donor & Quencher in Proximity (FRET Occurs) peptide->no_cleavage protease Protease Enzyme cleavage Protease Cleaves Peptide protease->cleavage no_cleavage->cleavage Enzyme Action quenched Low Fluorescence Signal no_cleavage->quenched cleaved_products Cleaved Fragments: Donor & Quencher Separated (FRET Disrupted) cleavage->cleaved_products fluorescence Increased Fluorescence Signal cleaved_products->fluorescence

Caption: Signaling pathway diagram of a FRET-based protease assay.

References

Application

Application Notes: Solid-Phase Peptide Synthesis (SPPS) Utilizing Lys(ivDde) for Advanced Peptide Architectures

Introduction Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique in peptide research and drug development, enabling the efficient construction of complex peptide chains. The use of orthogonally protected amin...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique in peptide research and drug development, enabling the efficient construction of complex peptide chains. The use of orthogonally protected amino acids is crucial for the synthesis of modified peptides, such as branched or cyclic structures, and for site-specific conjugation. Fmoc-Lys(ivDde)-OH is a key building block in Fmoc-based SPPS, offering a unique advantage for such advanced applications. The 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl (ivDde) group serves as a protecting group for the ε-amino group of lysine (B10760008). This group is stable to the basic conditions required for the removal of the Nα-Fmoc group (e.g., piperidine) and the acidic conditions for final peptide cleavage from the resin (e.g., trifluoroacetic acid - TFA).[1][2][3][4][5] Its selective removal under mild conditions, typically with a dilute solution of hydrazine (B178648), allows for specific modifications at the lysine side-chain while the peptide remains attached to the solid support.[1][3][4][6] This orthogonality is fundamental for creating sophisticated peptide architectures with diverse biological functions.[1][6]

Key Features and Advantages of Lys(ivDde) in SPPS:

  • Orthogonal Protection: The ivDde group is stable to the reagents used for Fmoc deprotection (piperidine) and final cleavage (TFA), allowing for its selective removal without affecting other protecting groups.[1][3][4]

  • Mild Deprotection Conditions: The ivDde group is readily cleaved by dilute solutions of hydrazine in DMF, preserving the integrity of the peptide chain.[1][3][6]

  • Versatile Applications: Enables the synthesis of branched peptides, cyclic peptides, and peptides with site-specific modifications such as fluorescent labels, biotin, or polyethylene (B3416737) glycol (PEG) chains.[1][3][6]

  • Enhanced Stability: Compared to the related Dde group, the ivDde group is more sterically hindered, which reduces the risk of premature loss or migration during synthesis.[4][7]

Applications

The unique properties of Fmoc-Lys(ivDde)-OH make it an invaluable tool for a wide range of applications in peptide science:

  • Branched Peptides: By selectively deprotecting the Lys(ivDde) side chain, a second peptide chain can be synthesized on the ε-amino group, creating a branched peptide. This approach has been used to develop antimicrobial peptides, synthetic vaccines, and molecules with enhanced resistance to enzymatic degradation.[1][6]

  • Cyclic Peptides: The ε-amino group of a deprotected lysine can be used for on-resin cyclization with the N-terminus or a side-chain carboxyl group of another amino acid, leading to the formation of cyclic peptides with constrained conformations and potentially improved biological activity and stability.

  • Site-Specific Labeling and Conjugation: Following the selective removal of the ivDde group, the exposed amine can be reacted with various molecules, including fluorophores, biotin, cytotoxic drugs, or polymers like PEG, to create specifically labeled or conjugated peptides for diagnostic or therapeutic purposes.[3]

  • Synthesis of Complex Peptide Libraries: The orthogonal nature of the ivDde group facilitates the generation of diverse peptide libraries with modifications at specific lysine residues, which is a powerful tool in drug discovery and peptide optimization.

Quantitative Data Summary

The following table summarizes representative data on the purity of peptides synthesized using Fmoc-Lys(ivDde)-OH, demonstrating the efficiency of this methodology.

Peptide NamePeptide TypeSynthesis MethodPurity (%)Reference
Lactoferricin-Lactoferrampin ChimeraAntimicrobial PeptideMicrowave-Enhanced SPPS77[6]
Histone H2B (118-126) - Ubiquitin (47-76) ConjugateBranched PeptideMicrowave-Enhanced SPPS75[6]
Tetra-branched Antifreeze Peptide AnalogBranched PeptideMicrowave-Enhanced SPPS71[6][8]

Experimental Protocols

Protocol 1: Standard Solid-Phase Peptide Synthesis (SPPS) with Fmoc-Lys(ivDde)-OH

This protocol outlines the manual synthesis of a linear peptide incorporating a Lys(ivDde) residue.

1. Resin Preparation:

  • Place the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in a reaction vessel.
  • Swell the resin in dimethylformamide (DMF) for 30-60 minutes.

2. Amino Acid Coupling:

  • Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF (v/v) for 5-10 minutes to remove the Fmoc group from the resin's linker or the previously coupled amino acid. Repeat this step once.
  • Wash the resin thoroughly with DMF (3-5 times).
  • Coupling: In a separate tube, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and a coupling agent (e.g., HBTU, HATU, or HOBt/DIC) in DMF. Add a base such as N,N-diisopropylethylamine (DIPEA).
  • Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours at room temperature. For incorporating Fmoc-Lys(ivDde)-OH, follow the same procedure.
  • Wash the resin with DMF (3-5 times).
  • Repeat the deprotection and coupling cycle for each subsequent amino acid in the sequence.

Protocol 2: Selective Deprotection of the ivDde Group

This protocol describes the on-resin removal of the ivDde protecting group.

1. Reagent Preparation:

  • Prepare a 2-5% solution of hydrazine monohydrate in DMF (v/v). For example, to make a 2% solution, add 2 mL of hydrazine monohydrate to 98 mL of DMF.

2. ivDde Cleavage:

  • After completing the desired linear sequence, ensure the N-terminal amino acid is protected (e.g., with a Boc group if further chain elongation on the lysine side chain is not desired, to prevent reaction with hydrazine).
  • Wash the peptide-resin with DMF.
  • Add the 2-5% hydrazine/DMF solution to the resin.
  • Allow the reaction to proceed for 3-10 minutes at room temperature. The reaction can be repeated 2-3 times to ensure complete removal.[4] Some protocols may utilize microwave energy to expedite the process (e.g., 3 minutes at 90°C).[9]
  • Wash the resin extensively with DMF (5-7 times) to remove all traces of hydrazine and the cleaved protecting group.

3. Side-Chain Elongation or Modification (Post-ivDde Removal):

  • Following ivDde removal and washing, the exposed ε-amino group of the lysine is available for further reactions.
  • For Branched Peptides: Continue with standard SPPS cycles (Fmoc deprotection and coupling) to build a second peptide chain on the lysine side chain.
  • For Site-Specific Labeling: React the exposed amine with the desired labeling reagent (e.g., an activated ester of a fluorescent dye).

Protocol 3: Final Cleavage and Deprotection

This protocol details the cleavage of the peptide from the resin and the removal of all remaining side-chain protecting groups.

1. Resin Preparation:

2. Cleavage:

  • Prepare a cleavage cocktail. A common cocktail is Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol (B43112) (EDT). A simpler and often sufficient cocktail for many peptides is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS).[6]
  • Add the cleavage cocktail to the dried resin and allow the reaction to proceed for 2-4 hours at room temperature with occasional swirling.
  • Filter the resin and collect the filtrate containing the cleaved peptide.
  • Wash the resin with a small amount of fresh cleavage cocktail.

3. Peptide Precipitation and Purification:

  • Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.
  • Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash to remove scavengers.
  • Dry the peptide pellet under vacuum.
  • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
  • Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.

Visualizations

SPPS_Workflow_with_Lys_ivDde cluster_spps_cycle SPPS Cycle (Repeat n times) cluster_side_chain Side-Chain Modification start Start: Swollen Resin fmoc_deprotection Fmoc Deprotection (20% Piperidine/DMF) start->fmoc_deprotection end_node Purified Peptide wash1 DMF Wash fmoc_deprotection->wash1 coupling Amino Acid Coupling (incl. Fmoc-Lys(ivDde)-OH) wash1->coupling wash2 DMF Wash coupling->wash2 wash2->fmoc_deprotection Next cycle ivdde_deprotection Selective ivDde Deprotection (2-5% Hydrazine/DMF) wash2->ivdde_deprotection End of linear sequence final_cleavage Final Cleavage & Deprotection (TFA Cocktail) wash2->final_cleavage For linear peptide side_chain_coupling Couple Peptide Chain or Labeling Moiety ivdde_deprotection->side_chain_coupling wash3 DMF Wash side_chain_coupling->wash3 wash3->final_cleavage purification Purification (RP-HPLC) final_cleavage->purification purification->end_node

Caption: General workflow for SPPS incorporating Lys(ivDde).

Orthogonal_Deprotection_Scheme peptide_resin Peptide-Resin Fmoc-NH-...-Lys(ivDde)-...-Resin deprotection_fmoc Fmoc Deprotection peptide_resin->deprotection_fmoc 20% Piperidine/DMF deprotection_ivdde ivDde Deprotection peptide_resin->deprotection_ivdde 2-5% Hydrazine/DMF deprotection_final Final Cleavage peptide_resin->deprotection_final TFA Cocktail result_fmoc H2N-...-Lys(ivDde)-...-Resin Ready for next coupling deprotection_fmoc->result_fmoc result_ivdde Fmoc-NH-...-Lys(NH2)-...-Resin Ready for side-chain modification deprotection_ivdde->result_ivdde result_final H2N-...-Lys-...-COOH/CONH2 Free Peptide deprotection_final->result_final

Caption: Orthogonal deprotection strategy in SPPS with Lys(ivDde).

References

Method

Application Notes and Protocols for Lys(ivDde) Deprotection Using Hydrazine Monohydrate

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive guide to the selective deprotection of the lysine (B10760008) side chain protected with 1-(4,4-dimethyl-2,6-...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the selective deprotection of the lysine (B10760008) side chain protected with 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde) using hydrazine (B178648) monohydrate. This protocol is a critical step in advanced peptide synthesis, enabling site-specific modifications essential for the development of complex peptide-based therapeutics, diagnostics, and research tools.

Introduction

The ivDde protecting group is an invaluable tool in solid-phase peptide synthesis (SPPS) due to its orthogonality with the commonly used Fmoc and Boc protecting groups.[1][2] It remains stable during the standard acidic and basic conditions used for Nα-Fmoc removal (piperidine) and resin cleavage (trifluoroacetic acid, TFA), respectively.[3][4] The selective removal of the ivDde group with a dilute solution of hydrazine monohydrate in a suitable solvent like N,N-dimethylformamide (DMF) liberates the ε-amino group of lysine for further functionalization.[3][5] This allows for the synthesis of branched peptides, cyclic peptides, and the site-specific conjugation of molecules such as fluorophores, polyethylene (B3416737) glycol (PEG), or cytotoxic drugs.[1][2][6]

The deprotection reaction proceeds via nucleophilic attack by hydrazine on the ivDde group, leading to the formation of a chromophoric indazole derivative, which can be monitored spectrophotometrically at 290 nm to follow the reaction progress.[2]

Key Applications

  • Branched and Multivalent Peptides: The ε-amino group of lysine serves as a branching point for the synthesis of peptides with multiple chains.[5]

  • Cyclic Peptides: Site-selective deprotection of a lysine side chain allows for on-resin cyclization with another residue in the peptide sequence.[2]

  • Peptide Conjugation: The liberated amino group is available for conjugation with various moieties, including labels, tags, and other functional groups for diagnostic and therapeutic applications.[1][5]

  • Therapeutic Peptides: Precise modification of lysine residues is crucial in the development of therapeutic peptides, such as antimicrobial peptides and peptide-based vaccines.[5]

Experimental Protocols

Materials
  • Peptidyl-resin containing Lys(ivDde)

  • Hydrazine monohydrate (N₂H₄·H₂O)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Washing solvents: DMF, Dichloromethane (DCM)

  • Solid-phase peptide synthesis vessel

  • Shaker or automated peptide synthesizer

Standard Deprotection Protocol (Batchwise)

This protocol is suitable for most standard deprotection reactions.

  • Resin Swelling: Swell the peptidyl-resin in DMF (approximately 10 mL per gram of resin) for at least 30 minutes.

  • Preparation of Deprotection Solution: Prepare a fresh 2% (v/v) solution of hydrazine monohydrate in DMF. For every gram of resin, approximately 75 mL of this solution will be needed for the entire procedure.[7] Caution: Hydrazine is toxic and should be handled in a fume hood with appropriate personal protective equipment.

  • First Hydrazine Treatment: Drain the DMF from the swollen resin and add the 2% hydrazine solution (approximately 25 mL per gram of resin).[8]

  • Reaction: Stopper the reaction vessel and shake gently at room temperature for 3 minutes.[8]

  • Filtration: Drain the deprotection solution from the resin.

  • Repeat Treatments: Repeat steps 3-5 two more times for a total of three hydrazine treatments.[8] For difficult sequences, the number of repetitions can be increased to five.[9]

  • Washing: Wash the resin thoroughly with DMF (3-5 times) to remove residual hydrazine and the indazole byproduct.[7][8] The resin is now ready for the next coupling step or further modification.

Continuous Flow Deprotection Protocol

This method is often used in automated peptide synthesizers and allows for real-time monitoring of the deprotection.

  • Setup: Pack the peptidyl-resin in a column integrated into a continuous flow system.

  • Reagent Flow: Flow a 2% (v/v) solution of hydrazine monohydrate in DMF through the column at a constant flow rate (e.g., 3 mL/min).

  • Monitoring: Monitor the absorbance of the eluate at 290 nm using a UV detector.[10] The absorbance will increase as the chromophoric indazole byproduct is eluted.

  • Completion: Continue the flow until the absorbance returns to the baseline, indicating the completion of the deprotection reaction.

  • Washing: Flush the column with DMF to remove any remaining reagents and byproducts.

Quantitative Data Summary

The efficiency of Lys(ivDde) deprotection can be influenced by several factors, including hydrazine concentration, reaction time, and the number of treatments. The following table summarizes findings from an optimization study.

Condition IDHydrazine Conc.Reaction Time (per treatment)No. of TreatmentsDeprotection EfficiencyReference
12%3 minutes3Incomplete (~small fraction)[11]
22%5 minutes3Incomplete (~50%)[11]
32%3 minutes4Incomplete (~50%)[11]
44%3 minutes3Near Complete[11]
55%3 minutes1 (Microwave)Successful[12][13]
6up to 10%VariableMultipleUsed for difficult cases[3]

Note: Deprotection efficiency can be sequence-dependent. Aggregated sequences or those where the Lys(ivDde) is close to the C-terminus may require harsher conditions for complete removal.[2] It is also important to note that hydrazine concentrations above 2% can potentially cause peptide cleavage at Glycine residues and the conversion of Arginine to Ornithine.[4][7]

Diagrams

Experimental Workflow for Lys(ivDde) Deprotection in SPPS

G Workflow for Site-Specific Peptide Modification via Lys(ivDde) Deprotection cluster_spps Solid-Phase Peptide Synthesis (SPPS) cluster_deprotection ivDde Deprotection cluster_modification Site-Specific Modification cluster_final Final Steps start Start with Resin synthesis Assemble Peptide Chain (Incorporate Fmoc-Lys(ivDde)-OH) start->synthesis n_term_prot N-terminal Protection (e.g., Boc) synthesis->n_term_prot deprotection Treat with 2% Hydrazine in DMF (3 x 3 min) n_term_prot->deprotection wash1 Wash with DMF deprotection->wash1 coupling Couple Moiety to Liberated Lys Side Chain wash1->coupling wash2 Wash coupling->wash2 cleavage Cleave Peptide from Resin wash2->cleavage purification Purify Peptide cleavage->purification end Final Modified Peptide purification->end

Caption: Workflow for Site-Specific Peptide Modification.

Logical Relationship of Orthogonal Protection

G Orthogonal Protecting Group Strategy cluster_fmoc Fmoc Removal cluster_ivdde ivDde Removal cluster_final_cleavage Final Cleavage Peptide Resin-Bound Peptide (Nα-Fmoc, Lys(ivDde), Side-chain-Prot) Fmoc_Removal Piperidine in DMF Peptide->Fmoc_Removal Stable ivDde_Removal Hydrazine in DMF Peptide->ivDde_Removal Selective Cleavage Final_Cleavage TFA Cocktail Peptide->Final_Cleavage Stable Fmoc_Deprotected Nα-Deprotected Peptide Fmoc_Removal->Fmoc_Deprotected Fmoc_Deprotected->ivDde_Removal Fmoc_Deprotected->Final_Cleavage ivDde_Deprotected Lys-Deprotected Peptide ivDde_Removal->ivDde_Deprotected ivDde_Deprotected->Fmoc_Removal ivDde_Deprotected->Final_Cleavage Final_Peptide Fully Deprotected Peptide Final_Cleavage->Final_Peptide

Caption: Orthogonal Protection Scheme in SPPS.

References

Application

Application Notes and Protocols for Microwave-Assisted Synthesis of Peptides with Lys(ivDde)

For Researchers, Scientists, and Drug Development Professionals Introduction Microwave-assisted solid-phase peptide synthesis (SPPS) has revolutionized the production of complex peptides by significantly reducing reactio...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Microwave-assisted solid-phase peptide synthesis (SPPS) has revolutionized the production of complex peptides by significantly reducing reaction times and improving synthesis efficiency.[1][2][3] The use of the 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl (ivDde) protecting group for the lysine (B10760008) side chain provides an orthogonal protection strategy, enabling the synthesis of well-defined, complex peptide architectures such as branched and side-chain modified peptides.[4][5][6][7] The ivDde group is stable to the basic conditions required for Fmoc removal and the acidic conditions for final cleavage, but it can be selectively removed using hydrazine (B178648).[7][8][9] This application note provides detailed protocols and quantitative data for the microwave-assisted synthesis of peptides incorporating Lys(ivDde).

Advantages of Lys(ivDde) in Peptide Synthesis

The ivDde protecting group offers several advantages for the synthesis of complex peptides:

  • Orthogonal Protection: The ivDde group is stable under the conditions used for Fmoc deprotection (e.g., piperidine) and final cleavage from the resin (e.g., TFA), allowing for selective deprotection of the lysine side chain.[5][7][8][10]

  • Selective Deprotection: The ivDde group can be selectively cleaved under mild conditions using hydrazine, enabling site-specific modifications of the lysine side chain while the peptide remains on the solid support.[5][7][11]

  • Synthesis of Complex Peptides: It is particularly valuable for the synthesis of branched peptides, cyclic peptides, and for the site-specific conjugation of molecules such as fluorescent dyes, biotin, or polyethylene (B3416737) glycol (PEG) chains.[5][6][12]

  • Enhanced Stability: Compared to the related Dde group, the ivDde group exhibits greater stability and is less prone to migration during synthesis, which is crucial for the preparation of long peptide sequences.[11][12]

Data Presentation

The following tables summarize quantitative data from representative microwave-assisted syntheses of peptides containing Lys(ivDde).

Table 1: Synthesis Time and Purity of Unsymmetrically Branched Peptides

PeptideSynthesis Time (Microwave)Crude PurityReference
Lactoferricin-Lactoferrampin Chimera< 5 hours77%[4]
Ubiquitin(47-76)-Histone H2B(118-126)< 5 hours75%[4]
Tetra-branched Antifreeze Peptide Analog< 5 hours71%[4]

Table 2: Comparison of Microwave vs. Conventional Synthesis

PeptideSynthesis MethodSynthesis TimeIsolated YieldReference
Ub(47-76)-H2B(118-126)Microwave-enhanced SPPS< 5 hoursNot specified[4]
Ub(47-76)-H2B(118-126)Conventional Room Temperature> 53 hours (manual labor)10-20%[4]

Experimental Protocols

Materials and Reagents
  • Fmoc-Lys(ivDde)-OH

  • Standard Fmoc-protected amino acids with appropriate side-chain protection (e.g., Arg(Pbf), Asn(Trt), Asp(OtBu), Gln(Trt), Glu(OtBu))

  • Rink Amide resin (or other suitable solid support)

  • Deprotection Solution: 20% piperidine (B6355638) with 0.1 M Oxyma Pure in N,N-dimethylformamide (DMF)

  • Coupling Solution: 1.0 M DIC and 1.0 M Oxyma Pure in DMF

  • ivDde Removal Solution: 2-5% hydrazine in DMF

  • Cleavage Cocktail: 92.5:2.5:2.5:2.5 Trifluoroacetic acid (TFA)/Water/Triisopropylsilane (TIS)/1,2-ethanedithiol (DODT)

  • Diethyl ether (cold)

  • Automated microwave peptide synthesizer (e.g., CEM Liberty Blue™)

Protocol 1: Microwave-Assisted Synthesis of the Main Peptide Chain

This protocol describes the general procedure for the synthesis of a linear peptide chain on a solid support using an automated microwave peptide synthesizer.

  • Resin Swelling: Swell the Rink Amide resin in DMF.

  • Fmoc Deprotection:

    • Add the deprotection solution (20% piperidine, 0.1 M Oxyma Pure in DMF) to the resin.

    • Apply microwave energy (e.g., 1 minute at 90°C).[13]

    • Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • Add the Fmoc-amino acid (5-fold excess), coupling solution (1.0 M DIC and 1.0 M Oxyma Pure in DMF) to the resin.[4]

    • Apply microwave energy (e.g., 2 minutes at 90°C).[13]

    • Wash the resin with DMF.

  • Chain Elongation: Repeat the deprotection and coupling steps for each amino acid in the sequence, incorporating Fmoc-Lys(ivDde)-OH at the desired branching point.

Protocol 2: Selective Removal of the ivDde Protecting Group

This protocol outlines the on-resin deprotection of the lysine side chain.

  • Resin Preparation: After synthesis of the main chain, wash the peptide-resin with DMF.

  • Hydrazine Treatment:

    • Add the ivDde removal solution (e.g., 5% hydrazine in DMF) to the resin.[4]

    • Allow the reaction to proceed at room temperature. The reaction time can be optimized, but treatments of 3 x 3 minutes are often effective.[11][14]

    • Filter the resin.

    • Repeat the hydrazine treatment two more times.[11]

  • Washing: Wash the resin thoroughly with DMF to remove residual hydrazine and the cleaved protecting group.

Protocol 3: Synthesis of the Branched Peptide Chain

This protocol describes the synthesis of the second peptide chain on the deprotected lysine side chain.

  • Coupling the First Amino Acid of the Branch:

    • Perform a coupling reaction as described in Protocol 1, Step 3, to attach the first amino acid of the branch to the ε-amino group of the deprotected lysine.

  • Chain Elongation of the Branch:

    • Continue to elongate the branch peptide chain by repeating the deprotection and coupling cycles as outlined in Protocol 1.

Protocol 4: Cleavage and Deprotection

This protocol details the final cleavage of the peptide from the resin and removal of all remaining side-chain protecting groups.

  • Resin Preparation: Wash the fully synthesized branched peptide-resin with DMF and then with dichloromethane (B109758) (DCM), and dry the resin.

  • Cleavage:

    • Add the cleavage cocktail (TFA/H₂O/TIS/DODT) to the dried resin.[4]

    • Allow the cleavage reaction to proceed for 2-3 hours at room temperature.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.[4]

  • Isolation:

    • Centrifuge the mixture to pellet the peptide.

    • Decant the ether and wash the peptide pellet with cold diethyl ether.

    • Lyophilize the crude peptide overnight to obtain a dry powder.[4]

Visualizations

Experimental Workflow for Branched Peptide Synthesis

G cluster_main Main Chain Synthesis cluster_branch Branch Synthesis cluster_final Final Steps A Start with Resin B Microwave Fmoc Deprotection A->B C Microwave Amino Acid Coupling (including Fmoc-Lys(ivDde)-OH) B->C D Repeat Deprotection/Coupling C->D E Selective ivDde Removal (Hydrazine Treatment) D->E Completed Main Chain F Microwave Amino Acid Coupling (to Lys side chain) E->F G Repeat Deprotection/Coupling for Branch F->G H Final Cleavage and Deprotection (TFA Cocktail) G->H Completed Branched Peptide on Resin I Precipitation and Lyophilization H->I J Purified Branched Peptide I->J

Caption: Workflow for microwave-assisted synthesis of a branched peptide using Lys(ivDde).

Orthogonal Protection Strategy

G cluster_peptide Peptide on Resin P Fmoc-AA-...-Lys(ivDde)-...-AA-Resin Fmoc Fmoc Removal (20% Piperidine) P->Fmoc Chain Elongation ivDde ivDde Removal (2% Hydrazine) P->ivDde Side-Chain Modification Final Final Cleavage (TFA) P->Final Peptide Isolation

Caption: Orthogonal deprotection scheme for peptides containing Lys(ivDde).

References

Method

On-Resin Modification of Lysine Side Chains Utilizing ivDde Protection: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Introduction In the realm of solid-phase peptide synthesis (SPPS), the strategic use of orthogonal protecting groups is paramount for the creation of comple...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of solid-phase peptide synthesis (SPPS), the strategic use of orthogonal protecting groups is paramount for the creation of complex peptides with site-specific modifications. The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde) group is a valuable tool for the temporary protection of the ε-amino group of lysine (B10760008). Its unique stability profile allows for the selective deprotection of the lysine side chain while the peptide remains anchored to the solid support, enabling a wide array of on-resin modifications such as branching, cyclization, and the attachment of labels or other moieties.[1][2][3][4]

The utility of the ivDde group lies in its resistance to the basic conditions required for Nα-Fmoc group removal (typically 20% piperidine (B6355638) in DMF) and the acidic conditions used for the final cleavage of the peptide from many common resins (e.g., trifluoroacetic acid, TFA).[2] The ivDde group can be selectively cleaved under mild conditions using a dilute solution of hydrazine (B178648) in DMF, a process that does not affect most other standard side-chain protecting groups.[1][5] This orthogonality is the cornerstone of its application in the synthesis of sophisticated peptide architectures.[1]

Key Applications

  • Synthesis of Branched Peptides: The selective deprotection of a lysine side chain allows for the synthesis of a second peptide chain, creating a branched structure.[3][4][6]

  • Peptide Cyclization: On-resin cyclization can be achieved by forming a lactam bridge between a deprotected lysine side chain and the C-terminus of the peptide.

  • Site-Specific Labeling: Fluorophores, biotin, or other reporter molecules can be conjugated to the deprotected lysine side chain for use in diagnostic and imaging applications.

  • PEGylation: The attachment of polyethylene (B3416737) glycol (PEG) chains to the lysine side chain can improve the pharmacokinetic properties of therapeutic peptides.[1]

  • Attachment of Cytotoxic Payloads: In the development of antibody-drug conjugates (ADCs) or peptide-drug conjugates, the lysine side chain can serve as a specific attachment point for cytotoxic agents.[1]

Chemical Pathway for ivDde Deprotection

The cleavage of the ivDde group with hydrazine proceeds via a chemical reaction that results in the formation of a chromophoric indazole byproduct.[2] This allows for the spectrophotometric monitoring of the deprotection reaction at a wavelength of 290 nm.[2][5]

G cluster_main Resin-Peptide-Lys(ivDde) Resin-Peptide-Lys(ivDde) Resin-Peptide-Lys(NH2) Resin-Peptide-Lys(NH2) Resin-Peptide-Lys(ivDde)->Resin-Peptide-Lys(NH2) Deprotection Indazole byproduct Indazole byproduct Resin-Peptide-Lys(ivDde)->Indazole byproduct Formation Hydrazine (2% in DMF) Hydrazine (2% in DMF) Hydrazine (2% in DMF)->Resin-Peptide-Lys(ivDde)

Caption: Chemical deprotection of the ivDde group from a lysine side chain.

Experimental Protocols

Protocol 1: Incorporation of Fmoc-Lys(ivDde)-OH during SPPS

This protocol outlines the standard procedure for incorporating an ivDde-protected lysine residue into a growing peptide chain using Fmoc-based solid-phase peptide synthesis.

Materials:

  • Fmoc-protected amino acid resin

  • Fmoc-Lys(ivDde)-OH

  • Coupling reagents (e.g., HBTU, HATU, or DIC/Oxyma)

  • N,N-Diisopropylethylamine (DIPEA) or Collidine

  • N,N-Dimethylformamide (DMF)

  • 20% Piperidine in DMF

  • Dichloromethane (DCM)

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) and DCM (2-3 times) to remove piperidine and byproducts.

  • Coupling:

    • Prepare the coupling solution by dissolving Fmoc-Lys(ivDde)-OH (3-5 equivalents), coupling reagent (e.g., HBTU, 3-5 equivalents), and a base (e.g., DIPEA, 6-10 equivalents) in DMF.

    • Add the coupling solution to the resin and allow the reaction to proceed for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).

  • Washing: Wash the resin with DMF (5-7 times) and DCM (2-3 times).

  • Repeat: Continue with the next amino acid coupling cycle.

Protocol 2: On-Resin Deprotection of the ivDde Group

This protocol describes the selective removal of the ivDde protecting group from the lysine side chain while the peptide remains attached to the resin.

Materials:

  • Peptidyl-resin containing a Lys(ivDde) residue

  • Hydrazine monohydrate

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Preparation: Swell the peptidyl-resin in DMF for 30-60 minutes.

  • Deprotection Solution Preparation: Prepare a 2% (v/v) solution of hydrazine monohydrate in DMF.

  • ivDde Cleavage:

    • Treat the resin with the 2% hydrazine/DMF solution.

    • Allow the reaction to proceed for a specified time (e.g., 3-10 minutes), with gentle agitation.[5]

    • Drain the reaction vessel.

    • Repeat the hydrazine treatment for the recommended number of iterations (see Table 1 for optimization).[7]

  • Washing: Wash the resin extensively with DMF (5-7 times) to remove the cleaved protecting group and any residual hydrazine.

  • Confirmation of Deprotection: A small sample of the resin can be cleaved and analyzed by HPLC-MS to confirm the complete removal of the ivDde group.

Protocol 3: On-Resin Modification of the Lysine Side Chain

Following the successful deprotection of the ivDde group, the free ε-amino group of the lysine is available for further chemical modification. This protocol provides a general guideline for acylation.

Materials:

  • Peptidyl-resin with a deprotected lysine side chain

  • Carboxylic acid to be coupled (e.g., a fluorescent label, biotin, or another protected amino acid)

  • Coupling reagents (e.g., HBTU, HATU, or DIC/Oxyma)

  • N,N-Diisopropylethylamine (DIPEA) or Collidine

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

Procedure:

  • Resin Preparation: Ensure the peptidyl-resin with the free lysine side chain is well-swollen in DMF.

  • Coupling:

    • Prepare a solution of the carboxylic acid (3-5 equivalents), coupling reagent (3-5 equivalents), and base (6-10 equivalents) in DMF.

    • Add the coupling solution to the resin.

    • Allow the reaction to proceed for 1-2 hours, or until completion as monitored by a suitable test (e.g., Kaiser test).

  • Washing: Wash the resin thoroughly with DMF (5-7 times) and DCM (2-3 times).

  • Further Synthesis: The peptide can be further elongated from the N-terminus or cleaved from the resin.

Optimization of ivDde Deprotection Conditions

The efficiency of ivDde removal can be influenced by several factors, including hydrazine concentration, reaction time, and the number of treatments. The following table summarizes a study on the optimization of these parameters.

Condition IDHydrazine Conc. (%)Reaction Time (min)IterationsDeprotection Completion
1233Low (~10%)
6253Incomplete (~50%)
10254Incomplete (~55%)
12453Near Complete

Data adapted from a study evaluating ivDde removal from a generic peptide on-resin.[7]

Note: For challenging sequences or when the ivDde group is located near the C-terminus, removal can be sluggish.[2][5] Increasing the hydrazine concentration up to 10% has been employed in such difficult cases.[5]

Experimental Workflow for Branched Peptide Synthesis

The following diagram illustrates the workflow for synthesizing a branched peptide using Fmoc-Lys(ivDde)-OH.

G cluster_main A Start with solid support B Synthesize main peptide chain using Fmoc-SPPS A->B C Incorporate Fmoc-Lys(ivDde)-OH at branching point B->C D Continue main chain synthesis to completion C->D E Selectively remove ivDde group with 2% hydrazine in DMF D->E F Synthesize branch peptide chain on deprotected Lys side chain E->F G Cleave the branched peptide from the resin and deprotect side chains F->G H Purify the final branched peptide G->H

References

Application

Application Notes and Protocols for Incorporating Lys(ivDde) in Automated Peptide Synthesizers

For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and protocols for the successful incorporation of the orthogonally protected amino acid Fmoc-Lys(ivDde)-OH...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the successful incorporation of the orthogonally protected amino acid Fmoc-Lys(ivDde)-OH in automated solid-phase peptide synthesis (SPPS). The use of Lys(ivDde) is a critical strategy for the synthesis of complex peptides, including branched, cyclic, and site-specifically modified peptides, which are of significant interest in drug discovery and development.

Introduction to Lys(ivDde) in Peptide Synthesis

The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde) group is a protecting group for the ε-amino group of lysine (B10760008). Its utility lies in its unique cleavage condition, which is orthogonal to the standard Fmoc/tBu strategy employed in automated peptide synthesis.[1][2] The ivDde group is stable to the basic conditions required for Nα-Fmoc group removal (e.g., piperidine) and the acidic conditions used for final cleavage of the peptide from the resin and removal of other side-chain protecting groups (e.g., trifluoroacetic acid, TFA).[3][4] It is, however, selectively cleaved by dilute solutions of hydrazine (B178648).[5][6] This orthogonality allows for the selective deprotection of the lysine side chain while the peptide is still attached to the solid support, enabling further modifications.[4]

The ivDde group offers enhanced stability compared to the related Dde group, with its steric bulk reducing the risk of migration to the α-amino group during prolonged piperidine (B6355638) treatments, a side reaction that can lead to scrambled sequences.[3]

Key Applications

The incorporation of Lys(ivDde) is particularly advantageous for:

  • Branched Peptides: After the assembly of the main peptide chain, the ivDde group can be selectively removed to expose the lysine's ε-amino group for the synthesis of a second peptide chain, creating a branched structure.[5][7]

  • Cyclic Peptides: The selective deprotection of the lysine side chain allows for on-resin cyclization with another residue in the peptide sequence.[3][4]

  • Site-Specific Labeling and Conjugation: The exposed ε-amino group can be used for the attachment of various moieties, such as fluorescent labels, PEG chains (PEGylation), or cytotoxic drugs for the creation of antibody-drug conjugates.[2]

Experimental Data and Synthesis Parameters

The following tables summarize key quantitative data for the incorporation and deprotection of Lys(ivDde) in automated peptide synthesis, including microwave-enhanced protocols.

Table 1: Reagents and Conditions for Automated SPPS with Lys(ivDde)

ParameterReagent/ConditionTypical Concentration/ValueNotes
Resin Rink Amide, Wang, etc.0.1 - 0.25 mmol/g substitutionChoice depends on desired C-terminus (amide or acid).
Amino Acids Fmoc-protected amino acids5-fold excessStandard for ensuring high coupling efficiency.[5]
Coupling Reagents DIC/Oxyma Pure1.0 M DIC, 1.0 M Oxyma Pure in DMFCarboMAX™ coupling provides efficient activation.[5]
Fmoc Deprotection Piperidine in DMF20% (v/v)Standard condition for Fmoc removal.[3][5]
ivDde Deprotection Hydrazine in DMF2% - 10% (v/v)Concentration can be optimized for specific sequences.[5][6][8]
Final Cleavage TFA-based cocktaile.g., 92.5:2.5:2.5:2.5 TFA/H₂O/TIS/DODTScavengers are crucial to prevent side reactions.[5][7]

Table 2: Performance of Lys(ivDde) in Automated Microwave-Enhanced SPPS

Peptide SynthesizedSynthesizer ModelSynthesis TimeCrude PurityReference
LF-Chimera (branched)CEM Liberty Blue™< 5 hours77%[5]
Histone H2B (118-126) - Ubiquitin (47-76)CEM Liberty Blue™< 5 hours75%[5]
Tetra-branched Antifreeze PeptideCEM Liberty Blue™< 5 hours71%[5]
gp41₆₅₉₋₆₇₁ variant (branched)CEM Liberty Blue™~3 hours93%[7]

Experimental Protocols

General Protocol for Automated Peptide Synthesis Incorporating Fmoc-Lys(ivDde)

This protocol is a general guideline and may require optimization based on the specific peptide sequence and automated synthesizer used.

  • Resin Preparation: Swell the chosen resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) in the synthesizer's reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc group from the resin or the growing peptide chain by treating with 20% piperidine in DMF.

  • Amino Acid Coupling: Couple the subsequent Fmoc-protected amino acid (including Fmoc-Lys(ivDde)-OH at the desired position) using a 5-fold excess of the amino acid and appropriate coupling reagents (e.g., DIC and Oxyma Pure). Microwave heating (e.g., up to 90°C) can be applied to enhance coupling efficiency, especially for difficult sequences.[5][7]

  • Washing: Wash the resin thoroughly with DMF after each deprotection and coupling step to remove excess reagents and byproducts.

  • Repeat Cycles: Repeat the deprotection and coupling cycles until the full-length linear peptide is assembled.

Protocol for On-Resin Selective Deprotection of the ivDde Group
  • Resin Washing: After the final Fmoc-protected amino acid has been coupled, wash the peptidyl-resin thoroughly with DMF.

  • ivDde Cleavage: Prepare a fresh solution of 2-5% hydrazine in DMF.[5][9] Treat the peptidyl-resin with this solution. The reaction can be performed in multiple, short treatments (e.g., 3 x 3 minutes) to ensure complete removal.[3][8]

  • Monitoring (Optional): The cleavage of the ivDde group can be monitored spectrophotometrically by detecting the indazole byproduct, which absorbs strongly at 290 nm.[4]

  • Thorough Washing: Wash the resin extensively with DMF to completely remove hydrazine and the cleavage byproducts.[9]

Protocol for Side-Chain Elongation (for Branched Peptides)
  • Follow Protocol 4.2: to selectively deprotect the ε-amino group of the incorporated lysine residue.

  • Coupling of the Branch: Proceed with the coupling of the first Fmoc-protected amino acid of the branch chain to the now-free ε-amino group of lysine, following the standard coupling protocol (see 4.1.3).

  • Continue Synthesis: Continue the automated synthesis of the branch chain by repeating the deprotection and coupling cycles as described in Protocol 4.1.

Final Cleavage and Purification
  • N-Terminal Fmoc Removal: After the complete peptide has been synthesized, remove the final N-terminal Fmoc group.

  • Resin Washing and Drying: Wash the resin with DMF, followed by dichloromethane (B109758) (DCM), and dry the resin thoroughly.

  • Cleavage from Resin: Treat the dried peptidyl-resin with a cleavage cocktail (e.g., TFA/H₂O/TIS/DODT 92.5:2.5:2.5:2.5) for 2-4 hours at room temperature to cleave the peptide from the resin and remove the remaining acid-labile side-chain protecting groups.[5]

  • Peptide Precipitation: Precipitate the crude peptide by adding cold diethyl ether.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualized Workflows and Chemical Logic

The following diagrams illustrate the experimental workflow and the principle of orthogonal protection using Lys(ivDde).

G cluster_SPPS Automated SPPS Cycle cluster_Modification Side-Chain Modification Start Start Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Fmoc_Deprotection Wash_1 DMF Wash Fmoc_Deprotection->Wash_1 Coupling Amino Acid Coupling (Fmoc-AA-OH, DIC, Oxyma) Wash_1->Coupling Wash_2 DMF Wash Coupling->Wash_2 Wash_2->Fmoc_Deprotection Repeat for next AA End_Linear_Synthesis Linear Peptide Assembled Wash_2->End_Linear_Synthesis Final AA coupled ivDde_Deprotection ivDde Deprotection (2-5% Hydrazine/DMF) End_Linear_Synthesis->ivDde_Deprotection Wash_3 DMF Wash ivDde_Deprotection->Wash_3 Branch_Coupling Couple Branch AA or Label Wash_3->Branch_Coupling Continue_Branch_Synthesis Continue SPPS for Branch Branch_Coupling->Continue_Branch_Synthesis

Caption: Workflow for synthesizing a branched peptide using Lys(ivDde).

Orthogonal_Protection cluster_conditions Deprotection Conditions Peptide Resin-Bound Peptide Nα-Fmoc SideChain-tBu Lys(ε-ivDde) Piperidine Piperidine Piperidine->Peptide:N Removes Fmoc Hydrazine Hydrazine Hydrazine->Peptide:S2 Removes ivDde TFA TFA TFA->Peptide:S1 Removes tBu (and cleaves from resin)

Caption: Orthogonal protection scheme with Fmoc, tBu, and ivDde groups.

Troubleshooting and Optimization

  • Incomplete ivDde Removal: If analytical HPLC indicates incomplete deprotection of the ivDde group, the hydrazine concentration can be increased (up to 10%), or the number and duration of the hydrazine treatments can be extended.[6][8] The efficiency of removal can be sequence-dependent.[4]

  • Side Reactions with Hydrazine: At concentrations higher than 2%, hydrazine can potentially cause side reactions, such as peptide cleavage at glycine (B1666218) residues or the conversion of arginine to ornithine.[10] Therefore, it is crucial to use the mildest conditions that achieve complete deprotection.

  • Aggregation: For long or aggregation-prone sequences, removal of the ivDde group might be sluggish.[4] Performing the deprotection at a slightly elevated temperature (if supported by the synthesizer) or using alternative building blocks like ivDde-Lys(Fmoc)-OH, which allows for side-chain modification earlier in the synthesis, can be beneficial.[4]

By following these detailed protocols and understanding the chemical principles involved, researchers can confidently incorporate Lys(ivDde) into their automated peptide synthesis workflows to generate complex and highly functionalized peptides for a wide range of applications in research and drug development.

References

Method

Application of Lys(ivDde) in the Synthesis of Peptide-Drug Conjugates: A Detailed Guide

For Researchers, Scientists, and Drug Development Professionals The strategic incorporation of orthogonally protected amino acids is a cornerstone of modern peptide chemistry, enabling the synthesis of complex biomolecul...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of orthogonally protected amino acids is a cornerstone of modern peptide chemistry, enabling the synthesis of complex biomolecules with precisely controlled architectures. Among these, Fmoc-Lys(ivDde)-OH has emerged as an invaluable tool for the site-specific modification of peptides, a critical requirement for the development of potent and targeted peptide-drug conjugates (PDCs). This application note provides a comprehensive overview and detailed protocols for the use of Lys(ivDde) in the synthesis of PDCs.

Introduction to Lys(ivDde) in Peptide Synthesis

Fmoc-Lys(ivDde)-OH is a derivative of the amino acid lysine (B10760008) where the α-amino group is protected by the base-labile fluorenylmethyloxycarbonyl (Fmoc) group, and the ε-amino group of the side chain is protected by the 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl (ivDde) group. The ivDde group is an orthogonal protecting group, meaning it can be selectively removed under conditions that do not affect the Fmoc group or the acid-labile side-chain protecting groups commonly employed in solid-phase peptide synthesis (SPPS).[1]

The key characteristic of the ivDde group is its stability in the presence of piperidine (B6355638) (used for Fmoc removal) and trifluoroacetic acid (TFA) (used for final cleavage from the resin), but its lability to dilute solutions of hydrazine (B178648).[2][3] This unique property allows for the selective deprotection of the lysine side chain at any desired stage of the synthesis, providing a free amino group for the conjugation of various moieties, including cytotoxic drugs, imaging agents, or polyethylene (B3416737) glycol (PEG) chains.[4]

Advantages of the Lys(ivDde) Strategy for PDC Synthesis

The use of Lys(ivDde) offers several distinct advantages for the synthesis of peptide-drug conjugates:

  • Site-Specific Conjugation: It allows for the precise attachment of a drug to a specific lysine residue within the peptide sequence, ensuring a homogeneous product with a defined drug-to-peptide ratio.[4]

  • Orthogonality: The ivDde group is compatible with standard Fmoc-based SPPS chemistry, allowing for the seamless integration into established synthesis protocols.[1]

  • Mild Deprotection Conditions: The removal of the ivDde group with dilute hydrazine is performed under mild conditions, which is crucial for preserving the integrity of both the peptide and sensitive drug molecules.[1]

  • Enhanced Stability: The ivDde group is more stable than the related Dde group, showing less susceptibility to premature cleavage or migration during prolonged synthesis, leading to higher purity of the final conjugate.[5]

  • Versatility: This strategy is not limited to a specific class of drugs and can be adapted for the conjugation of a wide variety of payloads.[4][6]

Experimental Workflow for PDC Synthesis using Lys(ivDde)

The overall workflow for the synthesis of a peptide-drug conjugate using Fmoc-Lys(ivDde)-OH can be divided into four main stages: solid-phase peptide synthesis, selective deprotection of the ivDde group, on-resin drug conjugation, and final cleavage and purification.

PDC_Workflow cluster_SPPS Solid-Phase Peptide Synthesis cluster_Deprotection Selective Deprotection cluster_Conjugation On-Resin Conjugation cluster_Final Cleavage & Purification start Resin Swelling fmoc_deprot Fmoc Deprotection (20% Piperidine/DMF) start->fmoc_deprot coupling Amino Acid Coupling (Fmoc-AA-OH, Coupling Reagents) fmoc_deprot->coupling lys_ivDde Incorporate Fmoc-Lys(ivDde)-OH coupling->lys_ivDde elongation Peptide Elongation (Repeat Cycles) lys_ivDde->elongation ivdde_deprot ivDde Removal (2-5% Hydrazine/DMF) elongation->ivdde_deprot drug_coupling Drug-Linker Coupling (Activated Drug, Base) ivdde_deprot->drug_coupling cleavage Cleavage from Resin & Side-Chain Deprotection (TFA cocktail) drug_coupling->cleavage purification RP-HPLC Purification cleavage->purification characterization Characterization (MS, HPLC) purification->characterization

Figure 1: General workflow for the synthesis of peptide-drug conjugates using Lys(ivDde).

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for the synthesis of a peptide-drug conjugate using Fmoc-Lys(ivDde)-OH. These are generalized protocols and may require optimization based on the specific peptide sequence and drug moiety.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of a peptide on a Rink Amide resin.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids (including Fmoc-Lys(ivDde)-OH)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole) or Oxyma Pure.

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Washing solvents: DMF, DCM, Methanol

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF (v/v) for 10 minutes. Repeat this step once. Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

  • Amino Acid Coupling:

    • Pre-activate the Fmoc-amino acid (4 equivalents relative to resin loading) by dissolving it with HBTU (3.9 equivalents) and HOBt/Oxyma Pure (4 equivalents) in DMF.

    • Add DIPEA (10 equivalents) to the activated amino acid solution.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), repeat the coupling step.

    • Wash the resin with DMF (3x), DCM (3x), and DMF (3x).

  • Peptide Chain Elongation: Repeat steps 2 and 3 for each amino acid in the peptide sequence. Incorporate Fmoc-Lys(ivDde)-OH at the desired position for drug conjugation.

Protocol 2: Selective Deprotection of the ivDde Group

Materials:

  • Hydrazine monohydrate

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Prepare a 2-5% (v/v) solution of hydrazine monohydrate in DMF.

  • Treat the peptide-resin with the hydrazine solution (25 mL/g of resin) for 3-15 minutes at room temperature.[2][4] The reaction time may need to be optimized for complete deprotection, which can be monitored by HPLC-MS analysis of a small cleaved sample.

  • Repeat the hydrazine treatment two more times.

  • Wash the resin thoroughly with DMF (5x) to remove all traces of hydrazine.[5]

Protocol 3: On-Resin Drug Conjugation

This protocol describes a general procedure for coupling a drug with a carboxylic acid functional group to the deprotected lysine side chain.

Materials:

  • Carboxylic acid-functionalized drug or drug-linker construct

  • Coupling reagents (e.g., HBTU, HATU, PyBOP)

  • Base (e.g., DIPEA)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve the drug or drug-linker (2-4 equivalents relative to the lysine sites) and coupling reagents (e.g., HBTU, 3.9 equivalents) in DMF.

  • Add a base (e.g., DIPEA, 10 equivalents) to the solution.

  • Add the activated drug solution to the peptide-resin.

  • Agitate the reaction mixture at room temperature for 2-12 hours. The reaction time will depend on the reactivity of the drug.

  • Wash the resin with DMF (3x), DCM (3x), and DMF (3x).

Protocol 4: Cleavage from Resin and Purification

Materials:

  • Trifluoroacetic acid (TFA)

  • Scavengers: Triisopropylsilane (TIS), Water, Dithiothreitol (DTT) or 1,2-ethanedithiol (B43112) (EDT) (depending on the amino acid composition)

  • Cold diethyl ether

  • RP-HPLC system with a C18 column

  • Acetonitrile (ACN) and water (with 0.1% TFA) for HPLC mobile phases

  • Lyophilizer

Procedure:

  • Cleavage:

    • Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water).

    • Treat the dried peptide-resin with the cleavage cocktail for 2-4 hours at room temperature.

    • Filter the resin and collect the filtrate.

  • Precipitation:

    • Precipitate the crude peptide-drug conjugate by adding the filtrate to a large volume of cold diethyl ether.

    • Centrifuge the mixture to pellet the precipitate.

    • Wash the pellet with cold diethyl ether.

  • Purification:

    • Dissolve the crude PDC in a suitable solvent (e.g., water/ACN mixture).

    • Purify the PDC using a preparative RP-HPLC system with a C18 column and a suitable gradient of water (with 0.1% TFA) and ACN (with 0.1% TFA).

  • Characterization and Lyophilization:

    • Analyze the purified fractions by analytical RP-HPLC and mass spectrometry to confirm the purity and identity of the PDC.

    • Pool the pure fractions and lyophilize to obtain the final peptide-drug conjugate as a powder.

Quantitative Data

The following tables summarize representative quantitative data for the synthesis of peptide-drug conjugates and related molecules using the Lys(ivDde) strategy.

Table 1: Synthesis and Purity of Branched and Conjugated Peptides

Peptide/ConjugateSynthesis Time (Microwave SPPS)Crude Purity (%)Reference
Lactoferricin-lactoferrampin chimera< 5 hours77[2]
Histone H2B (118-126) - Ubiquitin (47-76)< 5 hours75[2]
Tetra-branched antifreeze peptide analog< 5 hours71[2]

Table 2: Yields for the Synthesis of a Theranostic Small-Molecule Drug Conjugate (ePSMA-DM1)

| Step | Product | Yield (%) | Reference | | :--- | :--- | :--- | | On-resin synthesis and cleavage | ePSMA precursor | 22 |[4] | | Thiol activation | Activated ePSMA precursor | 73 |[4] | | DM1 Conjugation | ePSMA-DM1 | 66 |[4] |

Visualization of Key Processes

Chemical Structure and Deprotection of Lys(ivDde)

Lys_ivDde_Deprotection cluster_structure Fmoc-Lys(ivDde)-OH Structure cluster_deprotection Selective ivDde Deprotection Fmoc-Lys(ivDde)-OH caption1 Structure of Fmoc-Lys(ivDde)-OH Peptide_ivDde Peptide-Resin with Lys(ivDde) Peptide_NH2 Peptide-Resin with free Lys-ε-NH2 Peptide_ivDde->Peptide_NH2 Deprotection Hydrazine 2-5% Hydrazine in DMF

Figure 2: Structure of Fmoc-Lys(ivDde)-OH and its selective deprotection.

On-Resin Drug Conjugation Workflow

On_Resin_Conjugation start Peptide-Resin with deprotected Lys add_drug Add activated Drug-COOH start->add_drug add_reagents Add Coupling Reagents (e.g., HBTU, DIPEA) add_drug->add_reagents reaction Agitate at RT add_reagents->reaction wash Wash Resin (DMF, DCM) reaction->wash final_pdc Peptide-Drug Conjugate on Resin wash->final_pdc

References

Application

Application Notes and Protocols for Site-Specific PEGylation of Peptides at Lysine Residues via the ivDde Strategy

For Researchers, Scientists, and Drug Development Professionals Introduction Site-specific PEGylation of therapeutic peptides is a critical strategy to enhance their pharmacokinetic and pharmacodynamic properties, leadin...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Site-specific PEGylation of therapeutic peptides is a critical strategy to enhance their pharmacokinetic and pharmacodynamic properties, leading to improved stability, reduced immunogenicity, and extended circulation half-life.[1][2] One of the most effective methods for achieving site-specific modification at lysine (B10760008) residues is through the use of the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl (ivDde) protecting group.[3][4] The ivDde group is an orthogonal protecting group in Fmoc solid-phase peptide synthesis (SPPS), stable to the basic conditions used for Fmoc-deprotection and acidic conditions for resin cleavage.[1][5] It can be selectively removed on-resin using a dilute solution of hydrazine (B178648), exposing the ε-amino group of lysine for subsequent modification, such as PEGylation.[3][6] This application note provides detailed protocols and quantitative data for the successful PEGylation of peptides at lysine residues using the ivDde strategy.

The ivDde Orthogonal Protection Strategy

The core of this strategy lies in the differential stability of the protecting groups used during SPPS. The Fmoc group on the α-amine is removed by a base (e.g., piperidine), while the ivDde group on the lysine side-chain remains intact. Once the peptide backbone is synthesized, the ivDde group can be selectively cleaved with hydrazine, leaving other acid-labile side-chain protecting groups unaffected. This allows for the precise attachment of a PEG moiety to the desired lysine residue.

ivDde_Strategy Peptide_Resin Peptide on Resin (Fmoc-AA)n-Lys(ivDde)-Resin Fmoc_Deprotection Fmoc Deprotection (20% Piperidine (B6355638)/DMF) Peptide_Resin->Fmoc_Deprotection Chain_Elongation Amino Acid Coupling Fmoc_Deprotection->Chain_Elongation Chain_Elongation->Peptide_Resin Repeat n times Completed_Peptide Fully Assembled Peptide Boc-Peptide-Lys(ivDde)-Resin ivDde_Deprotection ivDde Deprotection (2-4% Hydrazine/DMF) Completed_Peptide->ivDde_Deprotection Free_Lysine Deprotected Lysine Boc-Peptide-Lys(NH2)-Resin ivDde_Deprotection->Free_Lysine PEGylation On-Resin PEGylation (Activated PEG) Free_Lysine->PEGylation PEGylated_Peptide PEGylated Peptide on Resin Boc-Peptide-Lys(PEG)-Resin PEGylation->PEGylated_Peptide Cleavage Cleavage from Resin (e.g., TFA cocktail) PEGylated_Peptide->Cleavage Final_Product Purified PEGylated Peptide Cleavage->Final_Product

Figure 1: Orthogonal strategy for site-specific peptide PEGylation.

Quantitative Data

Optimization of ivDde Deprotection

The efficiency of ivDde group removal is critical for maximizing the yield of the subsequently PEGylated peptide. The following table summarizes the optimization of deprotection conditions for a model peptide, ACP-K(ivDde), synthesized on a solid support. The data is based on analytical HPLC analysis of the crude peptide after cleavage.[6]

Condition IDHydrazine Conc. (%)Reaction Time (min)RepetitionsivDde Removal Efficiency
1233Low
2253~50%
3234~50%
4433Near Complete

Data adapted from Biotage application note on optimizing ivDde removal.[6] As the data indicates, increasing the hydrazine concentration to 4% significantly improves the deprotection efficiency.[6] While 2% hydrazine is a common starting point, optimization for each specific peptide sequence is recommended.[3]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) with Fmoc-Lys(ivDde)-OH

This protocol outlines the manual SPPS of a peptide incorporating an ivDde-protected lysine residue.

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-protected amino acids

  • Fmoc-Lys(ivDde)-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • Dimethylformamide (DMF)

  • 20% (v/v) Piperidine in DMF

  • Dichloromethane (DCM)

  • Boc-anhydride (Boc₂O) for N-terminal protection

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Amino Acid Coupling: Dissolve the Fmoc-amino acid (3 eq.), DIC (3 eq.), and OxymaPure (3 eq.) in DMF and add to the resin. Agitate for 1-2 hours. Monitor coupling completion using a Kaiser test.

  • Washing: Wash the resin with DMF (5x) and DCM (3x).

  • Repeat: Repeat steps 2-4 for each amino acid in the sequence, incorporating Fmoc-Lys(ivDde)-OH at the desired position.

  • N-terminal Boc Protection: After the final amino acid coupling and Fmoc deprotection, treat the resin with Boc₂O (5 eq.) and DIPEA (5 eq.) in DMF for 1 hour to protect the N-terminus. This is crucial as the subsequent hydrazine treatment will remove the Fmoc group.[3]

  • Washing and Drying: Wash the resin with DMF (5x), DCM (3x), and methanol (B129727) (3x). Dry the resin under vacuum.

Protocol 2: On-Resin ivDde Deprotection

Materials:

  • Peptide-resin with ivDde-protected lysine

  • Hydrazine monohydrate

  • DMF

Procedure:

  • Resin Swelling: Swell the dried peptide-resin in DMF for 30 minutes.

  • Deprotection Solution: Prepare a fresh 2-4% (v/v) solution of hydrazine monohydrate in DMF. Caution: Hydrazine is toxic and should be handled in a fume hood with appropriate personal protective equipment.

  • Deprotection Reaction: Drain the DMF from the resin and add the hydrazine solution. Agitate the resin at room temperature.

  • Reaction Time and Repetitions: Treat the resin for 3-5 minutes. Drain the solution and repeat the treatment 2-3 times for optimal deprotection.[6] The progress of the deprotection can be monitored by UV spectrophotometry at 290 nm by detecting the release of the indazole byproduct.[1]

  • Washing: After the final deprotection step, wash the resin thoroughly with DMF (5x) to remove all traces of hydrazine.

Protocol 3: On-Resin PEGylation of Deprotected Lysine

Materials:

  • Peptide-resin with deprotected lysine side-chain

  • Activated PEG reagent (e.g., mPEG-NHS, mPEG-SPA)

  • N,N-Diisopropylethylamine (DIPEA)

  • DMF

  • DCM

Procedure:

  • Resin Preparation: Ensure the peptide-resin from Protocol 2 is well-washed with DMF and swollen.

  • PEGylation Solution: Dissolve the activated PEG reagent (2-5 equivalents relative to the resin loading) and DIPEA (4-10 equivalents) in DMF.

  • PEGylation Reaction: Add the PEGylation solution to the resin and agitate at room temperature. The reaction time can vary from 2 to 24 hours depending on the reactivity of the PEG reagent and the peptide sequence.

  • Monitoring: Monitor the reaction completion by taking a small sample of the resin, cleaving the peptide, and analyzing by HPLC-MS.

  • Washing: Once the reaction is complete, wash the resin thoroughly with DMF (5x) and DCM (3x) to remove excess PEG reagent and byproducts.

  • Drying: Dry the PEGylated peptide-resin under vacuum.

Protocol 4: Cleavage and Purification

Materials:

  • PEGylated peptide-resin

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

  • Cold diethyl ether

  • Acetonitrile

  • Water

  • Preparative RP-HPLC system

Procedure:

  • Cleavage: Treat the dried resin with the TFA cleavage cocktail for 2-3 hours at room temperature.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude PEGylated peptide by adding the filtrate to cold diethyl ether.

  • Pelleting and Washing: Centrifuge to pellet the peptide. Wash the pellet with cold diethyl ether (3x).

  • Drying: Dry the crude peptide pellet.

  • Purification: Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) and purify by preparative RP-HPLC.

  • Characterization: Characterize the purified PEGylated peptide by analytical HPLC and mass spectrometry (e.g., MALDI-TOF or ESI-MS) to confirm purity and identity.[7][8][9]

Experimental Workflow Visualization

The following diagram illustrates the complete experimental workflow from the ivDde-protected peptide on resin to the final purified PEGylated product.

PEGylation_Workflow Start Start: Fmoc-Lys(ivDde)-Peptide-Resin Swell_Resin_1 Swell Resin in DMF Start->Swell_Resin_1 Deprotection ivDde Deprotection: Treat resin with hydrazine solution (3-5 min, 3x repetitions) Swell_Resin_1->Deprotection Prepare_Hydrazine Prepare 2-4% Hydrazine in DMF Prepare_Hydrazine->Deprotection Wash_1 Wash Resin with DMF Deprotection->Wash_1 PEGylation On-Resin PEGylation: Add PEG solution to resin (2-24h at RT) Wash_1->PEGylation Prepare_PEG Prepare Activated PEG Solution in DMF with DIPEA Prepare_PEG->PEGylation Wash_2 Wash Resin with DMF and DCM PEGylation->Wash_2 Cleavage Cleavage from Resin: TFA Cocktail (2-3h) Wash_2->Cleavage Precipitation Precipitate in Cold Ether Cleavage->Precipitation Purification Purify by RP-HPLC Precipitation->Purification Characterization Characterize by HPLC and Mass Spectrometry Purification->Characterization End Final Product: Purified PEGylated Peptide Characterization->End

Figure 2: Detailed workflow for on-resin peptide PEGylation.

Conclusion

The ivDde strategy provides a robust and reliable method for the site-specific PEGylation of peptides at lysine residues. By following the detailed protocols outlined in this application note, researchers can achieve high yields of homogeneously PEGylated peptides. Careful optimization of the ivDde deprotection step and the on-resin PEGylation reaction is crucial for the successful synthesis of these modified biotherapeutics. The resulting well-defined PEGylated peptides are valuable candidates for drug development with improved therapeutic profiles.

References

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Lys(ivDde) Deprotection

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-y...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl (ivDde) protecting group for lysine (B10760008) (Lys).

Troubleshooting Guide

This guide addresses common issues encountered during the deprotection of Lys(ivDde) and offers potential solutions.

Q1: I am observing incomplete or partial deprotection of the ivDde group. What are the possible causes and how can I improve the deprotection efficiency?

A1: Incomplete ivDde deprotection is a common issue that can arise from several factors. Here are the primary causes and recommended troubleshooting steps:

  • Insufficient Reaction Time or Reagent Concentration: The standard protocol may not be sufficient for all peptide sequences.

  • Peptide Aggregation: The peptide sequence itself can lead to on-resin aggregation, sterically hindering the access of the deprotection reagent to the ivDde group. This is more common in long or hydrophobic sequences.[1][2][3][4]

  • Location of the Lys(ivDde) Residue: Removal of the ivDde group can be sluggish if it is located near the C-terminus of the peptide.[1][3]

  • Mixing Efficiency: Inefficient mixing of the resin with the deprotection solution can lead to incomplete reaction.[5]

Recommended Solutions:

  • Optimize Hydrazine (B178648) Treatment:

    • Increase Hydrazine Concentration: While 2% hydrazine in N,N-dimethylformamide (DMF) is standard, increasing the concentration to 4-5% or even up to 10% for particularly difficult sequences can improve deprotection efficiency.[1][2][6][7]

    • Increase Reaction Time and/or Iterations: Extend the duration of each hydrazine treatment (e.g., from 3 minutes to 5 or 10 minutes) and/or increase the number of treatments (e.g., from 3 to 5 repetitions).[2][5][6]

  • Address Peptide Aggregation:

    • Solvent System Modification: To disrupt secondary structures and improve resin swelling, consider using alternative solvents or co-solvents.[4][8]

      • Pre-swell the resin with a 1:1 mixture of DMF and dichloromethane (B109758) (DCM) for 1 hour before deprotection.[2]

      • Switch to N-methylpyrrolidone (NMP) as the solvent.[4][8]

      • Add chaotropic salts or DMSO to the reaction mixture.[4][8]

    • Microwave Irradiation: Applying microwave energy during the deprotection step can help to overcome aggregation and accelerate the reaction.[7][8]

  • Alternative Deprotection Reagents:

    • If hydrazine-based methods are not yielding complete deprotection, consider using a solution of hydroxylamine (B1172632) hydrochloride and imidazole (B134444) in NMP. This can be particularly effective and offers an alternative chemical approach.[2][9]

Q2: Are there any side reactions I should be aware of during ivDde deprotection with hydrazine?

A2: Yes, while generally a clean reaction, deprotection with hydrazine can lead to certain side reactions, especially if the conditions are not optimized:

  • Fmoc Group Removal: Hydrazine will also cleave the Fmoc protecting group. Therefore, if you intend to perform further modifications on the N-terminus, it should be protected with a group stable to hydrazine, such as the Boc group.[1][9]

  • Peptide Backbone Cleavage: Higher concentrations of hydrazine (exceeding 2%) can potentially cause cleavage of the peptide backbone, particularly at Glycine (Gly) residues.[9]

  • Arginine to Ornithine Conversion: High concentrations of hydrazine can also lead to the conversion of Arginine (Arg) residues to Ornithine (Orn).[9]

To mitigate these risks, it is crucial to use the lowest effective concentration of hydrazine and to carefully control the reaction time.

Frequently Asked Questions (FAQs)

Q1: What is the standard protocol for Lys(ivDde) deprotection?

A1: The standard protocol for the removal of the ivDde group involves treating the peptide-resin with a 2% solution of hydrazine monohydrate in DMF.[1][9] The typical procedure consists of multiple short treatments.

Q2: How can I monitor the progress of the ivDde deprotection reaction?

A2: The deprotection of ivDde with hydrazine releases a chromophoric indazole byproduct that strongly absorbs UV light at 290 nm.[1][3][10] You can monitor the reaction progress by measuring the UV absorbance of the filtrate after each hydrazine treatment. The reaction is considered complete when the absorbance at 290 nm returns to baseline.[1][10]

Q3: Is the ivDde group stable to other standard solid-phase peptide synthesis (SPPS) reagents?

A3: Yes, the ivDde group is designed to be orthogonal to the most common SPPS chemistries. It is stable to the basic conditions used for Fmoc group removal (e.g., 20% piperidine (B6355638) in DMF) and the acidic conditions used for final cleavage of the peptide from the resin (e.g., trifluoroacetic acid, TFA).[1][3]

Q4: When should I choose the ivDde protecting group over the Dde group?

A4: The ivDde group is a more sterically hindered version of the Dde group. This increased steric bulk provides greater stability and reduces the risk of premature deprotection or migration of the protecting group, which can sometimes be observed with Dde during long and complex syntheses.[1][9][11] Therefore, ivDde is the preferred choice for the synthesis of long peptides or when enhanced stability is required.[2]

Experimental Protocols

Protocol 1: Standard Lys(ivDde) Deprotection with 2% Hydrazine

  • Reagent Preparation: Prepare a 2% (v/v) solution of hydrazine monohydrate in DMF.

  • Resin Treatment:

    • Swell the peptide-resin in DMF.

    • Drain the solvent and add the 2% hydrazine/DMF solution (approximately 25 mL per gram of resin).[9]

    • Allow the mixture to react for 3 minutes at room temperature with gentle agitation.[9]

    • Drain the solution.

  • Repetition: Repeat the hydrazine treatment (step 2) two more times for a total of three treatments.[1][9]

  • Washing: Wash the resin thoroughly with DMF (3-5 times) to remove the deprotection reagent and the indazole byproduct.[9]

Protocol 2: Optimized Lys(ivDde) Deprotection for Difficult Sequences

  • Reagent Preparation: Prepare a 4% or 5% (v/v) solution of hydrazine monohydrate in DMF.[7]

  • Resin Treatment:

    • Swell the peptide-resin in DMF.

    • Drain the solvent and add the 4-5% hydrazine/DMF solution.

    • Allow the mixture to react for 3-5 minutes at room temperature with gentle agitation.[5]

    • Drain the solution.

  • Repetition: Repeat the hydrazine treatment (step 2) two to four more times, for a total of three to five treatments.[6]

  • Monitoring: After each treatment, collect the filtrate and measure the UV absorbance at 290 nm to monitor the reaction progress.[1][10]

  • Washing: Once the deprotection is complete (absorbance returns to baseline), wash the resin thoroughly with DMF.

Protocol 3: Alternative Deprotection using Hydroxylamine

  • Reagent Preparation: Dissolve hydroxylamine hydrochloride (1 equivalent based on the Dde content of the peptide-resin) and imidazole (0.75 equivalents based on the Dde content) in NMP (approximately 10 mL per gram of resin).[9]

  • Resin Treatment:

    • Add the prepared solution to the peptide-resin.

    • Gently shake the mixture at room temperature for 30 to 60 minutes.[9]

  • Washing: Filter the resin and wash three times with DMF.[9]

Data Presentation

Table 1: Comparison of Hydrazine Deprotection Conditions

ParameterStandard ProtocolOptimized Protocol 1Optimized Protocol 2
Hydrazine Conc. 2% in DMF[1][9]4% in DMF5% in DMF[7]
Reaction Time 3 x 3 minutes[1][9]3 x 3 minutes[5]3 x 10 minutes[2]
Number of Iterations 3[1][9]3[5]3-5[2][6]
Primary Application Routine deprotectionDifficult sequencesAggregated sequences

Table 2: Alternative Deprotection Reagent

ReagentSolventReaction TimeKey Advantage
Hydroxylamine HCl / Imidazole[9]NMP30-60 minutes[9]Alternative to hydrazine, effective for problematic sequences.[2]

Visualizations

Deprotection_Workflow Start Start: Lys(ivDde)-Peptide-Resin Standard_Protocol Standard Deprotection (2% Hydrazine/DMF, 3x3 min) Start->Standard_Protocol Check_Completion Check for Complete Deprotection (UV at 290nm) Standard_Protocol->Check_Completion Success Deprotection Complete: Proceed to Next Step Check_Completion->Success Yes Troubleshoot Incomplete Deprotection Check_Completion->Troubleshoot No Optimized_Protocol Optimized Deprotection (Increased Hydrazine Conc./Time) Optimized_Protocol->Check_Completion Alternative_Reagent Alternative Reagent (Hydroxylamine/Imidazole) Alternative_Reagent->Check_Completion Troubleshoot->Optimized_Protocol Troubleshoot->Alternative_Reagent

Caption: Troubleshooting workflow for Lys(ivDde) deprotection.

Standard_Protocol_Workflow cluster_protocol Standard Deprotection Protocol Resin 1. Swell Peptide-Resin in DMF Add_Hydrazine 2. Add 2% Hydrazine in DMF Resin->Add_Hydrazine React 3. React for 3 minutes Add_Hydrazine->React Drain 4. Drain Solution React->Drain Repeat 5. Repeat Steps 2-4 (2x) Drain->Repeat Wash 6. Wash with DMF (3-5x) Repeat->Wash Deprotected_Peptide Deprotected Peptide-Resin Wash->Deprotected_Peptide

Caption: Step-by-step workflow for standard Lys(ivDde) deprotection.

References

Optimization

Technical Support Center: ivDde Protecting Group

This guide provides troubleshooting advice and answers to frequently asked questions regarding the incomplete removal of the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl (ivDde) protecting group during solid-ph...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the incomplete removal of the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl (ivDde) protecting group during solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is the standard protocol for ivDde group removal?

The standard and most common method for removing the ivDde protecting group is by treating the peptidyl-resin with a 2% solution of hydrazine (B178648) monohydrate in N,N-dimethylformamide (DMF).[1][2][3] The treatment is typically repeated multiple times to ensure complete removal.[1] It is important to note that these conditions also cleave Fmoc groups, so the N-terminal residue should be protected with a Boc group if further chain elongation is not desired.[2][3]

Q2: I am observing incomplete ivDde removal with the standard protocol. What are the common causes?

Incomplete or sluggish removal of the ivDde group can be a significant issue.[4] Several factors can contribute to this problem:

  • Peptide Sequence and Aggregation: The ivDde group can be particularly difficult to remove when it is located near the C-terminus of the peptide or within an aggregated region of the sequence.[3][5]

  • Steric Hindrance: The hindered nature of the ivDde group, while beneficial for stability, can sometimes make it hard to remove.[3]

  • Insufficient Reagent Exposure: Inadequate mixing, insufficient reaction time, or a low concentration of hydrazine can lead to partial deprotection.[4][6]

Q3: Can I increase the hydrazine concentration to improve cleavage efficiency?

Yes, increasing the hydrazine concentration can significantly improve the efficiency of ivDde removal.[4] In cases where the standard 2% solution is ineffective, concentrations as high as 10% hydrazine in DMF have been used.[3] However, caution is advised as hydrazine concentrations exceeding 2% can potentially cause side reactions, such as peptide cleavage at Glycine residues or the conversion of Arginine to Ornithine.[2]

Q4: Are there alternative deprotection methods if hydrazine treatment fails?

Yes, an alternative method involves using hydroxylamine (B1172632). A solution of hydroxylamine hydrochloride and imidazole (B134444) in N-methylpyrrolidone (NMP) can selectively remove Dde groups, and by extension ivDde, even in the presence of Fmoc groups.[2][7] This method can be useful when hydrazine-based protocols are unsuccessful.

Q5: How can I monitor the progress of the ivDde deprotection reaction?

The removal of the ivDde group can be monitored spectrophotometrically. The reaction between hydrazine and the ivDde group produces a chromophoric indazole derivative that absorbs strongly, often around 290 nm, which is a similar wavelength used for monitoring Fmoc group removal.[3][5]

Troubleshooting Guide

Issue: Partial deprotection (~40-50%) observed after standard 2% hydrazine treatment.

This is a common problem reported by researchers.[6] Follow these steps to optimize the deprotection.

  • Increase Reaction Iterations: Repeat the standard treatment with 2% hydrazine/DMF multiple times. Increasing the number of treatments from 3 to 5 can improve the yield.[6] However, in some cases, simply increasing iterations may only provide a nominal increase in completion.[4]

  • Increase Reaction Time: Extend the duration of each hydrazine treatment. While doubling the reaction time may only yield a marginal improvement on its own, it can be effective when combined with other parameter changes.[4]

  • Increase Hydrazine Concentration: This is often the most effective parameter to adjust.[4] Incrementally increase the hydrazine concentration from 2% up to 4-6%.[4][6] Studies have shown that increasing the concentration to 4% can lead to nearly complete ivDde removal.[4]

  • Consider the Resin Type: The type of resin used can influence reaction efficiency. For example, PEGA-type resins swell differently than polystyrene and may present unique challenges.[6]

Optimization of ivDde Removal Conditions

The following table summarizes results from an optimization study evaluating the impact of different parameters on the removal of an ivDde group from a lysine (B10760008) side chain.[4]

Condition IDHydrazine Conc. (%)Reaction Time (min)Volume (mL)IterationsQualitative Outcome
2 2323Incomplete removal (Literature standard)
6 2523Marginal increase in completion (~50%)
10 2324Nominal increase in completion
12 4323Near complete ivDde removal

Experimental Protocols

Protocol 1: Standard ivDde Removal with 2% Hydrazine

This protocol is the standard method for cleaving the ivDde group from a peptide synthesized on a solid support.[1][2]

  • Reagent Preparation: Prepare a 2% (w/v) solution of hydrazine monohydrate in high-purity DMF. For 1 gram of peptide-resin, approximately 75 mL of this solution will be needed for the entire procedure.[2]

  • N-Terminal Protection: If the N-terminal Fmoc group is present, it should be replaced with a Boc group to prevent its removal during hydrazinolysis.[1][2]

  • First Treatment: Add the 2% hydrazine solution to the flask containing the peptide-resin (approx. 25 mL per gram of resin).[2]

  • Reaction: Stopper the flask and allow the mixture to stand at room temperature for 3 minutes.[1][2]

  • Filtration: Filter the resin to remove the reagent solution.

  • Repeat Treatment: Repeat steps 3-5 two more times for a total of three hydrazine treatments.[1]

  • Washing: Wash the resin thoroughly with DMF (at least three times) to remove residual reagents.[1][2]

Protocol 2: Alternative ivDde Removal with Hydroxylamine

This protocol can be used for selective Dde/ivDde removal, particularly when orthogonality with Fmoc groups is required.[2]

  • Reagent Preparation: Dissolve hydroxylamine hydrochloride (1 equivalent based on the Dde/ivDde content of the resin) and imidazole (0.75 equivalents) in NMP. Use approximately 10 mL of NMP per gram of peptide-resin.[2]

  • Treatment: Add the prepared solution to the resin.

  • Reaction: Gently shake the mixture at room temperature for 30 to 60 minutes.[2]

  • Filtration: Filter the resin to remove the reagent solution.

  • Washing: Wash the resin three times with DMF. The peptide-resin is now ready for subsequent modification.[2]

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting incomplete ivDde deprotection.

G Troubleshooting Workflow for Incomplete ivDde Removal cluster_optimization Optimization Strategies start Start: Incomplete ivDde Removal Observed protocol Apply Standard Protocol (2% Hydrazine in DMF, 3x3 min) start->protocol check Deprotection Complete? protocol->check inc_conc Increase Hydrazine Conc. (e.g., 4-6%) check->inc_conc No success Success: Proceed with Synthesis check->success Yes inc_conc->protocol Re-evaluate inc_time Increase Reaction Time (e.g., 3x5 min) inc_conc->inc_time inc_iter Increase Iterations (e.g., 4-5 times) inc_time->inc_iter inc_iter->protocol Re-evaluate alt_method Consider Alternative Method (e.g., Hydroxylamine/Imidazole) inc_iter->alt_method alt_method->check Evaluate fail Consult Further Literature / Technical Support alt_method->fail

References

Troubleshooting

side reactions associated with Lys(ivDde) deprotection

This technical support center provides troubleshooting guidance and frequently asked questions concerning the side reactions associated with the deprotection of Lys(ivDde) in peptide synthesis. Frequently Asked Questions...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions concerning the side reactions associated with the deprotection of Lys(ivDde) in peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the standard protocol for Lys(ivDde) deprotection?

The standard method for removing the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl (ivDde) protecting group involves treating the peptide-resin with a 2% solution of hydrazine (B178648) monohydrate in N,N-dimethylformamide (DMF).[1][2][3] This procedure is typically repeated multiple times to ensure complete removal.[1][3]

Q2: What are the known side reactions associated with Lys(ivDde) deprotection using hydrazine?

While generally robust, the following side reactions can occur:

  • Incomplete Deprotection: This is the most common issue, particularly if the Lys(ivDde) residue is located near the C-terminus of the peptide or within an aggregated sequence.[3][4]

  • Peptide Backbone Cleavage: Higher concentrations of hydrazine can lead to cleavage of the peptide backbone, especially at Glycine (Gly) residues.[2]

  • Arginine to Ornithine Conversion: High concentrations of hydrazine can also cause the conversion of Arginine (Arg) residues to Ornithine (Orn).[2]

  • Dde Group Migration: Although the sterically hindered ivDde group is less prone to migration than the Dde group, it can still occur under certain conditions, particularly from the side chain to the α-amine of Diaminopropionic acid (Dpr).[2][3]

  • Reduction of Alloc Group: If an Allyloxycarbonyl (Alloc) protecting group is present, the hydrazine reagent may contain traces of diazine, which can reduce the double bond of the allyl group.[3]

Q3: Can I monitor the progress of the ivDde deprotection reaction?

Yes, the deprotection process can be monitored spectrophotometrically. The cleavage of the ivDde group by hydrazine results in the formation of a chromophoric indazole derivative, which absorbs strongly at 290 nm.[3][4]

Q4: Are there alternative reagents for ivDde deprotection?

For sensitive peptides or when hydrazine is problematic, a solution of hydroxylamine (B1172632) hydrochloride and imidazole (B134444) in N-methylpyrrolidone (NMP) can be used as an alternative.[2][5][6] This method is particularly useful as it can be orthogonal to the Fmoc protecting group.[3]

Troubleshooting Guide

This guide addresses common issues encountered during Lys(ivDde) deprotection and provides potential solutions.

Problem Potential Cause Recommended Solution(s)
Incomplete Deprotection - Lys(ivDde) is near the C-terminus or in an aggregated peptide sequence.[3][4]- Insufficient reaction time or hydrazine concentration.[7]- Increase the number of hydrazine treatments (e.g., up to 5 repetitions).[8]- Increase the hydrazine concentration, carefully, up to 10% for difficult cases.[3][5]- Increase the reaction time for each treatment.[7]- To mitigate aggregation, pre-swell the resin with a 1:1 mixture of DMF and Dichloromethane (DCM) for 1 hour before deprotection.[6]- Consider using an alternative deprotection reagent like hydroxylamine/imidazole in NMP.[6]
Low Yield of Desired Product - Peptide cleavage at Gly residues or conversion of Arg to Orn due to high hydrazine concentration.[2]- Ensure the hydrazine concentration does not exceed 2% if these residues are present.[2]- If higher concentrations are necessary for deprotection, carefully monitor for side products by HPLC and mass spectrometry.
Presence of Unexpected Byproducts - Dde group migration.[2][3]- Reduction of co-existing Alloc protecting groups.[3]- For Dde migration, ensure complete and efficient deprotection to minimize reaction times. The use of ivDde over Dde is recommended to reduce this risk.[3]- To prevent Alloc group reduction, add allyl alcohol to the hydrazine deprotection solution.[3]

Experimental Protocols

Standard Lys(ivDde) Deprotection Protocol (Hydrazine Method)
  • Preparation of Reagent: Prepare a 2% (v/v) solution of hydrazine monohydrate in DMF. For every gram of peptide-resin, approximately 75 mL of this solution will be needed for the entire process.[2]

  • Resin Swelling: Swell the peptide-resin in DMF.

  • Deprotection Step: Add the 2% hydrazine/DMF solution to the resin (approximately 25 mL per gram of resin).[2]

  • Reaction: Allow the mixture to react at room temperature for 3 minutes with gentle agitation.[1][2]

  • Filtration: Filter the resin to remove the deprotection solution.

  • Repetition: Repeat steps 3-5 two more times for a total of three treatments.[1][2]

  • Washing: Wash the resin thoroughly with DMF to remove any residual reagents and byproducts.[1][2]

Alternative Lys(ivDde) Deprotection Protocol (Hydroxylamine Method)
  • Reagent Preparation: Dissolve hydroxylamine hydrochloride (1 equivalent based on the ivDde content of the peptide-resin) and imidazole (0.75 equivalents) in NMP (approximately 10 mL per gram of peptide-resin).[2]

  • Deprotection: Add the prepared solution to the resin.

  • Reaction: Gently shake the mixture at room temperature for 30 to 60 minutes.[2]

  • Filtration and Washing: Filter the resin and wash it three times with DMF.[2]

Visualizations

Experimental Workflow for Lys(ivDde) Deprotection

G cluster_prep Preparation cluster_deprotection Deprotection Cycle (Repeat 3x) cluster_final Final Steps prep_reagent Prepare 2% Hydrazine in DMF add_hydrazine Add Hydrazine Solution swell_resin Swell Peptide-Resin in DMF swell_resin->add_hydrazine react React for 3 min add_hydrazine->react filter_resin Filter react->filter_resin filter_resin->add_hydrazine Repeat 2x wash_resin Wash with DMF filter_resin->wash_resin next_step Proceed to Next Synthetic Step wash_resin->next_step

Caption: Workflow for the standard Lys(ivDde) deprotection using hydrazine.

Mechanism of Lys(ivDde) Deprotection by Hydrazine

G Lys_ivDde Lys(ivDde)-Peptide Intermediate Reaction Intermediate Lys_ivDde->Intermediate + Hydrazine Hydrazine Hydrazine (NH2NH2) Deprotected_Lys Deprotected Lys-Peptide Intermediate->Deprotected_Lys Byproduct Indazole Byproduct (Chromophoric) Intermediate->Byproduct

Caption: Simplified reaction pathway for Lys(ivDde) deprotection.

References

Optimization

Technical Support Center: Preventing Side-Chain Migration of the ivDde Group

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the side-chain migration of the 1-(4,4-dimet...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the side-chain migration of the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl (ivDde) protecting group during solid-phase peptide synthesis (SPPS).

Troubleshooting Guide

Problem: Appearance of an unexpected peak with the same mass as the target peptide in HPLC/MS analysis.

  • Potential Cause: This is a strong indicator of ivDde group migration from the ε-amino group of a lysine (B10760008) residue to the N-terminal α-amino group of the peptide chain. This side reaction is often induced by repeated exposure to basic conditions, particularly the use of piperidine (B6355638) for the removal of the Fmoc protecting group. The free N-terminal amine acts as a nucleophile, attacking the ivDde group and causing its transfer.[1][2]

  • Troubleshooting Steps:

    • Confirm Migration: Isolate the main peak and the impurity. Subject both to tandem mass spectrometry (MS/MS). Different fragmentation patterns will confirm that they are isomers, with the impurity being the product of ivDde migration.

    • Optimize Fmoc Deprotection: Switch from the standard 20% piperidine in DMF to a DBU-based deprotection cocktail to minimize the risk of migration.[1][3]

    • Alter Synthesis Strategy: If migration persists, consider using ivDde-Lys(Fmoc)-OH instead of Fmoc-Lys(ivDde)-OH in your synthesis. This allows for the modification of the lysine side chain earlier in the synthesis, potentially reducing the chances of migration.

Frequently Asked Questions (FAQs)

Q1: What is the ivDde protecting group and why is it used?

A1: The ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl) group is a protecting group for the ε-amino side chain of lysine. It is an orthogonal protecting group, meaning it can be removed under specific conditions that do not affect other protecting groups like the acid-labile Boc or the base-labile Fmoc groups.[4] The ivDde group is stable to the piperidine used for Fmoc removal and the trifluoroacetic acid (TFA) used for final cleavage from the resin. It is selectively removed with a dilute solution of hydrazine.[4] This orthogonality is crucial for the synthesis of complex peptides, such as branched or cyclic peptides, where site-specific modifications are required.[5]

Q2: What causes the side-chain migration of the ivDde group?

A2: The primary cause of ivDde side-chain migration is the nucleophilic attack of the free N-terminal α-amino group on the ivDde group attached to a lysine side chain. This intramolecular reaction is facilitated by the basic conditions of Fmoc group removal, especially with prolonged or repeated exposure to piperidine.[1][2]

Q3: How can I detect ivDde side-chain migration?

A3: The most effective methods for detecting ivDde migration are High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[2]

  • HPLC: The peptide with the migrated ivDde group will have a different polarity and conformation, resulting in a distinct retention time compared to the desired product. The appearance of a new peak with the same mass is a strong indication of migration.[2]

  • Mass Spectrometry: High-resolution mass spectrometry can confirm that the unexpected peak corresponds to an isomer of the target peptide (i.e., it has the same mass). Tandem MS (MS/MS) can then be used to determine the exact location of the ivDde group by analyzing the fragmentation pattern.[2]

Q4: What are the main strategies to prevent ivDde side-chain migration?

A4: There are two primary strategies to minimize or prevent ivDde migration:

  • Optimization of Fmoc Deprotection Conditions: The most common approach is to replace the standard 20% piperidine in DMF with a less nucleophilic base or a cocktail that allows for shorter reaction times. A solution of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) is a highly effective alternative.[1]

  • Modification of the Synthetic Strategy: Using ivDde-Lys(Fmoc)-OH instead of Fmoc-Lys(ivDde)-OH allows for the modification of the lysine side chain to be performed during the peptide chain extension. This strategic change can circumvent the migration issue in certain synthetic designs.

Q5: Is the ivDde group completely stable to DBU?

A5: Yes, the ivDde group is stable to the concentrations of DBU (typically 2%) used for Fmoc deprotection.[4]

Data Presentation

Table 1: Qualitative Comparison of Fmoc Deprotection Reagents on ivDde Migration

Deprotection ReagentRelative Risk of ivDde MigrationDeprotection TimeNotes
20% Piperidine in DMFHigher10-20 minutesStandard, widely used method, but more prone to inducing migration with sensitive sequences.[2]
2% DBU / 2% Piperidine in DMFLower2-4 minutesFaster deprotection minimizes exposure to basic conditions, thus reducing the risk of migration.[2]
2% DBU / 5% Piperazine in NMPLower< 5 minutesAn alternative DBU-based cocktail that has also been shown to be effective in suppressing side reactions.[6][7]

Experimental Protocols

Protocol 1: Fmoc Deprotection using a DBU-based Cocktail to Minimize ivDde Migration

This protocol describes the use of a DBU and piperidine cocktail for the efficient removal of the Fmoc group while minimizing the risk of ivDde side-chain migration.[2]

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

  • Deprotection Solution Preparation: Prepare a fresh solution of 2% (v/v) DBU and 2% (v/v) piperidine in DMF.

  • First Deprotection: Drain the DMF from the swollen resin. Add the DBU/piperidine solution (10 mL per gram of resin) and agitate for 1-2 minutes.

  • Drain and Second Deprotection: Drain the deprotection solution and add a fresh aliquot of the DBU/piperidine solution. Agitate for another 1-2 minutes.

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5 x 10 mL per gram of resin) to remove all traces of the deprotection reagents.

  • Confirmation: Perform a Kaiser test to confirm the presence of a free primary amine before proceeding to the next coupling step.

Protocol 2: Detection and Quantification of ivDde Migration using HPLC-MS

This protocol outlines a general procedure for the analysis of the crude peptide product to detect and quantify the extent of ivDde migration.

  • Sample Preparation: Cleave a small amount of the crude peptide from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂O). Precipitate the peptide in cold diethyl ether, centrifuge, and dry the pellet.

  • HPLC Analysis:

    • Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile (B52724)/water with 0.1% TFA).

    • Inject the sample onto a C18 reverse-phase HPLC column.

    • Use a linear gradient of acetonitrile in water (both containing 0.1% TFA) to elute the peptide (e.g., 5% to 95% acetonitrile over 30 minutes).

    • Monitor the elution profile at 220 nm.

  • MS Analysis:

    • Couple the HPLC system to an electrospray ionization mass spectrometer (ESI-MS).

    • Acquire mass spectra for the eluting peaks to identify the desired product and any isomers with the same mass.

  • Quantification: Integrate the peak areas of the desired product and the migrated species in the HPLC chromatogram to determine the relative percentage of migration.

Mandatory Visualization

experimental_workflow cluster_synthesis Peptide Synthesis cluster_analysis Analysis and Troubleshooting start Start SPPS with Fmoc-Lys(ivDde)-OH fmoc_deprotection Fmoc Deprotection start->fmoc_deprotection coupling Amino Acid Coupling fmoc_deprotection->coupling repeat Repeat for subsequent amino acids coupling->repeat repeat->fmoc_deprotection Next cycle cleavage Cleavage from Resin and Global Deprotection repeat->cleavage Final cycle end_synthesis Crude Peptide cleavage->end_synthesis hplc_ms HPLC-MS Analysis of Crude Peptide end_synthesis->hplc_ms check_migration Check for unexpected peaks with same mass hplc_ms->check_migration no_migration No Migration Detected Proceed to Purification check_migration->no_migration No migration_detected Migration Detected check_migration->migration_detected Yes troubleshoot Implement Prevention Strategy: - Use DBU-based deprotection - Alter synthetic route migration_detected->troubleshoot re_synthesize Re-synthesize Peptide troubleshoot->re_synthesize

References

Troubleshooting

Technical Support Center: Improving the Yield of Peptides Containing Lys(ivDde)

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols t...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you overcome challenges and enhance the yield and purity of peptides containing the Lys(ivDde) protecting group.

Frequently Asked Questions (FAQs)

Q1: What is the Lys(ivDde) protecting group and why is it used in peptide synthesis?

The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde) group is a protecting group for the ε-amino side chain of lysine (B10760008). It is employed in Fmoc-based solid-phase peptide synthesis (SPPS) due to its orthogonal nature. The ivDde group is stable under the basic conditions used for Fmoc removal (e.g., 20% piperidine (B6355638) in DMF) and acidic conditions for resin cleavage (TFA), but it can be selectively removed using a dilute solution of hydrazine (B178648).[1][2][3] This orthogonality allows for site-specific modification of the lysine side chain while the peptide is still attached to the resin, enabling the synthesis of complex structures like branched, cyclic, or labeled peptides.[1][3]

Q2: What are the standard conditions for removing the ivDde group?

The standard and most widely used method for ivDde cleavage is treatment with a 2% solution of hydrazine monohydrate in N,N-dimethylformamide (DMF).[1][4][5] This is typically performed in multiple, short treatments (e.g., 3 repetitions of 3 minutes each) to ensure complete removal.[2][4]

Q3: How can the ivDde deprotection reaction be monitored?

The progress of the deprotection reaction can be conveniently monitored by spectrophotometry. The cleavage of the ivDde group by hydrazine releases a chromophoric indazole byproduct, which absorbs strongly at approximately 290 nm.[1][2] By measuring the UV absorbance of the filtrate after each hydrazine treatment, you can determine when the reaction is complete.[1][6]

Q4: What is the primary difference between the Dde and ivDde protecting groups?

The ivDde group is a more sterically hindered version of the Dde group.[4][7] This increased bulk provides greater stability and reduces the risk of premature loss or migration of the protecting group during the synthesis of long peptide sequences, which can sometimes be an issue with the Dde group.[4][7] However, this increased stability can also make the ivDde group more difficult to remove in certain contexts.

Troubleshooting Guide

Q5: I am observing incomplete removal of the ivDde group. What are the common causes and solutions?

Incomplete deprotection is one of the most common issues encountered with Lys(ivDde). Several factors can contribute to this problem.

  • Cause: Insufficient hydrazine exposure or reaction time.

  • Solution: Increase the number of hydrazine treatments (from the standard 3 repetitions up to 5 or more) or increase the concentration of hydrazine in DMF.[8][9] Studies have shown that increasing the concentration from 2% to 4% can significantly improve deprotection efficiency.[8]

  • Cause: Peptide aggregation on the resin. Aggregated sequences can shield the ivDde group, preventing hydrazine from accessing the cleavage site.[2] This is particularly common in long peptides or those with hydrophobic sequences.

  • Solution 1: Before deprotection, swell the resin with a solvent mixture like DMF:DCM (1:1) for an hour to disrupt secondary structures.[2]

  • Solution 2: For future syntheses of peptides known to aggregate, consider using ivDde-Lys(Fmoc)-OH instead of Fmoc-Lys(ivDde)-OH. This allows for modification of the lysine side chain earlier in the synthesis, before the full peptide chain is assembled and has a chance to aggregate.[1]

  • Cause: The Lys(ivDde) residue is located near the C-terminus of the peptide. This position can sometimes make the protecting group exceptionally difficult to remove.[1]

  • Solution: In addition to increasing hydrazine concentration and repetitions, consider using an alternative deprotection reagent like hydroxylamine/imidazole in NMP, which can be effective in stubborn cases.[2][4]

Q6: My deprotection reaction is very sluggish. How can I speed it up?

  • Solution 1: Microwave Energy: Applying microwave energy during synthesis and deprotection can help overcome steric challenges and disrupt aggregation, leading to more efficient and faster reactions.[10] Microwave-enhanced SPPS has been shown to produce branched peptides with high purity in significantly less time.[10][11]

  • Solution 2: Automated Synthesizer Protocols: Modern automated peptide synthesizers often have optimized protocols for orthogonal deprotection. These may involve specific mixing methods (e.g., oscillating mixing) and optimized reagent delivery that outperform static batch methods.[2][8]

Q7: I am concerned about side reactions during deprotection. What should I watch out for?

  • Issue: Hydrazine is a strong nucleophile and can react with other groups.

  • Side Reaction 1: Hydrazine is incompatible with the N-terminal Fmoc group. Ensure the peptide backbone assembly is complete and the N-terminus is either acetylated or protected with a hydrazine-stable group (like Boc) before ivDde removal.[4][7]

  • Side Reaction 2: High concentrations of hydrazine (>2%) may cause undesired side reactions, such as peptide backbone cleavage at glycine (B1666218) residues or the conversion of arginine to ornithine.[4]

  • Mitigation: Always start with the mildest effective conditions (e.g., 2% hydrazine) and only increase the concentration if necessary to avoid these side reactions.

Quantitative Data Summary

The following tables summarize quantitative data on peptide purity and deprotection efficiency under various conditions.

Table 1: Optimization of On-Resin ivDde Removal Conditions (Data adapted from an optimization study on an ACP-K(ivDde) peptide)[8]

Condition IDHydrazine Conc. (%)Time per Repetition (min)No. of RepetitionsObserved Deprotection
12%33Incomplete (~10-20%)
22%53Incomplete (~50%)
32%34Incomplete (~50%)
44%33Nearly Complete

Table 2: Purity of Branched Peptides Synthesized Using Microwave-Enhanced SPPS and Lys(ivDde) (Data from synthesis of various branched peptides)[10][11]

Peptide DescriptionSynthesis MethodPurity of Crude Product
Lactoferricin-Lactoferrampin ChimeraMicrowave-Enhanced SPPS77%
Histone H2B / Ubiquitin Fragment ConjugateMicrowave-Enhanced SPPS75%
gp41 Branched with AlanineMicrowave-Enhanced SPPS93%

Detailed Experimental Protocols

Protocol 1: Standard On-Resin ivDde Deprotection with 2% Hydrazine [4][5]

  • Preparation: Prepare a fresh solution of 2% (v/v) hydrazine monohydrate in high-purity DMF.

  • Resin Treatment: Add the 2% hydrazine solution to the peptide-resin in the reaction vessel (approx. 25 mL per gram of resin).

  • Reaction: Allow the mixture to stand at room temperature for 3 minutes with gentle agitation.

  • Filtration: Drain the solution from the reaction vessel.

  • Repetition: Repeat steps 2-4 two more times for a total of three treatments.

  • Washing: Thoroughly wash the resin with DMF (at least 3-5 times) to remove all traces of hydrazine and the indazole byproduct. The resin is now ready for the next step (e.g., side-chain modification).

Protocol 2: Optimized Deprotection for Difficult Sequences with 4-5% Hydrazine [8][11]

  • Preparation: Prepare a fresh solution of 4% or 5% (v/v) hydrazine monohydrate in high-purity DMF.

  • Resin Treatment: Add the hydrazine solution to the peptide-resin.

  • Reaction: Allow the mixture to react for 3-5 minutes with efficient mixing (e.g., oscillating mixing on an automated synthesizer).

  • Filtration: Drain the solution.

  • Repetition: Repeat the treatment for a total of 3-4 repetitions.

  • Washing: Perform extensive washing with DMF to ensure complete removal of reagents.

Protocol 3: General Purification by Reversed-Phase HPLC (RP-HPLC) [12][13]

  • Cleavage and Precipitation: After synthesis and final deprotection, cleave the peptide from the resin using a suitable cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% TIS). Precipitate the crude peptide in cold diethyl ether.

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of Mobile Phase A and B).

  • Chromatography:

    • Stationary Phase: C18-modified silica (B1680970) column.

    • Mobile Phase A: 0.1% TFA in deionized water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Elution: Inject the sample and elute using a gradually increasing gradient of Mobile Phase B. Monitor the eluent using a UV detector at 210-220 nm.[12]

  • Fraction Collection: Collect fractions corresponding to the main product peak.

  • Analysis and Lyophilization: Analyze the purity of the collected fractions by analytical HPLC and/or mass spectrometry. Pool the pure fractions and lyophilize to obtain the final peptide as a white powder.[12]

Visualizations

cluster_Lys Lysine Backbone cluster_PG Protecting Groups Lys_ivDde Fmoc-Lys(ivDde)-OH alpha_amino α-Amino epsilon_amino ε-Amino carboxyl Carboxyl Fmoc Fmoc Group alpha_amino->Fmoc protects ivDde ivDde Group epsilon_amino->ivDde protects start Resin-Bound Peptide with Lys(ivDde) product Resin-Bound Peptide with free Lys(ε-NH2) start->product Deprotection byproduct Indazole Byproduct (UV active at 290 nm) start->byproduct Releases reagent + 2% Hydrazine in DMF reagent->start cluster_solutions Primary Solutions cluster_advanced Advanced Solutions start Problem: Incomplete ivDde Deprotection inc_hydrazine Increase Hydrazine Concentration (e.g., 4%) start->inc_hydrazine inc_repeats Increase Number of Treatments (3 to 5+) start->inc_repeats inc_time Increase Reaction Time per Treatment start->inc_time check_agg Check for Aggregation (Pre-swell resin) inc_repeats->check_agg If still failing alt_reagent Use Alternative Reagent (e.g., Hydroxylamine) check_agg->alt_reagent use_mw Use Microwave Energy check_agg->use_mw

References

Optimization

Technical Support Center: ivDde Deprotection

This technical support center provides guidance for researchers, scientists, and drug development professionals on the deprotection of the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde) protecting gro...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the deprotection of the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde) protecting group. Find answers to frequently asked questions and troubleshooting advice for common issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the standard reagent for ivDde deprotection?

The standard and most widely used method for the removal of the ivDde group is a solution of 2% hydrazine (B178648) monohydrate in N,N-dimethylformamide (DMF).[1][2] This treatment is typically performed in multiple, short cycles to ensure complete removal.

Q2: Are there any alternative reagents to hydrazine for ivDde deprotection?

Yes, a notable alternative is a mixture of hydroxylamine (B1172632) hydrochloride and imidazole (B134444) in N-methylpyrrolidone (NMP).[2][3] This reagent system is particularly useful as it offers orthogonality with the Fmoc protecting group, meaning it can selectively remove the Dde group without affecting Fmoc-protected amines.[2]

Q3: Why is my ivDde deprotection incomplete?

Incomplete deprotection is a common issue and can be attributed to several factors:

  • Peptide Aggregation: The peptide chain may aggregate on the solid support, sterically hindering the access of the deprotection reagent to the ivDde group.[3][4] This is more common in long or hydrophobic peptide sequences.

  • Residue Position: An ivDde-protected lysine (B10760008) located near the C-terminus of the peptide can sometimes be difficult to deprotect.[5]

  • Insufficient Reagent or Reaction Time: The concentration of the deprotection reagent or the duration of the reaction may not be sufficient for complete removal.[4][6]

Q4: How can I monitor the progress of the ivDde deprotection reaction?

The deprotection of ivDde with hydrazine results in the formation of a chromophoric indazole byproduct.[3][7][8] The progress of the reaction can be monitored spectrophotometrically by measuring the UV absorbance of the solution at 290 nm.[3][8] A return of the absorbance to the baseline indicates the completion of the reaction.

Q5: Is the ivDde group completely stable to piperidine (B6355638) used for Fmoc removal?

The ivDde group is designed to be stable to the basic conditions of Fmoc deprotection (e.g., 20% piperidine in DMF).[3][9] Its steric bulk significantly reduces the risk of migration to other free amines in the peptide sequence, a problem that can be observed with the less hindered Dde group.[3]

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps & Solutions
Incomplete Deprotection Peptide aggregation on the resin.- Pre-swell the resin: Before deprotection, swell the resin in a 1:1 mixture of DMF and dichloromethane (B109758) (DCM) for 1 hour to improve reagent accessibility.[3]- Use alternative solvents: Switch from DMF to NMP or use co-solvents like dimethyl sulfoxide (B87167) (DMSO) to disrupt peptide aggregation.[4]
Insufficient hydrazine concentration or reaction time.- Increase hydrazine concentration: For difficult sequences, the hydrazine concentration can be increased up to 10% in DMF.[3]- Increase reaction iterations: Instead of a single, long treatment, perform multiple shorter treatments (e.g., 3 to 5 cycles of 3-10 minutes each).[3][10]
Location of the ivDde-protected residue (e.g., near C-terminus).- Optimize automated protocols: On automated synthesizers, increasing the number of reaction iterations and hydrazine concentration (e.g., to 4%) has been shown to improve deprotection efficiency.[6]
Side Reactions with Other Protecting Groups The Alloc (allyloxycarbonyl) group is not compatible with hydrazine.- Add a scavenger: If your peptide contains an Alloc group, add allyl alcohol to the hydrazine deprotection solution to prevent the reduction of the allyl double bond.[4]
Protecting Group Migration While less common with ivDde than Dde, migration to a free N-terminal α-amino group can still occur in some cases, particularly with diaminopropionic acid (Dap).- Optimize Fmoc deprotection: Use a stronger, non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) for Fmoc removal to shorten deprotection times and minimize the window for migration.[11]- Use an orthogonal protecting group: For future syntheses, consider using a different orthogonal protecting group on the susceptible residue if migration is a persistent issue.[11]

Experimental Protocols

Protocol 1: Standard ivDde Deprotection using Hydrazine

This protocol describes the standard method for removing the ivDde protecting group from a peptide synthesized on a solid support.

  • Resin Preparation: Swell the peptide-resin in DMF for at least 30 minutes.

  • Deprotection Solution: Prepare a fresh solution of 2% (v/v) hydrazine monohydrate in DMF.

  • First Treatment: Drain the DMF from the swollen resin and add the 2% hydrazine solution (approximately 25 mL per gram of resin).[2] Agitate the mixture at room temperature for 3 minutes.[2]

  • Filtration: Filter the deprotection solution from the resin.

  • Repeat Treatments: Repeat steps 3 and 4 two more times for a total of three hydrazine treatments.[2] For challenging sequences, the number of treatments can be increased to five.[10]

  • Washing: Wash the resin thoroughly with DMF (at least 3 times) to remove any residual hydrazine and the indazole byproduct.[2]

  • Confirmation (Optional): A small sample of the resin can be cleaved and analyzed by HPLC-MS to confirm the complete removal of the ivDde group.

Protocol 2: Alternative ivDde Deprotection using Hydroxylamine Hydrochloride and Imidazole

This protocol provides an alternative to hydrazine that is orthogonal to the Fmoc protecting group.

  • Resin Preparation: Swell the peptide-resin in NMP for at least 30 minutes.

  • Deprotection Solution Preparation: Dissolve hydroxylamine hydrochloride (1 equivalent based on the Dde content of the peptide-resin) and imidazole (0.75 equivalents based on the Dde content) in NMP (approximately 10 mL per gram of peptide resin).[2]

  • Deprotection Reaction: Add the prepared solution to the resin.

  • Incubation: Gently shake the mixture at room temperature for 30 to 60 minutes.[2]

  • Washing: Filter the resin and wash it three times with DMF.[2] The peptide-resin is now ready for the subsequent synthetic step.

Data Summary

Parameter Standard Method (Hydrazine) Alternative Method (Hydroxylamine/Imidazole)
Reagents 2-10% Hydrazine monohydrateHydroxylamine hydrochloride and Imidazole
Solvent DMF (NMP or DMF/DCM can also be used)NMP
Typical Reaction Time 3 cycles of 3-10 minutes30-60 minutes
Orthogonality to Fmoc No, hydrazine can also remove Fmoc groups.[2]Yes, this method is orthogonal to Fmoc protection.[2]
Monitoring UV absorbance at 290 nm (indazole byproduct).[3]Not specified.

Visual Guides

experimental_workflow cluster_standard Standard Hydrazine Protocol cluster_alternative Alternative Hydroxylamine Protocol A Swell Resin in DMF B Treat with 2% Hydrazine in DMF (3 min) A->B C Filter B->C D Repeat Treatment (2x) C->D E Wash with DMF D->E F Swell Resin in NMP G Treat with Hydroxylamine/Imidazole in NMP (30-60 min) F->G H Filter G->H I Wash with DMF H->I

Caption: Experimental workflows for standard and alternative ivDde deprotection.

orthogonal_deprotection cluster_reagents Deprotection Reagents Peptide-Resin Peptide-Resin Fmoc-Protected Amine Fmoc-Protected Amine Peptide-Resin->Fmoc-Protected Amine ivDde-Protected Amine ivDde-Protected Amine Peptide-Resin->ivDde-Protected Amine TFA-Labile Linker & Sidechains TFA-Labile Linker & Sidechains Peptide-Resin->TFA-Labile Linker & Sidechains Piperidine Piperidine Piperidine->Fmoc-Protected Amine Removes Fmoc Hydrazine Hydrazine Hydrazine->ivDde-Protected Amine Removes ivDde TFA TFA TFA->TFA-Labile Linker & Sidechains Cleaves from resin & removes other sidechain protecting groups

References

Troubleshooting

monitoring the completion of Lys(ivDde) removal by UV absorbance

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on monitoring the removal of the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on monitoring the removal of the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde) protecting group from lysine (B10760008) residues using UV absorbance.

Troubleshooting Guide

Incomplete or problematic removal of the ivDde protecting group can compromise subsequent synthetic steps. The following table outlines common issues, their potential causes, and recommended solutions.

IssuePotential Cause(s)Recommended Solution(s)
Incomplete Deprotection - Steric Hindrance: The ivDde-protected lysine is located near the C-terminus or within an aggregated peptide sequence.[1][2] - Insufficient Reagent: The concentration or volume of the hydrazine (B178648) solution is too low.[3] - Short Reaction Time: The duration of the hydrazine treatment is not sufficient for complete removal.[3]- Increase the hydrazine concentration in DMF from the standard 2% up to 10%.[1][3][4] - Increase the number of hydrazine treatments (e.g., repeat the treatment up to 5 times).[4][5] - Prolong the reaction time for each treatment.[3] - For challenging sequences, consider using ivDde-Lys(Fmoc)-OH during synthesis to allow for side-chain modification earlier in the process.[1][2]
Slow Deprotection Rate - Peptide Aggregation: The secondary structure of the peptide hinders access of the hydrazine to the ivDde group.[1][2] - Resin Type: Certain resins, like PEGA, may swell differently and present challenges for the reaction.[4]- Employ a continuous flow method for the deprotection to ensure constant exposure to fresh reagent.[1] - If using a batch method, ensure adequate mixing or agitation.[3] - Consider alternative deprotection reagents such as hydroxylamine (B1172632), although this is less common for ivDde.[4]
Side Reactions - Fmoc Group Removal: Hydrazine can also cleave the Fmoc protecting group.[1][6] - Reduction of Alloc Group: If an Alloc protecting group is present, it can be reduced by hydrazine.[1]- Ensure the N-terminus is protected with a Boc group before ivDde removal.[1] - If an Alloc group is present, add allyl alcohol to the hydrazine reagent to prevent its reduction.[1]
Inconsistent UV Absorbance Readings - Baseline Drift: The spectrophotometer baseline is not stable. - Flow Cell Contamination: The flow cell used for monitoring is dirty.- Allow the spectrophotometer to warm up and stabilize before starting measurements. - Flush the flow cell thoroughly with DMF before and after the monitoring process.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind monitoring ivDde removal by UV absorbance?

A1: The removal of the ivDde protecting group is typically achieved by treatment with a solution of hydrazine in DMF.[1] This reaction releases a chromophoric indazole derivative as a byproduct.[1][2] This indazole derivative strongly absorbs UV light at a wavelength of 290 nm.[1][2][5] By monitoring the absorbance of the solution flowing from the reaction vessel (the eluant) at 290 nm, one can track the progress of the deprotection reaction. The reaction is considered complete when the absorbance returns to the baseline level.[1]

Q2: What is the standard protocol for ivDde removal and its monitoring?

A2: The standard protocol involves treating the peptide-resin with a 2% solution of hydrazine monohydrate in DMF.[1][7] This treatment is typically repeated multiple times (e.g., three times for three minutes each).[7] For monitoring, the eluant from the reaction vessel is passed through a UV spectrophotometer equipped with a flow cell, and the absorbance is monitored at 290 nm.[1]

Q3: My deprotection seems to be incomplete. What are the first troubleshooting steps I should take?

A3: If you suspect incomplete deprotection, the first steps are to increase the number of hydrazine treatments and/or increase the concentration of hydrazine in the DMF solution.[3][4] For particularly difficult cases, concentrations as high as 10% hydrazine have been used.[1] You can also increase the duration of each treatment.[3]

Q4: Can I use this UV monitoring method for other protecting groups?

A4: This specific UV monitoring method at 290 nm is characteristic of the cleavage of Dde and ivDde protecting groups by hydrazine, due to the formation of the indazole byproduct.[1] While UV spectroscopy can be used to monitor the removal of other chromophoric protecting groups (like Fmoc, which is monitored at around 301 nm due to the fulvene-piperidine adduct), the wavelength and byproducts are different.[5]

Q5: Are there any alternatives to hydrazine for ivDde removal?

A5: While hydrazine is the most common reagent for ivDde removal, hydroxylamine has been mentioned as a potential alternative, particularly for the related Dde group.[4][8] However, for ivDde, hydrazine remains the standard and most widely documented reagent.

Experimental Protocols

Batchwise ivDde Deprotection and Monitoring
  • Preparation:

    • Ensure the N-terminus of the resin-bound peptide is protected (e.g., with a Boc group), as hydrazine can remove the Fmoc group.[1]

    • Prepare a 2% (v/v) solution of hydrazine monohydrate in high-purity DMF. For 1 gram of peptide-resin, prepare approximately 25 mL of this solution per treatment.[7]

  • Deprotection:

    • Add the 2% hydrazine solution to the flask containing the peptide-resin.

    • Stopper the flask and agitate gently at room temperature for 3 minutes.[7]

    • Filter the resin and collect the filtrate.

    • Repeat the hydrazine treatment two more times with fresh solution.[7]

  • Monitoring:

    • Take an aliquot of the collected filtrate from each treatment.

    • Measure the UV absorbance of the aliquots at 290 nm using a spectrophotometer, with pure DMF as a blank.

    • The absorbance should decrease with each treatment. The reaction is considered complete when the absorbance of the filtrate is close to the baseline (absorbance of pure DMF).

  • Washing:

    • After the final treatment, wash the resin thoroughly with DMF to remove any residual hydrazine and the indazole byproduct.[7]

Continuous Flow ivDde Deprotection and Monitoring
  • Setup:

    • Pack the peptide-resin in a suitable reaction column.

    • Connect the column to a pump that can deliver the hydrazine solution at a constant flow rate.

    • Connect the outlet of the column to a UV spectrophotometer equipped with a flow cell (e.g., 0.1 mm path length).[1] Set the spectrophotometer to monitor at 290 nm.

  • Deprotection and Monitoring:

    • Pump the 2% hydrazine monohydrate solution in DMF through the column at a controlled flow rate (e.g., 3 mL/min).[1]

    • Continuously monitor the absorbance of the eluant at 290 nm.

    • The absorbance will increase as the indazole byproduct is eluted and then decrease as the reaction proceeds to completion.

  • Completion and Washing:

    • The reaction is considered complete when the absorbance returns to its original baseline value.[1]

    • Once complete, switch the solvent to pure DMF to flush the column and remove all traces of reactants and byproducts.[1]

Visualizations

start Start: Monitor Lys(ivDde) Removal check_uv Monitor Eluant Absorbance at 290 nm start->check_uv incomplete Incomplete Deprotection: Absorbance > Baseline check_uv->incomplete No complete Complete Deprotection: Absorbance ≈ Baseline check_uv->complete Yes troubleshoot Troubleshooting Options incomplete->troubleshoot increase_hydrazine Increase Hydrazine Concentration (up to 10%) troubleshoot->increase_hydrazine increase_time Increase Reaction Time or Number of Treatments troubleshoot->increase_time increase_hydrazine->check_uv Retry increase_time->check_uv Retry end End: Proceed to Next Synthetic Step complete->end

Caption: Troubleshooting workflow for monitoring Lys(ivDde) removal.

reagents Lys(ivDde)-Peptide-Resin 2% Hydrazine in DMF reaction Deprotection Reaction reagents:lys->reaction reagents:hydrazine->reaction products Lys-Peptide-Resin Chromophoric Indazole reaction->products:peptide reaction->products:byproduct monitoring UV Monitoring at 290 nm products:byproduct->monitoring Absorbs UV Light

Caption: Chemical workflow of ivDde removal and UV monitoring.

References

Optimization

Technical Support Center: Synthesis of Long Peptides with Lys(ivDde)

Welcome to the technical support center for challenges in the synthesis of long peptides featuring the Lys(ivDde) protecting group. This resource is designed for researchers, scientists, and drug development professional...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for challenges in the synthesis of long peptides featuring the Lys(ivDde) protecting group. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of using the ivDde protecting group for lysine (B10760008)?

A1: The primary advantage of the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde) group is its orthogonality in Fmoc-based solid-phase peptide synthesis (SPPS). It is stable to the basic conditions used for Fmoc group removal (e.g., piperidine) and the acidic conditions for final resin cleavage (e.g., trifluoroacetic acid, TFA).[1][2] This allows for the selective deprotection of the lysine side chain while the peptide remains on the solid support, enabling site-specific modifications such as branching, cyclization, or conjugation.[3][4]

Q2: What are the most common challenges when using Lys(ivDde) in the synthesis of long peptides?

A2: The most frequently encountered challenges are:

  • Incomplete removal of the ivDde group , which is often sluggish, particularly in long or aggregated peptide sequences, or when the Lys(ivDde) residue is near the C-terminus.[5][6]

  • Peptide aggregation , a common issue with long peptides, which can hinder the accessibility of the ivDde group for deprotection.[7][8]

  • Side reactions associated with the deprotection reagent, hydrazine (B178648), especially at concentrations above 2%.[9]

  • Steric hindrance from the bulky ivDde group, potentially leading to incomplete coupling reactions during synthesis.[10]

Q3: Is the ivDde group completely stable during Fmoc removal?

A3: The ivDde group is significantly more stable than its predecessor, Dde, and generally does not undergo leaching or side-chain migration during piperidine (B6355638) treatment for Fmoc removal.[7] However, in rare cases, migration of the ivDde group from the lysine side chain to the alpha-amino group has been observed.[11]

Q4: Can I perform further peptide chain elongation after removing the ivDde group?

A4: Yes, but it requires careful planning. The standard deprotection reagent, hydrazine, also removes the N-terminal Fmoc group.[7] Therefore, if you plan to elongate the peptide chain after ivDde removal, the N-terminus must be protected with a group stable to hydrazine, such as the Boc group.[9] Alternatively, using a hydroxylamine-based deprotection protocol can preserve the Fmoc group.[9][12]

Troubleshooting Guide

Problem 1: Incomplete or Low-Yield ivDde Deprotection

Symptoms:

  • Mass spectrometry analysis of the crude peptide shows a significant peak corresponding to the mass of the ivDde-protected peptide.

  • HPLC chromatogram shows two major peaks, one for the desired peptide and one for the protected peptide.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Insufficient Reagent/Contact Time Standard protocols (e.g., 2% hydrazine in DMF, 3 x 3 min) may be insufficient for long or complex peptides.[6] Increase the number of hydrazine treatments (e.g., up to 5 repetitions) or extend the reaction time for each treatment.[13]
Peptide Aggregation The growing peptide chain can aggregate on the resin, sterically hindering access to the ivDde group.[7][8] 1. Change Solvent: Switch from DMF to a more disruptive solvent like N-methylpyrrolidone (NMP) or add up to 25% dimethyl sulfoxide (B87167) (DMSO) to the deprotection solution.[8] 2. Increase Temperature: Perform the deprotection at an elevated temperature (e.g., 40-60°C) to help break up secondary structures.[8]
Low Hydrazine Concentration For particularly difficult sequences, 2% hydrazine may not be strong enough.[6] Increase the hydrazine concentration to 4-5%.[6][14] Caution: Concentrations above 2% may increase the risk of side reactions.[9]
Location of Lys(ivDde) Removal is often more difficult when the Lys(ivDde) residue is near the C-terminus or in a known aggregation-prone region of the sequence.[5][7] Consider a strategic alternative by using ivDde-Lys(Fmoc)-OH . This allows for side-chain modification mid-synthesis, followed by ivDde removal and chain extension, avoiding deprotection on the full-length, potentially aggregated peptide.[4][5]
Problem 2: Appearance of Unexpected Side Products After Deprotection

Symptoms:

  • Mass spectrometry reveals unexpected masses in the crude product.

  • Purification is complicated by multiple, difficult-to-separate impurities.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Hydrazine-Induced Side Reactions At concentrations higher than 2%, hydrazine can cause peptide cleavage at Glycine residues or the conversion of Arginine to Ornithine.[9]
ivDde Migration Although rare, the ivDde group can migrate from the ε-amino group of lysine to the N-terminal α-amino group.[11]
Incompatibility with Other Protecting Groups The Alloc protecting group is not compatible with hydrazine, which can reduce the allyl double bond.[7]

Quantitative Data Summary

The efficiency of ivDde removal is highly dependent on the reaction conditions and the peptide sequence. The following table summarizes semi-quantitative results from an optimization study on a model peptide (ACP-K(ivDde)).[6]

Hydrazine Conc. (%)Reaction Time (min)RepetitionsDeprotection EfficiencyReference
2%33Low (small fraction removed)[6]
2%53~50%[6]
2%34~50% (nominal increase over 3 reps)[6]
4%33Near Complete[6]

Note: Efficiency was estimated qualitatively based on the relative peak areas in the published HPLC chromatograms.

Experimental Protocols

Protocol 1: Standard ivDde Removal with Hydrazine

This protocol is suitable for most peptides but may require optimization for long or difficult sequences.

  • Preparation: Prepare a 2% (v/v) solution of hydrazine monohydrate in DMF.

  • Resin Treatment: Swell the peptide-resin in DMF. Drain the solvent and add the 2% hydrazine solution (approx. 25 mL per gram of resin).[9]

  • Reaction: Gently agitate the mixture at room temperature for 3 minutes.[9]

  • Wash: Filter the resin and wash thoroughly with DMF.

  • Repeat: Repeat steps 2-4 two more times for a total of three treatments.[9]

  • Final Wash: After the final treatment, wash the resin extensively with DMF (at least 3-5 times) to remove all traces of hydrazine and the indazole cleavage byproduct.[9] The resin is now ready for subsequent modification or cleavage.

Protocol 2: Fully Orthogonal ivDde Removal with Hydroxylamine (B1172632)

This protocol is used when the N-terminal Fmoc group must be preserved for further synthesis.

  • Reagent Preparation: Dissolve hydroxylamine hydrochloride (1.0 equivalent based on resin substitution) and imidazole (B134444) (0.75 equivalents) in NMP (approx. 10 mL per gram of resin).[9][12]

  • Resin Treatment: Add the prepared solution to the swelled peptide-resin.

  • Reaction: Gently agitate the mixture at room temperature for 30-60 minutes.[9]

  • Wash: Filter the resin and wash three times with DMF.[9] The resin is now ready for the next Fmoc-amino acid coupling.

Visualizations

Workflow for Troubleshooting Incomplete ivDde Deprotection

This diagram outlines a logical workflow for addressing incomplete removal of the ivDde protecting group.

G cluster_0 Start: Incomplete Deprotection cluster_1 Initial Optimization cluster_2 Advanced Optimization cluster_3 Outcome start Incomplete ivDde Removal (Confirmed by MS/HPLC) increase_reps Increase Hydrazine Treatments (e.g., 3x -> 5x) start->increase_reps Easy increase_time Increase Reaction Time (e.g., 3 min -> 5-10 min) start->increase_time increase_conc Increase Hydrazine Conc. (2% -> 4%) increase_reps->increase_conc Still Incomplete change_solvent Use Aggregation-Disrupting Solvent (NMP, DMSO) increase_time->change_solvent Still Incomplete success Deprotection Successful increase_conc->success redesign Consider Synthetic Redesign (e.g., use ivDde-Lys(Fmoc)-OH) increase_conc->redesign If side products appear or still incomplete change_solvent->success change_solvent->redesign If still incomplete

Caption: Troubleshooting decision tree for incomplete ivDde removal.

Standard vs. Alternative Synthetic Strategy

This diagram illustrates the strategic choice between using Fmoc-Lys(ivDde)-OH and ivDde-Lys(Fmoc)-OH.

G cluster_0 Strategy A: Fmoc-Lys(ivDde)-OH cluster_1 Strategy B: ivDde-Lys(Fmoc)-OH A1 1. Synthesize Full Peptide Backbone A2 2. Remove ivDde (Late Stage) A1->A2 A3 3. On-Resin Modification A2->A3 A4 Potential Issue: Incomplete deprotection due to aggregation of long peptide A2->A4 B1 1. Incorporate ivDde-Lys(Fmoc)-OH B2 2. Remove Side-Chain Fmoc (Piperidine) B1->B2 B3 3. On-Resin Modification B2->B3 B4 4. Remove ivDde (Hydrazine) B3->B4 B6 Advantage: Early-stage modification avoids late-stage aggregation issues B3->B6 B5 5. Continue Peptide Elongation B4->B5

Caption: Comparison of synthetic strategies using Lys(ivDde).

References

Troubleshooting

effect of hydrazine concentration on ivDde deprotection

This technical support center provides troubleshooting guidance and frequently asked questions regarding the use of hydrazine (B178648) for the removal of the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl (ivDde...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the use of hydrazine (B178648) for the removal of the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl (ivDde) protecting group in peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the standard concentration of hydrazine for ivDde deprotection?

A standard and widely cited protocol for ivDde deprotection utilizes a 2% (v/v) solution of hydrazine monohydrate in N,N-dimethylformamide (DMF).[1] This concentration is often used for the selective removal of the ivDde group from the side chains of amino acids like lysine (B10760008), ornithine, and diaminobutyric acid while the peptide is still attached to the solid-phase resin.

Q2: I am observing incomplete ivDde deprotection with the standard 2% hydrazine protocol. What should I do?

Incomplete deprotection is a common issue encountered with the 2% hydrazine protocol.[2] Several factors can contribute to this, including the peptide sequence, resin type, and reaction conditions. To address this, you can consider the following troubleshooting steps:

  • Increase Hydrazine Concentration: Studies have shown that increasing the hydrazine concentration can significantly improve deprotection efficiency.[3] Concentrations of 4% to 6% have been used successfully to achieve near-complete removal of the ivDde group.[2][3] In difficult cases, concentrations as high as 10% have been employed.

  • Increase Reaction Time or Iterations: While hydrazine concentration is a primary factor, extending the reaction time or increasing the number of deprotection cycles can also enhance the removal of the ivDde group.[2][3] For instance, performing the deprotection reaction for 3-5 minutes and repeating the treatment 3 to 5 times can improve the yield.[2]

Q3: Are there any potential side reactions associated with using higher concentrations of hydrazine?

Yes, caution should be exercised when increasing the hydrazine concentration. Higher concentrations of hydrazine can lead to undesirable side reactions, including:

  • Peptide backbone cleavage: Particularly at glycine (B1666218) (Gly) residues.

  • Conversion of arginine (Arg) to ornithine (Orn). [1]

It is recommended to carefully optimize the hydrazine concentration to achieve efficient deprotection while minimizing these side reactions.

Q4: Can hydrazine treatment cleave other protecting groups?

Hydrazine is known to remove the Fmoc (9-fluorenylmethyloxycarbonyl) protecting group.[1] Therefore, if you intend to perform further modifications on the deprotected site while keeping the N-terminal Fmoc group intact, an alternative deprotection reagent like hydroxylamine (B1172632) may be necessary. For selective ivDde removal in the presence of Fmoc, a solution of hydroxylamine hydrochloride and imidazole (B134444) in NMP can be used.[1]

Q5: How can I monitor the progress of the ivDde deprotection reaction?

The reaction of the ivDde group with hydrazine produces a chromophoric indazole derivative, which can be monitored spectrophotometrically.[4] By measuring the UV absorbance of the reaction solution, typically around 290 nm, you can track the progress of the deprotection.[4][5] The reaction is considered complete when the absorbance returns to its baseline value.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Incomplete ivDde Deprotection Insufficient hydrazine concentration.Increase hydrazine concentration incrementally, for example, from 2% to 4% in DMF.[3]
Short reaction time or too few repetitions.Increase the reaction time per cycle (e.g., from 3 to 5 minutes) or increase the number of deprotection cycles (e.g., from 3 to 5).[2][3]
Steric hindrance due to peptide sequence or aggregation.In addition to increasing hydrazine concentration and reaction time, consider using a different resin type that may reduce peptide aggregation.
Inefficient mixing.Ensure adequate mixing of the resin with the hydrazine solution. The mixing mechanism can influence the deprotection efficiency.[3]
Undesired Side Reactions (e.g., peptide cleavage) Hydrazine concentration is too high.Reduce the hydrazine concentration. If deprotection is still incomplete, consider optimizing reaction time and the number of repetitions at a lower concentration.
Unintended Removal of Fmoc Group Hydrazine is not orthogonal to the Fmoc group.If Fmoc protection is required, use an alternative deprotection reagent such as hydroxylamine.[1]

Quantitative Data: Effect of Hydrazine Concentration on ivDde Deprotection

The following table summarizes the results of an optimization experiment investigating the effect of different reaction conditions on the removal of an ivDde protecting group from a lysine side chain on a solid-phase resin.[3]

ConditionHydrazine Concentration (% v/v in DMF)Reaction Time (min)Volume (mL)IterationsDeprotection Completion
1231.53Small fraction removed
22323Small fraction removed
62523~50% complete
102324Nominal increase from 3 iterations
124323Near complete removal

Data adapted from an optimization study by Biotage.[3]

Experimental Protocols

Standard ivDde Deprotection Protocol (2% Hydrazine)

This protocol is a common starting point for the removal of the ivDde protecting group.[1]

  • Preparation of Deprotection Solution: Prepare a 2% (v/v) solution of hydrazine monohydrate in high-purity DMF.

  • Resin Swelling: Swell the peptide-resin in DMF.

  • Deprotection Reaction: Add the 2% hydrazine/DMF solution to the resin (approximately 25 mL per gram of resin).[1]

  • Incubation: Allow the mixture to react at room temperature for 3-5 minutes with gentle agitation.

  • Filtration: Remove the deprotection solution by filtration.

  • Repetition: Repeat steps 3-5 two to four more times.[1][2]

  • Washing: Wash the resin thoroughly with DMF to remove any residual hydrazine and byproducts.

Optimized ivDde Deprotection Protocol (4% Hydrazine)

For cases where the standard protocol results in incomplete deprotection, the following optimized protocol can be used.[3]

  • Preparation of Deprotection Solution: Prepare a 4% (v/v) solution of hydrazine monohydrate in high-purity DMF.

  • Resin Swelling: Swell the peptide-resin in DMF.

  • Deprotection Reaction: Add the 4% hydrazine/DMF solution to the resin.

  • Incubation: Allow the mixture to react at room temperature for 3 minutes with gentle agitation.

  • Filtration: Remove the deprotection solution by filtration.

  • Repetition: Repeat steps 3-5 two more times for a total of three iterations.

  • Washing: Wash the resin thoroughly with DMF.

Experimental Workflow

ivDde_Deprotection_Workflow start Start: Peptide-resin with ivDde protecting group prepare_reagent Prepare Hydrazine Solution in DMF (e.g., 2% or 4%) start->prepare_reagent swell_resin Swell Resin in DMF prepare_reagent->swell_resin deprotection Add Hydrazine Solution and React (e.g., 3 min) swell_resin->deprotection filter_wash Filter and Wash with DMF deprotection->filter_wash check_completion Monitor Deprotection (Optional, UV-Vis) filter_wash->check_completion repeat_loop Repeat Deprotection (2-4x) check_completion->repeat_loop Incomplete final_wash Thoroughly Wash with DMF check_completion->final_wash Complete repeat_loop->deprotection end End: Deprotected Peptide-resin final_wash->end

Caption: Workflow for ivDde deprotection using hydrazine.

References

Reference Data & Comparative Studies

Validation

Lys(ivDde) vs. Dde: A Comparative Guide to Protecting Group Stability and Migration

For Researchers, Scientists, and Drug Development Professionals In the realm of solid-phase peptide synthesis (SPPS), the selection of appropriate protecting groups is paramount to achieving high-purity target peptides,...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of solid-phase peptide synthesis (SPPS), the selection of appropriate protecting groups is paramount to achieving high-purity target peptides, especially in the synthesis of complex structures such as branched or cyclic peptides. The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) and its more sterically hindered analogue, 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde), are two commonly employed protecting groups for the ε-amino group of lysine (B10760008). Their utility stems from their orthogonality to the widely used Fmoc/tBu strategy, as they are stable to the basic conditions used for Fmoc removal (e.g., piperidine) and the acidic conditions for final cleavage (e.g., trifluoroacetic acid, TFA), yet can be selectively removed with hydrazine (B178648).[1][2]

This guide provides an objective comparison of the stability and migratory propensity of the Lys(ivDde) and Dde protecting groups, supported by experimental data and detailed protocols.

Key Differences in Stability and Migration

The primary distinction between the Dde and ivDde protecting groups lies in their stability and tendency to undergo acyl migration. The Dde group is known to be susceptible to migration from the ε-amino group of a lysine residue to an unprotected α-amino group or another ε-amino group, particularly during the repeated piperidine (B6355638) treatments required for Fmoc deprotection in SPPS.[3][4] This migration can lead to the scrambling of the peptide sequence and the formation of difficult-to-separate impurities.[3] The addition of piperidine to the reaction medium can accelerate this side reaction.[3]

The ivDde group, with its bulkier isovaleryl substituent, was developed to mitigate this issue.[5] Its increased steric hindrance significantly reduces the likelihood of both premature cleavage and acyl migration during prolonged syntheses.[2][6] Consequently, ivDde offers enhanced stability, leading to a higher fidelity of the final peptide product.[2]

While ivDde is more stable, it can sometimes be more challenging to remove than Dde, occasionally requiring harsher conditions or longer reaction times, especially if it is located near the C-terminus of a peptide or within an aggregated sequence.[1]

Data Presentation

The following table summarizes the key comparative performance characteristics of the Lys(Dde) and Lys(ivDde) protecting groups based on literature reports.

FeatureLys(Dde)Lys(ivDde)References
Stability to Piperidine Moderate; partial loss can occur during long syntheses.High; significantly more stable than Dde.[5][6]
Acyl Migration Prone to migration to unprotected amines.Significantly less prone to migration due to steric hindrance.[2][3][5]
Cleavage Conditions 2% Hydrazine in DMF2-10% Hydrazine in DMF[1][5]
Cleavage Efficiency Generally easier to remove.Can be sluggish to remove in certain contexts.[1]
Orthogonality Orthogonal to Fmoc and Boc strategies.Orthogonal to Fmoc and Boc strategies.[1]

Experimental Protocols

To quantitatively assess the stability and migration of Lys(Dde) and Lys(ivDde), a comparative study can be performed using the following protocols.

Protocol 1: Comparative Stability and Migration Analysis during SPPS

This experiment aims to quantify the extent of protecting group migration during repeated exposure to piperidine.

1. Peptide Synthesis:

  • Synthesize two identical short peptides on a solid support (e.g., Rink Amide resin), one incorporating Fmoc-Lys(Dde)-OH and the other Fmoc-Lys(ivDde)-OH. A suitable model peptide sequence could be Ac-Gly-Lys(X)-Gly-NH2, where X is either Dde or ivDde.

  • Perform the synthesis using a standard Fmoc/tBu strategy.

2. Piperidine Treatment:

  • After the synthesis of the model peptide, subject both peptide-resins to multiple cycles of treatment with 20% piperidine in DMF to simulate the conditions of a long peptide synthesis.

  • At defined time intervals (e.g., 0, 1, 2, 4, 8, and 16 hours), take an aliquot of the resin from each reaction vessel.

3. Cleavage and Deprotection:

  • Wash the resin aliquots thoroughly with DMF and dichloromethane (B109758) (DCM).

  • Cleave the peptides from the resin and remove the side-chain protecting groups using a standard TFA cleavage cocktail (e.g., TFA/TIS/H2O, 95:2.5:2.5).

4. Analysis:

  • Analyze the crude peptides by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

  • For HPLC analysis, use a C18 reverse-phase column with a water/acetonitrile gradient containing 0.1% TFA. The migrated peptide will likely have a different retention time compared to the desired product.

  • For MS analysis, confirm the molecular weight of the desired peptide and any impurities. The migrated peptide will have the same mass as the desired product but can be distinguished by tandem MS (MS/MS) fragmentation patterns.

  • Quantify the percentage of the migrated product in each sample by integrating the respective peak areas in the HPLC chromatogram.

Protocol 2: Selective Deprotection of Dde and ivDde

This protocol outlines the standard procedure for the removal of the Dde and ivDde protecting groups.

1. Resin Preparation:

  • Swell the Dde- or ivDde-protected peptide-resin in DMF.

2. Deprotection:

  • Treat the resin with a solution of 2% hydrazine in DMF. For sluggish ivDde removal, the concentration of hydrazine can be increased up to 10%.[1]

  • Perform the treatment in multiple short cycles (e.g., 3 x 10 minutes) to ensure complete removal.

  • The progress of the deprotection can be monitored by spectrophotometry by detecting the formation of the chromophoric indazole byproduct at 290 nm.[1]

3. Washing:

  • After deprotection, thoroughly wash the resin with DMF to remove the cleavage reagents and byproducts.

Mandatory Visualization

Deprotection_and_Migration cluster_Dde Lys(Dde) Pathway cluster_ivDde Lys(ivDde) Pathway Lys_Dde Lys(Dde)-Peptide Piperidine_Dde 20% Piperidine in DMF Lys_Dde->Piperidine_Dde Fmoc Deprotection (Repeated Cycles) Hydrazine_Dde 2% Hydrazine in DMF Lys_Dde->Hydrazine_Dde Selective Cleavage Migrated_Dde Migrated Dde-Peptide (Impurity) Piperidine_Dde->Migrated_Dde Migration Deprotected_Lys_Dde Lys-Peptide Hydrazine_Dde->Deprotected_Lys_Dde Lys_ivDde Lys(ivDde)-Peptide Piperidine_ivDde 20% Piperidine in DMF Lys_ivDde->Piperidine_ivDde Fmoc Deprotection (Repeated Cycles) Hydrazine_ivDde 2-10% Hydrazine in DMF Lys_ivDde->Hydrazine_ivDde Selective Cleavage Migrated_ivDde Migrated ivDde-Peptide (Negligible) Piperidine_ivDde->Migrated_ivDde Minimal Migration Deprotected_Lys_ivDde Lys-Peptide Hydrazine_ivDde->Deprotected_Lys_ivDde

Caption: Comparative pathways of Lys(Dde) and Lys(ivDde) during SPPS.

Experimental_Workflow Start Start: Synthesize Model Peptides SPPS Fmoc-SPPS with Lys(Dde) and Lys(ivDde) Start->SPPS Piperidine_Treatment Treat with 20% Piperidine/DMF (Time-course) SPPS->Piperidine_Treatment Aliquots Collect Resin Aliquots Piperidine_Treatment->Aliquots Cleavage TFA Cleavage and Global Deprotection Aliquots->Cleavage Analysis HPLC and MS Analysis Cleavage->Analysis Quantification Quantify Migration Analysis->Quantification

References

Comparative

A Comparative Guide to Lysine Protecting Groups: Focus on Lys(ivDde)

In the realm of peptide synthesis and the development of sophisticated biopharmaceuticals, the strategic use of protecting groups is paramount. For the versatile amino acid lysine (B10760008), with its reactive ε-amino g...

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of peptide synthesis and the development of sophisticated biopharmaceuticals, the strategic use of protecting groups is paramount. For the versatile amino acid lysine (B10760008), with its reactive ε-amino group, a variety of protective moieties have been developed to prevent unwanted side reactions and enable site-specific modifications. This guide provides an objective comparison of the 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl (ivDde) protecting group for lysine, Lys(ivDde), with other commonly employed alternatives, supported by experimental data and detailed protocols.

Introduction to Lysine Protection Strategies

The ε-amino group of lysine is a potent nucleophile, and its protection is essential during solid-phase peptide synthesis (SPPS) to avoid side reactions such as unintended branching. The ideal lysine protecting group should be stable throughout the peptide chain elongation and selectively removable under conditions that do not compromise the integrity of the peptide or other protecting groups. This principle of "orthogonal protection" is fundamental to the synthesis of complex peptides, including branched, cyclic, and post-translationally modified variants.[1]

This guide will focus on the comparison of Lys(ivDde) with other widely used lysine protecting groups, including:

  • Boc (tert-butyloxycarbonyl): An acid-labile group, typically removed with strong acids like trifluoroacetic acid (TFA).

  • Cbz (Benzyloxycarbonyl): Removable by catalytic hydrogenation.

  • Alloc (Allyloxycarbonyl): Cleaved by palladium-catalyzed reactions.

  • Mtt (4-Methyltrityl): A mildly acid-labile group, offering an additional layer of orthogonality.

Performance Comparison of Lysine Protecting Groups

The choice of a lysine protecting group significantly impacts the efficiency, purity, and overall success of a synthetic strategy. The following table summarizes the key characteristics and performance of Lys(ivDde) in comparison to other common protecting groups.

Protecting GroupAbbreviationCleavage ConditionsOrthogonalityAdvantagesDisadvantagesCrude Peptide Purity (Branched Peptide Synthesis)
ivDde 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl2-5% Hydrazine (B178648) (N₂H₄) in DMFOrthogonal to Fmoc, Boc, and other acid-labile groups.Stable to piperidine (B6355638) and TFA; less prone to migration than Dde.Hydrazine can reduce Alloc group; cleavage can be sluggish in aggregated sequences.93%[2]
Boc tert-butyloxycarbonylStrong acid (e.g., TFA)Not orthogonal in standard Fmoc-SPPS as it is removed during final cleavage.Robust and widely used in Boc-SPPS.Lack of orthogonality in Fmoc-SPPS limits its use for on-resin side-chain modifications.Not applicable for this specific orthogonal strategy.
Cbz BenzyloxycarbonylCatalytic Hydrogenation (H₂/Pd)Orthogonal to acid- and base-labile groups.Stable under a wide range of conditions.Hydrogenation is not always compatible with other functional groups (e.g., alkynes, alkenes) and requires specialized equipment.Not commonly used in modern Fmoc-SPPS for this purpose.
Alloc AllyloxycarbonylPd(0) catalyst (e.g., Pd(PPh₃)₄) and a scavenger (e.g., phenylsilane)Orthogonal to acid- and base-labile groups.Mild cleavage conditions.Palladium catalysts can be expensive and require careful removal; not compatible with hydrazine used for ivDde cleavage without additives.82%[2]
Mtt 4-MethyltritylMildly acidic conditions (e.g., 1-2% TFA in DCM)Orthogonal to Fmoc and strongly acid-labile groups.Allows for an additional level of selective deprotection.Can be partially cleaved by repeated exposure to standard Fmoc deprotection conditions over long syntheses.79%[2]

Experimental Protocols

Detailed methodologies are crucial for the successful application of these protecting groups. The following are protocols for the selective deprotection of Lys(ivDde) and other common lysine protecting groups on a solid support.

Protocol 1: Selective Deprotection of Lys(ivDde)

This protocol outlines the on-resin removal of the ivDde group from a lysine residue.

Materials:

  • Peptide-resin containing a Lys(ivDde) residue

  • N,N-Dimethylformamide (DMF)

  • Hydrazine monohydrate (N₂H₄·H₂O)

  • Deprotection solution: 2% (v/v) hydrazine monohydrate in DMF

Procedure:

  • Swell the peptide-resin in DMF for 30 minutes.

  • Drain the DMF.

  • Add the 2% hydrazine/DMF solution to the resin (approximately 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 3-5 minutes.[3]

  • Drain the deprotection solution.

  • Repeat steps 3-5 two more times.

  • Wash the resin thoroughly with DMF (5 x 1 min) to remove all traces of hydrazine.[3]

  • The resin is now ready for the subsequent reaction on the deprotected lysine side chain.

Note: For sterically hindered or aggregated sequences, a higher concentration of hydrazine (up to 10%) or longer reaction times may be necessary.[4] Monitoring the deprotection by HPLC is recommended.

Protocol 2: Selective Deprotection of Lys(Mtt)

This protocol describes the removal of the Mtt group under mildly acidic conditions.

Materials:

  • Peptide-resin containing a Lys(Mtt) residue

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS) (as a scavenger)

  • Deprotection solution: 1% (v/v) TFA and 5% (v/v) TIS in DCM

Procedure:

  • Swell the peptide-resin in DCM for 30 minutes.

  • Drain the DCM.

  • Add the 1% TFA/5% TIS in DCM solution to the resin.

  • Agitate the mixture at room temperature. The reaction time can vary from 30 minutes to 2 hours depending on the sequence.

  • Monitor the deprotection by taking a small sample of the resin, cleaving the peptide, and analyzing by HPLC.

  • Once deprotection is complete, drain the solution.

  • Wash the resin with DCM (3 x 1 min), followed by a neutralization wash with 10% DIPEA in DMF (2 x 2 min), and finally with DMF (3 x 1 min).

Protocol 3: Selective Deprotection of Lys(Alloc)

This protocol details the palladium-catalyzed removal of the Alloc group.

Materials:

  • Peptide-resin containing a Lys(Alloc) residue

  • Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Phenylsilane (PhSiH₃) or another suitable scavenger

  • Deprotection solution: 0.03 M Pd(PPh₃)₄ and 0.75 M Phenylsilane in DCM[2]

Procedure:

  • Swell the peptide-resin in DCM or DMF.

  • Under an inert atmosphere (e.g., nitrogen or argon), add the deprotection solution to the resin.

  • Agitate the mixture at room temperature for 30-60 minutes.

  • Monitor the reaction for completion by HPLC analysis of a cleaved resin sample.

  • Once complete, drain the solution.

  • Wash the resin extensively with DCM or DMF containing a chelating agent (e.g., sodium N,N-diethyldithiocarbamate) to remove palladium residues, followed by thorough washing with the solvent.

Visualizing Orthogonal Synthesis Strategies

The power of orthogonal protecting groups is best illustrated through synthetic workflows. The following diagrams, generated using Graphviz (DOT language), depict the synthesis of a branched peptide and the enzymatic pathway of ubiquitination, a key biological process involving lysine modification.

Branched_Peptide_Synthesis cluster_workflow Branched Peptide Synthesis Workflow Resin Solid Support (Resin) AA1 Couple C-terminal Amino Acid Resin->AA1 Elongate Elongate Peptide Chain (Fmoc-SPPS) AA1->Elongate Lys_ivDde Incorporate Fmoc-Lys(ivDde)-OH Elongate->Lys_ivDde Continue_Elongate Continue Chain Elongation Lys_ivDde->Continue_Elongate Deprotect_ivDde Selective Deprotection of ivDde (2% Hydrazine/DMF) Continue_Elongate->Deprotect_ivDde Branch Couple Branching Amino Acid/Peptide Deprotect_ivDde->Branch Cleave Cleave from Resin & Global Deprotection (TFA) Branch->Cleave Branched_Peptide Purified Branched Peptide Cleave->Branched_Peptide

Caption: Workflow for the synthesis of a branched peptide using Lys(ivDde).

Ubiquitination_Pathway cluster_pathway Simplified Ubiquitination Pathway Ub Ubiquitin (Ub) E1 E1 (Ub-activating enzyme) Ub->E1 ATP E2 E2 (Ub-conjugating enzyme) E1->E2 Ub transfer E3 E3 (Ub ligase) E2->E3 Ub transfer Target Target Protein with Lysine residue E3->Target Substrate recognition Ub_Target Ubiquitinated Target Protein Target->Ub_Target Isopeptide bond formation to Lysine ε-amino group Degradation Proteasomal Degradation or Altered Function Ub_Target->Degradation

Caption: Simplified diagram of the ubiquitination signaling pathway.

Conclusion

The Lys(ivDde) protecting group stands out as a robust and versatile tool in modern peptide chemistry. Its stability to both acidic and basic conditions, combined with its selective cleavage using hydrazine, provides a high degree of orthogonality, which is essential for the synthesis of complex peptide architectures. While other protecting groups like Alloc and Mtt also offer orthogonal strategies, the high crude purity achieved in branched peptide synthesis using Lys(ivDde) suggests its superior performance in certain applications.[2] However, the choice of the optimal lysine protecting group will always be context-dependent, relying on the specific synthetic strategy, the desired final product, and the compatibility with other functionalities present in the peptide sequence. A thorough understanding of the properties and cleavage conditions of each protecting group, as outlined in this guide, is crucial for making informed decisions in the design and execution of successful peptide syntheses.

References

Validation

advantages of Lys(ivDde) over Fmoc and Boc protection

An Objective Guide to Lysine (B10760008) Protection Strategies: Advantages of Lys(ivDde) over Fmoc and Boc In the intricate field of peptide synthesis, particularly for the development of complex therapeutics and researc...

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide to Lysine (B10760008) Protection Strategies: Advantages of Lys(ivDde) over Fmoc and Boc

In the intricate field of peptide synthesis, particularly for the development of complex therapeutics and research tools, the strategic use of protecting groups is paramount. Lysine, with its reactive ε-amino group, is a frequent site for modifications such as branching, cyclization, or the attachment of functional moieties. The choice of a side-chain protecting group for lysine dictates the synthetic possibilities. This guide provides a detailed comparison of the 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl (ivDde) protecting group with the more conventional tert-butoxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc) groups for lysine side-chain protection, supported by experimental data and protocols.

The primary advantage of the Lys(ivDde) derivative lies in its unique orthogonality within the context of Fmoc-based solid-phase peptide synthesis (SPPS).[1] Orthogonal protecting groups can be removed under specific conditions that do not affect other protecting groups in the molecule, allowing for precise, site-specific modifications.[2][3]

Comparison of Lysine Protecting Groups

The ivDde group is stable under the basic conditions used for Fmoc removal (e.g., piperidine) and the acidic conditions used for final cleavage and removal of other side-chain protecting groups like Boc (e.g., trifluoroacetic acid, TFA).[2] Its selective removal requires a solution of hydrazine (B178648) or hydroxylamine.[2][4] This "triorthogonal" system provides synthetic flexibility that is difficult to achieve with Boc or other acid-labile lysine side-chain protecting groups.

FeatureLys(ivDde) ProtectionLys(Boc) ProtectionNα-Fmoc ProtectionNα-Boc Protection
Primary Use Lysine ε-amino (side-chain) protection in Fmoc-SPPSLysine ε-amino (side-chain) protection in Fmoc-SPPSα-amino (backbone) protectionα-amino (backbone) protection
Deprotection Reagent 2-10% Hydrazine in DMF or Hydroxylamine[2]Strong Acid (e.g., Trifluoroacetic Acid - TFA)[4]~20% Piperidine (B6355638) in DMF[2]Strong Acid (e.g., Trifluoroacetic Acid - TFA)[]
Stability Stable to base (piperidine) and strong acid (TFA).[6]Stable to base (piperidine) and mild hydrazine solutions.[4]Stable to acid (TFA) and mild hydrazine solutions.[4]Stable to base (piperidine).[]
Key Advantages True orthogonality allows selective side-chain deprotection on-resin without affecting other groups.[1][4] Enables complex syntheses like branched and cyclic peptides.[7][8]High stability during synthesis. Cleaved simultaneously with other acid-labile groups and resin cleavage.Mild deprotection conditions preserve acid-sensitive residues.Offers advantages for synthesizing long peptide chains.[]
Limitations Hydrazine can cause side reactions; removal can be sluggish in aggregated sequences or near the C-terminus.[6][9] Bulky group can cause steric hindrance.[4]Not orthogonal to final cleavage/deprotection step in Fmoc-SPPS, preventing selective on-resin side-chain modification.[4]Not stable to hydrazine, requiring N-terminal Boc protection before ivDde removal.[6]Requires strong acid for removal, which can degrade sensitive amino acids.[]

Orthogonal Deprotection Strategy

The key to Lys(ivDde)'s utility is its unique removal condition, which does not interfere with the primary protecting groups used in the two main SPPS strategies (Fmoc and Boc). The following diagram illustrates this orthogonal relationship.

G cluster_0 Protecting Groups cluster_1 Deprotection Conditions Fmoc Fmoc Base\n(e.g., 20% Piperidine) Base (e.g., 20% Piperidine) Fmoc->Base\n(e.g., 20% Piperidine) Cleaved by ivDde ivDde ivDde->Base\n(e.g., 20% Piperidine) Stable to Hydrazine\n(e.g., 2% in DMF) Hydrazine (e.g., 2% in DMF) ivDde->Hydrazine\n(e.g., 2% in DMF) Cleaved by Strong Acid\n(e.g., TFA) Strong Acid (e.g., TFA) ivDde->Strong Acid\n(e.g., TFA) Stable to Boc / tBu Boc / tBu Boc / tBu->Base\n(e.g., 20% Piperidine) Stable to Boc / tBu->Hydrazine\n(e.g., 2% in DMF) Stable to Boc / tBu->Strong Acid\n(e.g., TFA) Cleaved by

Orthogonality of common protecting groups in peptide synthesis.

Applications in Advanced Peptide Synthesis

The orthogonality of Lys(ivDde) is particularly advantageous for creating complex peptide architectures that are crucial in drug development and biological research.

  • Branched Peptides: It allows for the synthesis of a primary peptide chain, followed by the selective deprotection of the lysine side chain and the subsequent synthesis of a second peptide chain from that point.[7] This is used to create peptide-based vaccines and multivalent ligands.

  • Site-Specific Conjugation: The exposed ε-amino group can be used for the specific attachment of molecules like fluorescent dyes, biotin (B1667282) tags, or polyethylene (B3416737) glycol (PEG) chains, which is essential for creating diagnostic probes and improving the pharmacokinetic profiles of peptide drugs.[4][8]

  • Cyclic Peptides: It facilitates the on-resin cyclization between the lysine side chain and the N-terminus or another amino acid side chain, a common strategy to enhance peptide stability and activity.

The diagram below outlines a typical workflow for synthesizing a branched peptide using Fmoc-Lys(ivDde)-OH.

G A 1. Synthesize Main Chain (Fmoc-SPPS) Incorporate Fmoc-Lys(ivDde)-OH B 2. Protect N-terminus (e.g., with Boc₂O) A->B Chain complete C 3. Selective ivDde Removal (2% Hydrazine in DMF) B->C N-terminus secured D 4. Synthesize Branch Chain on Lys ε-Amine C->D Branch point free E 5. Final Cleavage & Deprotection (TFA Cocktail) D->E Branch complete F Purified Branched Peptide E->F

Workflow for branched peptide synthesis using Lys(ivDde).

Experimental Protocols

The following are generalized protocols for the deprotection of Fmoc, Boc, and ivDde groups during solid-phase peptide synthesis. Optimization may be required based on the specific peptide sequence and resin.[10]

Protocol 1: Selective ivDde Group Removal

This protocol is for the selective deprotection of the Lys(ivDde) side chain while the peptide remains on the solid support.

  • Preparation: Prepare a fresh solution of 2% (v/v) hydrazine monohydrate in N,N-dimethylformamide (DMF).[11] Note: Hydrazine concentration should not exceed 2% to avoid potential side reactions.[11]

  • Washing: Swell the peptide-resin in DMF and then drain the solvent.

  • Deprotection: Add the 2% hydrazine solution to the resin (approx. 25 mL per gram of resin).[11] Allow the mixture to react at room temperature for 3 minutes, then filter.[11]

  • Repetition: Repeat the hydrazine treatment two more times for a total of three treatments to ensure complete removal.[11] For difficult sequences, reaction time or the number of repetitions may be increased.[10][12]

  • Final Wash: Wash the resin thoroughly with DMF (at least three times) to remove all traces of hydrazine and the cleaved protecting group by-product.[11] The resin is now ready for side-chain modification.

  • Monitoring (Optional): The deprotection can be monitored spectrophotometrically, as the indazole by-product absorbs strongly around 290 nm.[6][13]

Protocol 2: Standard Fmoc Group Removal

This is a standard step in Fmoc-SPPS to deprotect the α-amino group for chain elongation.

  • Preparation: Prepare a solution of 20% (v/v) piperidine in DMF.[14]

  • Deprotection: Add the piperidine solution to the peptide-resin and allow it to react for 5-20 minutes at room temperature.[14]

  • Washing: Drain the solution and wash the resin extensively with DMF to remove piperidine and the cleaved dibenzofulvene-piperidine adduct.

Protocol 3: Standard Boc and Acid-Labile Group Removal (Final Cleavage)

This protocol is used for the final step of cleaving the peptide from the resin and removing acid-labile side-chain protecting groups, including Lys(Boc).

  • Preparation: Prepare a cleavage cocktail appropriate for the peptide sequence. A common cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS).[7]

  • Cleavage: Add the cleavage cocktail to the dried peptide-resin and allow the reaction to proceed for 2-3 hours at room temperature.

  • Precipitation: Filter the resin and precipitate the cleaved peptide in cold diethyl ether.

  • Purification: Centrifuge to pellet the crude peptide, wash with ether, and then purify using techniques like reverse-phase HPLC.

References

Comparative

Orthogonality of Lys(ivDde): A Comparative Guide for Peptide Synthesis

In the intricate world of peptide synthesis and drug development, the strategic use of orthogonal protecting groups is paramount for achieving complex molecular architectures such as branched or cyclic peptides, and anti...

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of peptide synthesis and drug development, the strategic use of orthogonal protecting groups is paramount for achieving complex molecular architectures such as branched or cyclic peptides, and antibody-drug conjugates. The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde) group, used for the protection of the ε-amino group of lysine (B10760008), offers a unique deprotection pathway, setting it apart from more common protecting groups. This guide provides a comprehensive comparison of the orthogonality of Lys(ivDde) in the presence of other widely used amine-protecting groups, namely Boc, Fmoc, and Cbz, supported by experimental data and detailed protocols.

The Principle of Orthogonality with Lys(ivDde)

The cornerstone of the utility of the Lys(ivDde) protecting group lies in its selective removal under conditions that do not affect other protecting groups. The ivDde group is stable to the acidic conditions used to remove tert-butyloxycarbonyl (Boc) groups and the basic conditions for the removal of the 9-fluorenylmethoxycarbonyl (Fmoc) group.[1][2] This three-dimensional orthogonality is crucial for the synthesis of complex peptides where specific modifications on the lysine side chain are required.

The selective deprotection of the ivDde group is achieved using a dilute solution of hydrazine (B178648) in a suitable solvent, typically N,N-dimethylformamide (DMF).[1][2] This allows for the unmasking of the lysine's ε-amino group for subsequent modifications, such as chain branching or the attachment of reporter molecules, while the rest of the peptide chain remains fully protected.

Comparative Performance of Lys(ivDde)

The key advantage of Lys(ivDde) is its distinct removal condition, which provides a high degree of orthogonality. Here's a comparative overview of its performance against other common lysine-protecting groups:

Protecting GroupNα-ProtectionCleavage ReagentOrthogonality & Remarks
ivDde Fmoc/Boc2-4% Hydrazine in DMFHighly orthogonal to acid-labile (Boc) and base-labile (Fmoc) groups. Hydrazine can cleave Fmoc, so N-terminal Boc protection is advised for deprotection on a fully assembled peptide.[1][2]
Boc FmocTrifluoroacetic Acid (TFA)Orthogonal to the base-labile Fmoc group. Standard for Fmoc-based solid-phase peptide synthesis (SPPS).
Fmoc Boc20% Piperidine in DMFOrthogonal to the acid-labile Boc group. A common strategy in Boc-based SPPS for side-chain protection.
Cbz Boc/FmocCatalytic Hydrogenation (e.g., H₂/Pd-C)Orthogonal to both acid- and base-labile groups. However, the catalyst can be poisoned by sulfur-containing residues.

Quantitative Data on ivDde Deprotection

Optimizing the deprotection of the ivDde group is critical to ensure complete removal without compromising the integrity of the peptide. The following table summarizes experimental data on the efficiency of ivDde removal under various conditions. The data is based on a study by Biotage, which investigated the deprotection of a model peptide, ACP-K(ivDde). The percentage of deprotection is estimated from the provided HPLC chromatograms.

Hydrazine Conc.Reaction TimeIterationsSolution VolumeEstimated Deprotection
2%3 min32 mL~50%
2%5 min32 mLMarginal increase over 3 min
2%3 min42 mLNominal increase over 3 iterations
4%3 min32 mLNear Complete

Data is qualitatively estimated from HPLC peak areas presented in the source material.

Orthogonal Deprotection Scheme

The following diagram illustrates the orthogonal deprotection strategy employing Fmoc for α-amino protection, Boc for side-chain protection of other residues, and ivDde for the selective deprotection of a lysine side chain.

Orthogonal_Deprotection cluster_Fmoc Fmoc Deprotection cluster_ivDde ivDde Deprotection cluster_Boc Boc Deprotection / Cleavage Peptide Fmoc-Peptide(Lys(ivDde), Other(Boc))-Resin Fmoc_reagent 20% Piperidine/DMF ivDde_reagent 2% Hydrazine/DMF Boc_reagent TFA Cocktail Fmoc_product H2N-Peptide(Lys(ivDde), Other(Boc))-Resin Fmoc_reagent->Fmoc_product Base ivDde_product Fmoc-Peptide(Lys(NH2), Other(Boc))-Resin ivDde_reagent->ivDde_product Nucleophile Boc_product H2N-Peptide(Lys(ivDde), Other(H))-OH Boc_reagent->Boc_product Acid

Caption: Orthogonal deprotection of Fmoc, ivDde, and Boc groups.

Experimental Protocols

Selective Deprotection of Lys(ivDde)

This protocol is a standard procedure for the removal of the ivDde group from a peptide synthesized on a solid support.

Materials:

  • Peptide-resin containing a Lys(ivDde) residue.

  • N,N-Dimethylformamide (DMF).

  • Hydrazine monohydrate.

  • Deprotection solution: 2% (v/v) hydrazine monohydrate in DMF.

Procedure:

  • Swell the peptide-resin in DMF for 30-60 minutes.

  • Drain the DMF from the reaction vessel.

  • Add the 2% hydrazine/DMF solution to the resin (approximately 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 3-5 minutes.

  • Drain the deprotection solution.

  • Repeat steps 3-5 two more times.

  • Wash the resin thoroughly with DMF (5 x 1-minute washes) to remove all traces of hydrazine and the cleaved protecting group.

  • The resin is now ready for the subsequent reaction on the deprotected lysine side chain.

Experimental Workflow for Assessing Orthogonality

The following diagram outlines a typical workflow to verify the orthogonality of Lys(ivDde) deprotection.

Experimental_Workflow start Start: Peptide-Resin Fmoc-AA-Lys(ivDde)-AA(Boc)-Resin deprotection Treat with 2% Hydrazine in DMF (e.g., 3 x 3 min) start->deprotection wash Wash Resin with DMF deprotection->wash cleavage Cleave a small sample from the resin (e.g., with TFA) wash->cleavage analysis Analyze by HPLC and Mass Spectrometry cleavage->analysis evaluation Evaluate: - % ivDde removal - % Fmoc and Boc integrity analysis->evaluation

Caption: Workflow for orthogonality assessment of Lys(ivDde).

Conclusion

The Lys(ivDde) protecting group is a powerful tool in the arsenal (B13267) of peptide chemists, offering a high degree of orthogonality that is essential for the synthesis of complex, multi-functional peptides. Its stability to both acidic and basic conditions, combined with its selective removal by hydrazine, allows for precise, site-specific modifications on the lysine side chain. While the deprotection conditions need to be optimized for each specific peptide sequence to ensure complete removal, the ivDde group provides a reliable and versatile strategy for advanced peptide design and development. The lack of extensive quantitative data on the stability of other protecting groups under ivDde deprotection conditions highlights an area for further systematic investigation to refine its application in complex synthetic schemes.

References

Validation

A Comparative Analysis of Lys(ivDde) and Mtt Protecting Groups for Orthogonal Peptide Synthesis

In the realm of solid-phase peptide synthesis (SPPS), the strategic use of orthogonal protecting groups is paramount for the creation of complex and modified peptides. For the selective functionalization of the lysine (B...

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of solid-phase peptide synthesis (SPPS), the strategic use of orthogonal protecting groups is paramount for the creation of complex and modified peptides. For the selective functionalization of the lysine (B10760008) side chain, the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde) and the 4-methyltrityl (Mtt) groups are two of the most widely employed protecting groups. Their distinct chemical labilities allow for selective deprotection under specific conditions, enabling the synthesis of branched peptides, cyclic peptides, and peptides conjugated to various moieties. This guide provides an objective comparison of the Lys(ivDde) and Mtt protecting groups, supported by experimental data and detailed protocols to aid researchers in their selection.

Chemical Structures

The choice between Lys(ivDde) and Mtt often depends on the desired deprotection strategy and the overall synthetic scheme. Below are the chemical structures of lysine protected with these two groups.

Figure 1: Chemical structure of Lys(ivDde).

Figure 2: Chemical structure of Lys(Mtt).

Mechanism of Protection and Deprotection

The key difference between Lys(ivDde) and Mtt lies in their deprotection chemistry, which dictates their orthogonality to other protecting groups commonly used in Fmoc-based SPPS.

Lys(ivDde): The ivDde group is stable to the basic conditions used for Fmoc removal (e.g., piperidine) and the acidic conditions for final resin cleavage (e.g., trifluoroacetic acid, TFA).[1][2] It is selectively cleaved using hydrazine (B178648).[3][4] The deprotection proceeds via nucleophilic attack by hydrazine on the enone system of the ivDde group, leading to the formation of a stable indazole byproduct.[2]

G Lys_ivDde Lys(ivDde) on resin Hydrazine 2% Hydrazine in DMF Lys_ivDde->Hydrazine Deprotected_Lys Deprotected Lysine on resin Hydrazine->Deprotected_Lys Cleavage Indazole Indazole byproduct Hydrazine->Indazole Formation

Figure 3: Deprotection pathway for Lys(ivDde).

Lys(Mtt): The Mtt group is an acid-labile protecting group, but it is significantly more sensitive to acid than the commonly used tert-butyl (tBu) and Boc groups.[5][6] This allows for its selective removal using very dilute TFA (typically 1-3%) in a non-nucleophilic solvent like dichloromethane (B109758) (DCM), while leaving tBu and Boc groups intact.[7][8] The deprotection mechanism involves the formation of a stable Mtt cation, which is typically scavenged to prevent side reactions.

G Lys_Mtt Lys(Mtt) on resin Dilute_TFA 1-3% TFA in DCM + Scavenger (e.g., TIS) Lys_Mtt->Dilute_TFA Deprotected_Lys Deprotected Lysine on resin Dilute_TFA->Deprotected_Lys Cleavage Mtt_cation Mtt cation Dilute_TFA->Mtt_cation Formation

Figure 4: Deprotection pathway for Lys(Mtt).

Comparative Performance Data

The following table summarizes the key performance characteristics of Lys(ivDde) and Mtt protecting groups based on experimental observations.

FeatureLys(ivDde)Lys(Mtt)
Deprotection Reagent 2-10% hydrazine in DMF.1-3% TFA in DCM with scavengers (e.g., TIS, MeOH).[7]
Deprotection Time Typically 3 x 3 minutes, but can be sluggish and require longer times or higher concentrations.[9]Typically 30 minutes to 1 hour, can be repeated if necessary.[8][10]
Orthogonality Stable to piperidine (B6355638) and TFA. Orthogonal to Fmoc, Boc, and tBu groups.[4]Stable to piperidine.[5] Orthogonal to Fmoc, and selectively removable in the presence of Boc and tBu groups.[5][7]
Stability Generally very stable, but can be difficult to remove in aggregated sequences or near the C-terminus. Less prone to migration than the related Dde group.[11]Sensitive to repeated acid treatments for Fmoc deprotection on certain resins, potentially leading to premature cleavage.[12]
Monitoring Deprotection can be monitored by UV spectrophotometry of the indazole byproduct at 290 nm.[2][13]Can be monitored by observing the color of the resin; a persistent yellow color may indicate incomplete deprotection.[14] RP-HPLC analysis of acidic filtrates can also be used.[7]
Potential Issues Incomplete removal can be an issue.[9] Hydrazine can be incompatible with certain functional groups.Premature removal of other acid-labile groups (e.g., Boc) if TFA concentration is too high or treatment is prolonged.[7][12]

Experimental Protocols

Protocol 1: On-Resin Deprotection of Lys(ivDde)

This protocol outlines a standard procedure for the removal of the ivDde group from a peptide synthesized on a solid support.

  • Resin Preparation: Swell the peptide-resin in DMF.

  • Deprotection Solution: Prepare a fresh solution of 2% (v/v) hydrazine monohydrate in DMF.[11]

  • Deprotection Reaction:

    • Add the 2% hydrazine solution to the resin (approximately 25 mL per gram of resin).[10]

    • Agitate the mixture at room temperature for 3 minutes.[10]

    • Filter the resin and collect the filtrate.

    • Repeat the hydrazine treatment two more times for a total of three treatments.[10]

  • Monitoring (Optional): The progress of the deprotection can be monitored by measuring the UV absorbance of the collected filtrates at 290 nm, which corresponds to the formation of the indazole byproduct.[2]

  • Washing: Wash the resin thoroughly with DMF (3-5 times) to remove residual hydrazine and the byproduct.[11]

  • Further Synthesis: The deprotected lysine side chain is now available for subsequent coupling reactions.

Protocol 2: On-Resin Deprotection of Lys(Mtt)

This protocol describes a typical procedure for the selective cleavage of the Mtt group.

  • Resin Preparation: Swell the peptide-resin in DCM.

  • Deprotection Solution: Prepare a fresh solution of 1% (v/v) TFA and 1-5% (v/v) triisopropylsilane (B1312306) (TIS) as a scavenger in DCM.[14]

  • Deprotection Reaction:

    • Add the deprotection solution to the resin (approximately 10 mL per gram of resin).[10]

    • Gently agitate the mixture at room temperature for 30 minutes.[10]

    • Filter the resin.

    • Repeat the treatment if necessary.

  • Monitoring (Optional): A small sample of beads can be taken and treated with a drop of TFA. An immediate orange color indicates the presence of the Mtt cation and that the deprotection is ongoing.[10]

  • Washing:

    • Wash the resin with DCM (2-3 times).[10]

    • Wash with a solution of 1% (v/v) DIEA in DMF to neutralize any residual acid.[10]

    • Wash thoroughly with DMF (3-5 times).[10]

  • Further Synthesis: The ε-amino group of lysine is now free for further modification.

Experimental Workflow for Comparative Analysis

To objectively compare the efficiency of Lys(ivDde) and Mtt deprotection, a systematic experimental workflow is essential.

G cluster_synthesis Peptide Synthesis cluster_deprotection Deprotection cluster_analysis Analysis cluster_evaluation Evaluation Start Synthesize identical peptide sequences on solid support Incorporate_ivDde Incorporate Fmoc-Lys(ivDde)-OH Start->Incorporate_ivDde Incorporate_Mtt Incorporate Fmoc-Lys(Mtt)-OH Start->Incorporate_Mtt Deprotect_ivDde Deprotect ivDde with 2% Hydrazine/DMF Incorporate_ivDde->Deprotect_ivDde Deprotect_Mtt Deprotect Mtt with 1% TFA/DCM/TIS Incorporate_Mtt->Deprotect_Mtt Analyze_ivDde Couple a reporter molecule (e.g., fluorescent dye) Deprotect_ivDde->Analyze_ivDde Analyze_Mtt Couple the same reporter molecule Deprotect_Mtt->Analyze_Mtt Cleave_and_Purify Cleave peptides from resin and purify Analyze_ivDde->Cleave_and_Purify Analyze_Mtt->Cleave_and_Purify Compare Compare yields and purity via HPLC and Mass Spectrometry Cleave_and_Purify->Compare

Figure 5: Workflow for comparing Lys(ivDde) and Lys(Mtt).

Conclusion

Both Lys(ivDde) and Mtt are excellent choices for the orthogonal protection of the lysine side chain in Fmoc-based SPPS, each with its own set of advantages and disadvantages.

  • Lys(ivDde) offers robust stability to both acidic and basic conditions, making it truly orthogonal to the standard Fmoc/tBu strategy.[2] However, its removal can sometimes be challenging, especially in complex or sterically hindered peptides.[2][9]

  • Lys(Mtt) provides the advantage of a milder deprotection condition using dilute acid, which can be beneficial for sensitive sequences.[5][7] Care must be taken to avoid premature deprotection of other acid-labile groups.[12]

The ultimate choice between Lys(ivDde) and Mtt will depend on the specific requirements of the synthetic target, including the presence of other protecting groups and the overall complexity of the peptide. The experimental protocols and comparative data presented in this guide should serve as a valuable resource for researchers in making an informed decision.

References

Comparative

A Comparative Guide to the Selective Cleavage of Lys(ivDde) in Complex Peptides

For Researchers, Scientists, and Drug Development Professionals The selective deprotection of lysine (B10760008) (Lys) residues is a critical step in the synthesis of complex peptides, including branched, cyclic, and con...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selective deprotection of lysine (B10760008) (Lys) residues is a critical step in the synthesis of complex peptides, including branched, cyclic, and conjugated structures. The choice of the orthogonal protecting group for the ε-amino group of lysine significantly impacts the efficiency, purity, and overall success of the synthesis. The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde) group is a commonly used protecting group, prized for its stability to the piperidine (B6355638) treatment used for Fmoc removal and acidic conditions for resin cleavage. However, its removal using hydrazine (B178648) can present challenges. This guide provides an objective comparison of the selective cleavage of Lys(ivDde) with other common orthogonal protecting groups, supported by experimental data, to aid in the selection of the optimal strategy for your research needs.

Comparison of Lysine Protecting Groups

The selection of a lysine protecting group is a balance between its stability during peptide synthesis and the ease and cleanliness of its removal. The following table summarizes the key characteristics of four commonly used orthogonal protecting groups for lysine.

Protecting GroupCleavage ReagentTypical Cleavage TimeCleavage Efficiency/Peptide PurityKey AdvantagesPotential Disadvantages
ivDde 2-5% Hydrazine in DMF10-60 minHigh (e.g., 93% peptide purity)[1]High stability to piperidine and TFA.[2]Sluggish removal, potential side reactions with hydrazine.[2]
Dde 2% Hydrazine in DMF10-30 minGenerally highEasier to remove than ivDde.[3]Prone to migration to unprotected amines.[3]
Mmt 1-2% TFA in DCM30-60 minModerate (e.g., 79% peptide purity)[1]Mild cleavage conditions.Sensitive to repeated acid treatments.
Alloc Pd(0) catalyst (e.g., Pd(PPh₃)₄) and a scavenger (e.g., phenylsilane) in DCM30-60 minGood (e.g., 82% peptide purity)[1]Orthogonal to both acid- and base-labile groups.Potential for palladium contamination, catalyst sensitivity.[4]

Experimental Protocols

Detailed methodologies for the selective cleavage of each protecting group are provided below. These protocols are intended as a starting point and may require optimization based on the specific peptide sequence and resin.

Protocol 1: Selective Cleavage of Lys(ivDde)
  • Resin Preparation: Swell the peptide-resin in N,N-dimethylformamide (DMF).

  • Deprotection Solution: Prepare a fresh solution of 2-5% hydrazine monohydrate in DMF.

  • Cleavage Reaction: Treat the resin with the deprotection solution (10 mL per gram of resin) and agitate at room temperature. The reaction time can vary from 3x3 minutes to 3x10 minutes, and may need to be optimized.[5]

  • Monitoring: The cleavage can be monitored by UV spectrophotometry by detecting the release of the indazole byproduct at 290 nm.[2]

  • Washing: After complete deprotection, thoroughly wash the resin with DMF to remove residual hydrazine and byproducts.

Protocol 2: Selective Cleavage of Lys(Dde)
  • Resin Preparation: Swell the peptide-resin in DMF.

  • Deprotection Solution: Prepare a fresh 2% solution of hydrazine monohydrate in DMF.

  • Cleavage Reaction: Treat the resin with the deprotection solution (10 mL per gram of resin) and agitate at room temperature for 3-5 minutes. Repeat the treatment 2-3 times.

  • Washing: Thoroughly wash the resin with DMF.

Protocol 3: Selective Cleavage of Lys(Mmt)
  • Resin Preparation: Swell the peptide-resin in dichloromethane (B109758) (DCM).

  • Deprotection Solution: Prepare a solution of 1-2% trifluoroacetic acid (TFA) in DCM. A scavenger such as 2-5% triisopropylsilane (B1312306) (TIS) can be added to prevent side reactions.[6]

  • Cleavage Reaction: Treat the resin with the deprotection solution and agitate at room temperature. The reaction is typically performed in multiple short treatments (e.g., 10 x 2 minutes).

  • Washing: Wash the resin with DCM, followed by a neutralization wash with a solution of 10% N,N-diisopropylethylamine (DIPEA) in DMF, and finally with DMF and DCM.

Protocol 4: Selective Cleavage of Lys(Alloc)
  • Resin Preparation: Swell the peptide-resin in DCM.

  • Deprotection Cocktail: Prepare a solution containing a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.1-0.2 equivalents), and a scavenger, such as phenylsilane (B129415) (10-20 equivalents), in DCM.[7]

  • Cleavage Reaction: Add the deprotection cocktail to the resin and agitate at room temperature for 30-60 minutes. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).

  • Washing: Wash the resin extensively with DCM, a solution of sodium diethyldithiocarbamate (B1195824) in DMF (to remove palladium residues), followed by DMF and DCM.

Potential Side Reactions

The cleavage of protecting groups is not always a perfectly clean reaction. Understanding the potential side reactions is crucial for troubleshooting and optimizing peptide synthesis.

  • Hydrazine-mediated Cleavage (ivDde/Dde):

    • Conversion of Arginine to Ornithine: Hydrazine can react with the guanidinium (B1211019) group of arginine, leading to the formation of ornithine.[8]

    • Peptide Bond Cleavage: Hydrazine can cleave peptide bonds, particularly at Gly-Xaa, Xaa-Gly, Asn-Xaa, and Xaa-Ser sequences.[8]

    • Fmoc Group Removal: Hydrazine can also remove the Fmoc protecting group, necessitating the protection of the N-terminus with a Boc group if further elongation is planned after ivDde/Dde removal.[9]

  • TFA-mediated Cleavage (Mmt):

    • Acid-catalyzed Side Reactions: The acidic conditions can lead to side reactions on sensitive residues like tryptophan and methionine if scavengers are not used effectively.[10]

    • Premature Cleavage of Other Protecting Groups: Prolonged exposure to TFA can lead to the partial cleavage of other acid-labile protecting groups.

  • Palladium-catalyzed Cleavage (Alloc):

    • Palladium Contamination: Residual palladium can be difficult to remove and may interfere with subsequent synthetic steps or biological assays.

    • Catalyst Inactivation: The palladium catalyst can be sensitive to air and other impurities, leading to incomplete deprotection.[5]

Visualizing Orthogonal Deprotection Strategies

The following diagrams illustrate the logical flow of selective deprotection in the context of solid-phase peptide synthesis (SPPS).

Orthogonal_Deprotection_Workflow start Start SPPS with Fmoc-Lys(ivDde)-OH elongation Peptide Chain Elongation (Fmoc deprotection with piperidine) start->elongation selective_deprotection Selective Lys(ivDde) Cleavage (2-5% Hydrazine in DMF) elongation->selective_deprotection modification Side-Chain Modification (e.g., branching, cyclization) selective_deprotection->modification final_cleavage Final Cleavage from Resin & Global Deprotection (TFA) modification->final_cleavage end Purified Complex Peptide final_cleavage->end

Caption: Workflow for complex peptide synthesis using Lys(ivDde).

Protecting_Group_Comparison Lys Protected Lysine Residue ivDde Lys(ivDde) Lys->ivDde Dde Lys(Dde) Lys->Dde Mmt Lys(Mmt) Lys->Mmt Alloc Lys(Alloc) Lys->Alloc Cleavage_Hydrazine Hydrazine ivDde->Cleavage_Hydrazine Dde->Cleavage_Hydrazine Cleavage_TFA Dilute TFA Mmt->Cleavage_TFA Cleavage_Pd Pd(0) Catalyst Alloc->Cleavage_Pd Deprotected_Lys Deprotected Lysine Cleavage_Hydrazine->Deprotected_Lys Cleavage_TFA->Deprotected_Lys Cleavage_Pd->Deprotected_Lys

Caption: Comparison of cleavage reagents for different Lys protecting groups.

Conclusion

The selective cleavage of the Lys(ivDde) protecting group is a robust and widely used method in the synthesis of complex peptides. Its high stability to standard SPPS conditions makes it an excellent choice for many applications. However, researchers must be aware of the potential for sluggish cleavage and hydrazine-mediated side reactions. For sequences that are sensitive to hydrazine or where ivDde removal proves difficult, alternative protecting groups such as Dde, Mmt, or Alloc may offer advantages. A thorough understanding of the properties of each protecting group and its specific cleavage requirements is essential for the successful synthesis of complex and highly pure peptides. Careful optimization of the deprotection conditions and rigorous purification of the final product are paramount, regardless of the chosen strategy.

References

Validation

literature review of Lys(ivDde) applications in peptide chemistry

In the intricate field of peptide chemistry, the synthesis of complex structures such as branched, cyclic, and site-specifically modified peptides is a significant challenge. The strategic use of orthogonal protecting gr...

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate field of peptide chemistry, the synthesis of complex structures such as branched, cyclic, and site-specifically modified peptides is a significant challenge. The strategic use of orthogonal protecting groups is paramount to achieving these sophisticated architectures. Among these, the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl (ivDde) group, used for the protection of the ε-amino group of lysine (B10760008) (Lys), has emerged as a powerful tool. Its unique cleavage conditions, orthogonal to the widely used Fmoc and Boc strategies, allow for selective deprotection and subsequent modification of the lysine side chain.[1][2]

This guide provides a comprehensive comparison of the applications of Lys(ivDde) in peptide chemistry, supported by experimental data and detailed protocols. It is intended for researchers, scientists, and professionals in drug development who are looking to leverage this versatile building block for the synthesis of advanced peptide molecules.

Orthogonal Deprotection Strategies: A Comparative Overview

The key advantage of the ivDde group lies in its stability to the reagents used for Fmoc (base-labile) and Boc (acid-labile) removal, and its selective cleavage under mild hydrazinolytic conditions.[3][4] This orthogonality allows for a multi-dimensional approach to peptide synthesis, enabling modifications at specific sites without affecting the rest of the molecule.

Alternative Orthogonal Protecting Groups for Lysine

While Lys(ivDde) is a popular choice, other protecting groups offer similar orthogonality. The table below provides a comparison with common alternatives.

Protecting GroupStructureCleavage ConditionsKey AdvantagesKey Disadvantages
ivDde 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl2-10% Hydrazine (B178648) in DMF; Hydroxylamine/imidazole in NMP/DCMHighly orthogonal to Fmoc and Boc; Stable during prolonged synthesis.[1][4]Removal can be sluggish; Hydrazine can reduce other functional groups.
Dde 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl2% Hydrazine in DMFEasier to remove than ivDde.Less stable than ivDde; Prone to migration.[4]
Mtt 4-Methyltrityl1-2% TFA in DCMVery mild acidic cleavage; Orthogonal to Fmoc.Not stable to repeated mild acid treatments.
Alloc AllyloxycarbonylPd(0) catalyst (e.g., Pd(PPh₃)₄) in the presence of a scavengerOrthogonal to Fmoc, Boc, and ivDde.Requires a metal catalyst which can be difficult to remove completely.

Quantitative Comparison of ivDde Removal Protocols

The efficiency of ivDde group removal is critical for the successful synthesis of the target peptide. The most common reagent is hydrazine in DMF, but the optimal conditions can vary depending on the peptide sequence and steric hindrance. A study by Biotage investigated the optimization of ivDde removal from a model peptide (ACP-K(ivDde)) on-resin.[5] The results are summarized below.

ConditionHydrazine Conc.Time per RepetitionRepetitionsOutcome
12%3 min3Incomplete removal (~50% deprotection).[5]
22%5 min3Marginal increase in deprotection compared to condition 1.[5]
32%3 min4Nominal increase in deprotection compared to condition 1.[5]
44%3 min3Near complete ivDde removal. [5]

These data suggest that increasing the hydrazine concentration is more effective than extending the reaction time or the number of repetitions for achieving complete deprotection of the ivDde group.[5]

Applications of Lys(ivDde) in Complex Peptide Synthesis

The versatility of the Lys(ivDde) building block has enabled the synthesis of a wide range of complex peptide architectures with important biological functions.

Branched Peptides

Unsymmetrically branched peptides, which can mimic protein scaffolds or present multiple peptide epitopes, are readily synthesized using Fmoc-Lys(ivDde)-OH.[6] The ivDde group allows for the selective deprotection of the lysine side chain after the main peptide backbone has been assembled, enabling the synthesis of a second peptide chain at the branch point. Microwave-enhanced solid-phase peptide synthesis (SPPS) has been shown to significantly accelerate the synthesis of branched peptides with high purity.[6]

Table of Branched Peptides Synthesized Using Fmoc-Lys(ivDde)-OH and Microwave-Enhanced SPPS: [6]

PeptideSynthesis TimePurity
Lactoferricin-lactoferrampin antimicrobial peptide (LF Chimera)< 5 hours77%
Histone H2B-1A (118-126) conjugated to ubiquitin (47-76)< 5 hours75%
Tetra-branched antifreeze peptide analog< 5 hours71%
Cyclic Peptides

On-resin cyclization is a powerful strategy for the synthesis of cyclic peptides, as it minimizes intermolecular side reactions. Lys(ivDde) can be incorporated into a linear peptide precursor to facilitate side chain-to-side chain or side chain-to-main chain cyclization. After assembly of the linear sequence, the ivDde group is selectively removed to expose the lysine ε-amino group, which can then react with an activated carboxylic acid on another side chain or the N-terminus of the peptide to form the cyclic structure.

Site-Specific Labeling and Conjugation

The ability to selectively deprotect the lysine side chain on-resin makes Fmoc-Lys(ivDde)-OH an invaluable tool for the site-specific attachment of various moieties, including fluorescent dyes, biotin (B1667282) tags, polyethylene (B3416737) glycol (PEG) chains, and small molecule drugs.[7] This approach is crucial for creating peptide-based diagnostics, targeted therapeutics, and tools for chemical biology research.

Experimental Protocols

Detailed methodologies for the key applications of Lys(ivDde) are provided below.

General Protocol for On-Resin ivDde Removal with Hydrazine
  • Resin Swelling: Swell the peptide-resin in N,N-dimethylformamide (DMF).

  • Deprotection Solution Preparation: Prepare a fresh solution of 2-4% hydrazine monohydrate in DMF.

  • Deprotection Reaction: Add the hydrazine solution to the resin (e.g., 10 mL per gram of resin) and gently agitate at room temperature. For standard removal, use 2% hydrazine for 3 x 10-minute treatments. For difficult sequences, 4% hydrazine for 3 x 3-minute treatments may be more effective.[5]

  • Monitoring (Optional): The removal of the ivDde group can be monitored spectrophotometrically by detecting the release of the chromophoric indazole byproduct at 290 nm.

  • Washing: After the final deprotection step, thoroughly wash the resin with DMF (5-7 times) to remove all traces of hydrazine and the cleaved protecting group.

Protocol for the Synthesis of a Branched Peptide using Fmoc-Lys(ivDde)-OH
  • Main Chain Synthesis: Synthesize the main peptide chain on a suitable solid support using standard Fmoc-SPPS. Incorporate Fmoc-Lys(ivDde)-OH at the desired branching point.

  • N-Terminal Protection (Optional): After completion of the main chain, the N-terminal Fmoc group can be removed and the α-amino group can be protected with a Boc group (using Boc-anhydride) to prevent its participation in subsequent reactions.

  • ivDde Removal: Selectively remove the ivDde group from the lysine side chain using the hydrazine protocol described above.

  • Branch Chain Synthesis: Synthesize the second peptide chain on the deprotected ε-amino group of the lysine residue using Fmoc-SPPS.

  • Final Deprotection and Cleavage: Once the synthesis of the branched peptide is complete, remove all remaining protecting groups and cleave the peptide from the resin using a standard cleavage cocktail (e.g., TFA/TIS/H₂O).

Protocol for On-Resin Side Chain-to-Side Chain Cyclization
  • Linear Peptide Synthesis: Synthesize the linear peptide precursor on a suitable resin, incorporating Fmoc-Lys(ivDde)-OH and another amino acid with a protected side chain that can be activated for amide bond formation (e.g., Fmoc-Asp(OAll)-OH or Fmoc-Glu(OAll)-OH).

  • Side Chain Deprotection 1 (ivDde): Selectively remove the ivDde group from the lysine side chain using the hydrazine protocol.

  • Side Chain Deprotection 2 (e.g., Alloc): Selectively remove the protecting group from the other side chain (e.g., remove the Allyl group from Asp/Glu using a Pd(0) catalyst).

  • On-Resin Cyclization: Activate the newly deprotected carboxylic acid side chain using a suitable coupling reagent (e.g., HBTU, HATU) and allow it to react with the deprotected lysine ε-amino group to form the cyclic peptide.

  • Final Deprotection and Cleavage: Cleave the cyclic peptide from the resin and remove any remaining side-chain protecting groups.

Visualizing Workflows with Lys(ivDde)

The following diagrams illustrate the key workflows involving the use of Lys(ivDde) in peptide synthesis.

G cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_modification On-Resin Modification cluster_final Final Steps start Resin incorporation Incorporate Fmoc-Lys(ivDde)-OH start->incorporation elongation Peptide Chain Elongation (Fmoc-SPPS) incorporation->elongation main_chain Protected Linear Peptide on Resin elongation->main_chain ivdde_removal Selective ivDde Removal (e.g., 4% Hydrazine/DMF) main_chain->ivdde_removal deprotected_lys Free ε-Amino Group on Lysine ivdde_removal->deprotected_lys modification Site-Specific Modification (e.g., Branching, Labeling) deprotected_lys->modification modified_peptide Modified Peptide on Resin modification->modified_peptide final_deprotection Final Deprotection & Cleavage from Resin modified_peptide->final_deprotection final_product Purified Complex Peptide final_deprotection->final_product

Caption: General workflow for the application of Lys(ivDde) in complex peptide synthesis.

G cluster_main_chain Main Chain Synthesis cluster_branching Branching cluster_final Finalization A Start SPPS B Incorporate Fmoc-Lys(ivDde)-OH A->B C Complete Main Chain Synthesis B->C D Selective ivDde Removal (4% Hydrazine/DMF) C->D E Synthesize Branch Chain on Lys ε-NH2 D->E F Cleavage and Final Deprotection E->F G Purified Branched Peptide F->G

Caption: Workflow for the synthesis of a branched peptide using Fmoc-Lys(ivDde)-OH.

G cluster_linear Linear Peptide Synthesis cluster_deprotection Orthogonal Deprotection cluster_cyclization On-Resin Cyclization A Synthesize Linear Peptide with Fmoc-Lys(ivDde)-OH and Fmoc-Asp(OAll)-OH B Remove ivDde (4% Hydrazine/DMF) A->B C Remove Allyl (All) (Pd(0) catalyst) A->C D Activate Asp Side Chain (e.g., HBTU) E Form Amide Bond with Lys Side Chain D->E F Cleavage and Final Deprotection E->F G Purified Cyclic Peptide F->G

Caption: Workflow for on-resin side chain-to-side chain cyclization using Lys(ivDde).

References

Comparative

A Comparative Guide to the Performance of Lys(ivDde) in Diverse Peptide Sequences

For researchers, scientists, and professionals in drug development, the strategic selection of protecting groups is a critical determinant in the successful synthesis of complex peptides. The choice of a lysine (B1076000...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the strategic selection of protecting groups is a critical determinant in the successful synthesis of complex peptides. The choice of a lysine (B10760008) protecting group is particularly crucial for creating branched, cyclic, or site-specifically modified peptides. This guide provides an objective comparison of the 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl (ivDde) protecting group for lysine against other common alternatives, supported by available experimental data and detailed protocols.

Performance Comparison of Lysine Protecting Groups

The ideal lysine protecting group offers robust stability throughout peptide synthesis and is susceptible to selective cleavage under mild conditions that do not affect other protecting groups or the peptide-resin linkage. This section compares the performance of Lys(ivDde) with Lys(Boc), Lys(Mtt), and Lys(Alloc).

Summary of Key Characteristics:

Protecting GroupStructureCleavage ConditionsOrthogonality & StabilityKey AdvantagesPotential Disadvantages
ivDde 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl2-10% Hydrazine (B178648) in DMF; or 20% hydroxylamine/15% imidazole (B134444) in NMP/DCM[1]Stable to TFA and piperidine (B6355638). Orthogonal to Boc, Fmoc, and most acid-labile side-chain protecting groups.[2]High stability, less prone to migration compared to Dde. Suitable for complex architectures.Can be difficult to remove in aggregated sequences or near the C-terminus.[3] Requires specific, potentially harsh deprotection reagents.[2]
Boc tert-butoxycarbonylStrong acid (e.g., Trifluoroacetic acid - TFA)[2]Stable to basic conditions (e.g., piperidine for Fmoc removal).[1] Not orthogonal to other acid-labile protecting groups.Widely used, well-understood, and compatible with standard Fmoc-SPPS cleavage.[1]Removal requires strong acid, which can be detrimental to sensitive peptides. The generated tert-butyl cation can lead to side reactions.
Mtt 4-methyltritylMildly acidic conditions (e.g., 1% TFA in DCM).[4]Orthogonal to Fmoc and Boc groups.[4]Quantitative removal under very mild acidic conditions.[4]Sensitive to repeated acid treatments used in Boc-SPPS. Incomplete deprotection can occur.[5]
Alloc allyloxycarbonylPalladium(0) catalyst (e.g., Pd(PPh₃)₄) in the presence of a scavenger.[2][6]Stable to TFA and piperidine.[6] Orthogonal to Fmoc, Boc, and ivDde.Cleavage under neutral conditions.[7] Useful for synthesizing cyclic and modified peptides, especially those sensitive to acidic or basic conditions.[8]Requires a metal catalyst, which may need to be thoroughly removed from the final product. Can be problematic with sulfur-containing amino acids.[7]

Quantitative Performance Data:

Direct side-by-side quantitative comparisons of these protecting groups in the same peptide sequence are limited in the available literature. However, some studies provide valuable data points:

Table 1: Deprotection Efficiency of Lys(ivDde) in a Model Peptide

Hydrazine ConcentrationReaction Time & IterationsDeprotection Completion
2% in DMF3 minutes x 3~50%
4% in DMF3 minutes x 3Near complete removal

Data synthesized from a study optimizing ivDde removal from a C-terminal Lys(ivDde) residue.

Table 2: Purity of a Branched Peptide (gp41659–671) Synthesized Using Different Lysine Protecting Groups

Protecting Group Used for BranchingPurity of Final Branched Peptide
Lys(Mmt)79%
Lys(Alloc)82%
Lys(ivDde)93%

Data from a study on automated microwave-enhanced SPPS of branched peptides.[9] Mmt (Monomethoxytrityl) is another acid-labile protecting group similar to Mtt.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following are generalized protocols for the selective deprotection of each lysine protecting group on a solid support.

Protocol 1: Selective Deprotection of Lys(ivDde)

This protocol describes the removal of the ivDde group from a peptide synthesized on a solid support using Fmoc/tBu strategy.

Materials:

  • Peptide-resin containing a Lys(ivDde) residue

  • N,N-Dimethylformamide (DMF)

  • Hydrazine monohydrate

  • Deprotection solution: 2-5% (v/v) hydrazine monohydrate in DMF[9]

Procedure:

  • Swell the peptide-resin in DMF for 30 minutes.

  • Drain the DMF.

  • Add the hydrazine deprotection solution to the resin.

  • Agitate the mixture at room temperature for 3-10 minutes. Repeat this step 2-3 times for complete removal.

  • Monitor the deprotection by taking a small aliquot of the supernatant and measuring its absorbance at 290 nm, which corresponds to the indazole byproduct.[3]

  • Wash the resin thoroughly with DMF (3 x 1 minute).

  • The resin is now ready for subsequent on-resin modification at the deprotected lysine side chain.

Protocol 2: Selective Deprotection of Lys(Mtt)

This protocol outlines the removal of the Mtt group under mild acidic conditions.

Materials:

  • Peptide-resin with a Lys(Mtt) residue

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS) (scavenger)

  • Deprotection solution: 1% (v/v) TFA and 5% (v/v) TIS in DCM[5]

Procedure:

  • Swell the peptide-resin in DCM.

  • Drain the DCM.

  • Add the Mtt deprotection solution to the resin. The solution will turn yellow, indicating the release of the Mtt cation.

  • Agitate the mixture for 2 minutes and drain. Repeat this process until the solution remains colorless.

  • Wash the resin with DCM (3 x 1 minute).

  • Neutralize the resin with a solution of 10% (v/v) diisopropylethylamine (DIEA) in DMF (2 x 5 minutes).

  • Wash the resin thoroughly with DMF (3 x 1 minute) and DCM (3 x 1 minute).

Protocol 3: Selective Deprotection of Lys(Alloc)

This protocol details the palladium-catalyzed removal of the Alloc group.

Materials:

  • Peptide-resin containing a Lys(Alloc) residue

  • Dichloromethane (DCM)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Phenylsilane (PhSiH₃) as a scavenger

  • Deprotection solution: Pd(PPh₃)₄ (0.1 equivalents relative to resin loading) and PhSiH₃ (20 equivalents) in DCM.

Procedure:

  • Swell the peptide-resin in DCM.

  • Drain the DCM.

  • Prepare the deprotection solution under an inert atmosphere (e.g., nitrogen or argon).

  • Add the deprotection solution to the resin and agitate at room temperature for 1-2 hours.

  • Wash the resin extensively with DCM, a solution of 0.5% DIEA in DMF, and DMF to remove the catalyst and byproducts.

  • A colorimetric test (e.g., Kaiser test) can be performed to confirm the presence of the free amine.

Visualizing Experimental Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate complex experimental processes.

Selective_ivDde_Deprotection start Peptide-Resin with Lys(ivDde) swell Swell in DMF start->swell deprotect Treat with 2-5% Hydrazine in DMF (2-3x) swell->deprotect wash_dmf Wash with DMF deprotect->wash_dmf modify On-Resin Modification wash_dmf->modify end Modified Peptide-Resin modify->end

Caption: Workflow for selective deprotection and modification of Lys(ivDde).

Orthogonal_Protection_Strategy cluster_Peptide Peptide Chain cluster_Reagents Selective Deprotection Reagents N_terminus N-terminus (Fmoc) Piperidine Piperidine N_terminus->Piperidine removes Fmoc Lys_ivDde Lys(ivDde) Hydrazine Hydrazine Lys_ivDde->Hydrazine removes ivDde Other_AA Other Protected Amino Acids (e.g., tBu) TFA TFA Other_AA->TFA removes tBu C_terminus C-terminus (Resin) C_terminus->TFA cleaves from resin

Caption: Orthogonality of Lys(ivDde) in Fmoc-SPPS.

Conclusion

The Lys(ivDde) protecting group is a robust and valuable tool for the synthesis of complex peptides, offering excellent stability and orthogonality. Its primary advantage lies in its resistance to both acidic and basic conditions commonly employed in Fmoc-SPPS, allowing for selective deprotection with hydrazine. This makes it particularly well-suited for the synthesis of branched and side-chain modified peptides where other protecting groups might be labile.

However, challenges such as incomplete cleavage in sterically hindered or aggregated sequences necessitate careful optimization of deprotection conditions. The choice between Lys(ivDde) and other protecting groups like Lys(Boc), Lys(Mtt), or Lys(Alloc) will ultimately depend on the specific requirements of the peptide sequence and the desired synthetic strategy. For instance, Lys(Mtt) offers milder deprotection conditions, while Lys(Alloc) provides an alternative orthogonal strategy that avoids hydrazinolysis. A thorough understanding of the properties and limitations of each protecting group is essential for the successful design and execution of complex peptide synthesis projects. Further side-by-side comparative studies are warranted to provide more definitive quantitative data on the performance of these protecting groups in various peptide contexts.

References

Validation

The Strategic Advantage of Lys(ivDde) in Complex Peptide Synthesis: A Comparative Guide

For researchers, scientists, and drug development professionals navigating the complexities of peptide synthesis, the selection of an appropriate side-chain protecting group for lysine (B10760008) is a critical decision...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of peptide synthesis, the selection of an appropriate side-chain protecting group for lysine (B10760008) is a critical decision that profoundly impacts yield, purity, and the feasibility of intricate molecular designs. This guide provides an objective comparison of the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde) protecting group against other common alternatives, supported by experimental data from successful case studies. Its superior performance in specific applications, particularly in the synthesis of branched and modified peptides, underscores its value in modern peptide chemistry.

The ivDde group stands out due to its unique deprotection chemistry, which is orthogonal to the widely used Fmoc/tBu strategy in solid-phase peptide synthesis (SPPS).[1][2] While the N-terminal Fmoc group is removed by a base (typically piperidine) and the side-chain protecting groups like tBu, Trt, and Pbf are cleaved by acid (TFA), the ivDde group is selectively and rapidly removed by dilute solutions of hydrazine (B178648).[1][3] This "tri-orthogonal" approach allows for precise, on-resin modification of specific lysine residues without disturbing other protecting groups, enabling the construction of sophisticated peptide architectures.[1]

Comparative Performance: Lys(ivDde) vs. Alternatives

The true measure of a protecting group's utility lies in its performance in demanding synthetic contexts. Experimental data demonstrates that for the synthesis of complex, branched peptides, Lys(ivDde) can offer superior purity compared to other orthogonal protecting groups such as monomethoxytrityl (Mmt) and allyloxycarbonyl (Alloc).

A direct comparison was performed during the microwave-enhanced solid-phase synthesis of branched variants of the HIV-1 antibody epitope gp41659–671. In this study, an alanine (B10760859) residue was coupled to the lysine side-chain following the deprotection of three different orthogonal groups. The use of Lys(ivDde) resulted in a final peptide purity of 93%, significantly higher than that achieved with Lys(Alloc) (82%) or Lys(Mmt) (79%).[4]

Protecting GroupPeptide SequenceSynthesis MethodFinal Purity (%)[4]
Lys(ivDde) Ac-ELLELDK(–A)WASLWN-NH₂Microwave-Enhanced SPPS93%
Lys(Alloc) ELLELDK(–A)WASLWN-NH₂Microwave-Enhanced SPPS82%
Lys(Mmt) ELLELDK(–A)WASLWN-NH₂Microwave-Enhanced SPPS79%

Table 1: Comparative purity of a branched gp41659–671 peptide variant synthesized using different orthogonal lysine protecting groups. The data highlights the superior performance of ivDde in this specific synthesis.

Case Studies: Successful Applications of Lys(ivDde)

The robustness of the Lys(ivDde) protecting group has been demonstrated in the synthesis of a variety of challenging peptides, often facilitated by microwave-enhanced SPPS which overcomes steric hindrance issues common in branched structures.[3][5]

One notable advantage of the ivDde group over its predecessor, the Dde group, is its enhanced stability. The more hindered ivDde group is less prone to migration and premature loss during long synthetic sequences, a known issue with the Dde group.[6]

Peptide SynthesizedDescriptionSynthesis TimeCrude Purity (%)Isolated Yield (%)Reference
Lactoferricin-Lactoferrampin Chimera Antimicrobial Peptide< 5 hours77%-[3]
Ub(47-76)-H2B(118-126) Conjugate Histone H2B fragment conjugated to a Ubiquitin fragment< 5 hours75%10-20% (conventional)[3]
Tetra-branched Antifreeze Peptide Dendrimeric antifreeze peptide analog< 5 hours71%40% (conventional)[3]
Liraglutide (B1674861) GLP-1 receptor agonist (API)Not SpecifiedHighHigh[5]

Table 2: Summary of successful peptide syntheses utilizing the Lys(ivDde) protecting group. These examples showcase its utility in producing complex and biologically relevant peptides with high purity in short synthesis times, especially when combined with microwave technology.

Experimental Protocols and Methodologies

The successful application of Lys(ivDde) relies on well-defined experimental protocols for both the overall peptide synthesis and the specific deprotection step.

General Protocol for Microwave-Enhanced SPPS
  • Resin Swelling: The synthesis is initiated on a suitable resin (e.g., Rink Amide ProTide LL resin) which is swelled in N,N-dimethylformamide (DMF).[3]

  • Fmoc Deprotection: The N-terminal Fmoc group is removed using a solution of 20% piperidine (B6355638) with 0.1 M Oxyma Pure in DMF.[3] This step is performed with microwave irradiation to enhance efficiency.

  • Amino Acid Coupling: The incoming Fmoc-protected amino acid (including Fmoc-Lys(ivDde)-OH) is coupled using a 5-fold excess with an activator like 1.0 M DIC and 1.0 M Oxyma Pure in DMF.[3]

  • Washing: The resin is thoroughly washed with DMF after deprotection and coupling steps.

  • Chain Elongation: Steps 2-4 are repeated until the full linear peptide sequence is assembled.

Protocol for Selective ivDde Deprotection
  • Reagent Preparation: A deprotection solution of 2% to 5% hydrazine in DMF is prepared.[3][4] Note: Higher concentrations of hydrazine (e.g., 10%) can be used in cases where removal proves difficult but should be used with caution as they may cause side reactions.[5]

  • Deprotection Reaction: The peptide-resin is treated with the hydrazine/DMF solution. The reaction can be performed at room temperature with shaking. Typically, the treatment is repeated multiple times (e.g., 3 times for 3 minutes each) to ensure complete removal.[6]

  • Monitoring: The removal of the ivDde group can be monitored by UV spectrophotometry, as the indazole cleavage by-product absorbs strongly at 290 nm.[1]

  • Washing: The resin is washed thoroughly with DMF to remove the deprotection reagents and by-products.[6]

  • On-Resin Modification: The now-free ε-amino group of the lysine is ready for subsequent coupling of another peptide chain, a label, or other molecules.

Visualizing the Workflow

Diagrams generated using Graphviz illustrate the key processes involved in utilizing Lys(ivDde) for complex peptide synthesis.

Orthogonal_Deprotection cluster_SPPS SPPS Cycle cluster_Modification Side-Chain Access Peptide_Resin Peptide-Resin (Fmoc-AA...Lys(ivDde)...AA-Resin) Fmoc_Removed H₂N-AA...Lys(ivDde)...AA-Resin Peptide_Resin->Fmoc_Removed 20% Piperidine/DMF ivDde_Removed Fmoc-AA...Lys(NH₂)...AA-Resin Peptide_Resin->ivDde_Removed 2-5% Hydrazine/DMF Fmoc_Removed->Peptide_Resin Fmoc-AA Coupling Final_Peptide Cleaved Peptide Fmoc_Removed->Final_Peptide TFA Cleavage ivDde_Removed->Final_Peptide TFA Cleavage

Caption: Orthogonal deprotection scheme in Fmoc-SPPS using Lys(ivDde).

Branched_Peptide_Synthesis Start Start: Resin Step1 Assemble Main Chain (incorporate Fmoc-Lys(ivDde)-OH) Start->Step1 Step2 Selectively Deprotect Lys(ivDde) (2-5% Hydrazine/DMF) Step1->Step2 Step3 Assemble Branch Chain on Lys ε-amine Step2->Step3 Step4 Global Deprotection & Cleavage from Resin (TFA) Step3->Step4 End Purified Branched Peptide Step4->End

Caption: Workflow for the synthesis of a branched peptide using Lys(ivDde).

Conclusion

The strategic use of Fmoc-Lys(ivDde)-OH provides a robust and efficient pathway for the synthesis of complex peptides. Its orthogonality to standard Fmoc/tBu chemistry allows for selective on-resin modifications, which is essential for creating branched peptides, antibody-drug conjugates, and other sophisticated biomolecules. As demonstrated by comparative data, Lys(ivDde) can lead to significantly higher purity products than other orthogonal protecting groups like Alloc and Mmt in certain applications. The case studies presented here, particularly those leveraging microwave-enhanced SPPS, confirm that the implementation of Lys(ivDde) is a powerful tool for researchers aiming to push the boundaries of peptide design and synthesis.

References

Safety & Regulatory Compliance

Handling

Personal protective equipment for handling Lys(ivDde)

This guide provides immediate and essential safety and logistical information for researchers, scientists, and drug development professionals handling Lys(ivDde) and its derivatives, such as Fmoc-Lys(ivDde)-OH. Adherence...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety and logistical information for researchers, scientists, and drug development professionals handling Lys(ivDde) and its derivatives, such as Fmoc-Lys(ivDde)-OH. Adherence to these procedures is crucial for ensuring personal safety and maintaining a secure laboratory environment.

Personal Protective Equipment (PPE)

A thorough assessment of the specific laboratory procedures is necessary to determine the full scope of required PPE. However, the following table outlines the minimum recommended PPE for handling Lys(ivDde) in both solid and solution forms.

OperationEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Handling Solid Powder Safety glasses with side-shields or chemical splash goggles.[1][2][3]Disposable nitrile gloves.[1][3]Laboratory coat.[1][3]N95 respirator if weighing outside of a ventilated enclosure.[2][3]
Working with Solutions Chemical splash goggles. A face shield should be worn in addition to goggles when a significant splash hazard exists.[3][4]Chemical-resistant gloves (e.g., nitrile). Double gloving may be necessary for added protection.[1][3]Chemical-resistant lab coat or impervious clothing.[1][2][5]Work should be conducted within a certified chemical fume hood.[3]

Operational Plan: Step-by-Step Handling

  • Upon receipt, inspect the container for any damage.

  • Store the container in a cool, dry, and well-ventilated area.[2]

  • Ensure the container is tightly sealed when not in use.[2][6] Recommended storage temperatures are typically between 2-8°C.

  • Perform all manipulations of the solid powder, such as weighing, within a chemical fume hood or a ventilated balance enclosure to minimize inhalation of dust.[3]

  • Use appropriate tools, like spatulas, to handle the solid and avoid creating dust.[3][6]

  • All work with solutions containing Lys(ivDde) should be performed inside a certified chemical fume hood to prevent inhalation of vapors or aerosols.[3]

  • Avoid contact with skin and eyes.[1][2]

  • Small Spills: Use appropriate tools to sweep up the spilled solid material and place it into a designated waste disposal container.[6] For liquid spills, absorb with an inert material (e.g., diatomite, universal binders) and place in a sealed container for disposal.[5]

  • Large Spills: Evacuate personnel to a safe area.[1][2] Use a shovel to carefully place the material into a suitable waste disposal container.[6] Prevent the spill from entering drains or water courses.[1][5]

  • In case of skin contact: Wash off with soap and plenty of water.[1][2]

  • In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes.[1][2]

  • If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.[1][2]

  • If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person.[1][2]

  • In all cases of significant exposure, consult a physician and show them the Safety Data Sheet.[1][2]

Disposal Plan

Proper disposal of chemical waste is essential to prevent environmental contamination and ensure laboratory safety.

  • Solid Waste: Dispose of contaminated materials such as gloves, weigh boats, and paper towels in a designated solid hazardous waste container.[3]

  • Liquid Waste: Unused solutions containing Lys(ivDde) should be collected in a clearly labeled hazardous waste container for disposal according to local, state, and federal regulations. Do not let the product enter drains.[1][2]

  • Contaminated PPE: Dispose of contaminated gloves and other disposable PPE in accordance with applicable laws and good laboratory practices.[1][2]

Experimental Protocols: Removal of the ivDde Protecting Group

The ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) group is an amine-protecting group that is stable to piperidine (B6355638) and trifluoroacetic acid (TFA) but can be selectively removed using hydrazine (B178648).[7][8]

Methodology for ivDde Group Removal:

  • Prepare the Deprotection Solution: Prepare a 2% solution of hydrazine monohydrate in N,N-dimethylformamide (DMF). It is important not to exceed a 2% hydrazine concentration, as higher concentrations can lead to side reactions.[9]

  • Treat the Resin: Place the peptide-resin in a suitable reaction vessel and add the 2% hydrazine/DMF solution (approximately 25 mL per gram of resin).[9]

  • Reaction Time: Allow the mixture to stand at room temperature for 3 minutes, then filter.[9]

  • Repeat Treatment: Repeat the treatment with the hydrazine solution two more times to ensure complete removal of the ivDde group.[9]

  • Wash the Resin: Wash the resin thoroughly with DMF three times to remove residual hydrazine and the cleaved protecting group.[9]

  • Monitoring: The removal of the ivDde group can be monitored by UV spectrophotometry, as the cleavage by-product absorbs strongly.[8]

Safety and Handling Workflow

Lys_ivDde_Safety_Workflow Lys(ivDde) Safety and Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures Assess_Risks Assess Risks Select_PPE Select Appropriate PPE Assess_Risks->Select_PPE Prepare_Work_Area Prepare Fume Hood/ Ventilated Enclosure Select_PPE->Prepare_Work_Area Weigh_Solid Weigh Solid Compound Prepare_Work_Area->Weigh_Solid Prepare_Solution Prepare Solution Weigh_Solid->Prepare_Solution Perform_Experiment Perform Experiment Prepare_Solution->Perform_Experiment Decontaminate Decontaminate Glassware and Surfaces Perform_Experiment->Decontaminate Spill Spill Occurs Perform_Experiment->Spill Exposure Personal Exposure Perform_Experiment->Exposure Dispose_Waste Dispose of Waste Decontaminate->Dispose_Waste Remove_PPE Remove and Dispose of PPE Dispose_Waste->Remove_PPE End End Remove_PPE->End Consult_SDS Consult SDS Spill->Consult_SDS First_Aid Administer First Aid Exposure->First_Aid Seek_Medical_Attention Seek Medical Attention First_Aid->Seek_Medical_Attention Consult_SDS->Seek_Medical_Attention Start Start Start->Assess_Risks

Caption: Logical workflow for the safe handling of Lys(ivDde).

References

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